Agrimycin 100
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
8003-09-6 |
|---|---|
Molecular Formula |
C44H66N8O21 |
Molecular Weight |
1043 g/mol |
IUPAC Name |
(1S,4aS,11S,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,5,7,11,12-hexahydroxy-11-methyl-1,5,5a,11a,12,12a-hexahydrotetracene-2,6-dione;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C23H27NO9.C21H39N7O12/c1-8(25)11-18(28)16(24(3)4)15-19(29)14-13(21(31)23(15,33)20(11)30)17(27)12-9(22(14,2)32)6-5-7-10(12)26;1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-7,13-16,19,21,26,29-33H,1-4H3;4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t13?,14-,15-,16+,19+,21?,22-,23-;5-,6-,7+,8-,9?,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m10/s1 |
InChI Key |
VLUZARVKSUCHIL-BVQFOJRPSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(=O)C1=C(C2(C(C(C3C(C2O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)C(C1=O)N(C)C)O)O |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3C([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC(=O)C1=C([C@@]2([C@@H]([C@H]([C@H]3C(C2O)C(=O)C4=C([C@@]3(C)O)C=CC=C4O)O)[C@@H](C1=O)N(C)C)O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(=O)C1=C(C2(C(C(C3C(C2O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)C(C1=O)N(C)C)O)O |
Synonyms |
agrimycin 100 agrimycin-100 |
Origin of Product |
United States |
Foundational & Exploratory
Agrimycin 100: A Technical Guide to its Mechanism of Action Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrimycin 100 is a widely utilized agricultural antibiotic formulation effective against a range of bacterial plant pathogens. Its primary active ingredient is streptomycin sulfate, an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus.[1] Some formulations of this compound also include oxytetracycline, a tetracycline antibiotic, to provide a broader spectrum of activity and to help mitigate the development of antibiotic resistance.[1][2] This guide provides an in-depth technical overview of the core mechanism of action of streptomycin, the key component of this compound, in combating plant pathogenic bacteria.
Core Mechanism of Action: Inhibition of Protein Synthesis
The bactericidal activity of streptomycin stems from its ability to irreversibly inhibit protein synthesis in susceptible bacteria.[3] This process is initiated by the binding of streptomycin to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.[4][5]
Molecular Interaction with the 30S Ribosomal Subunit
Streptomycin specifically targets the 16S ribosomal RNA (rRNA) within the 30S subunit.[4][5] This binding event interferes with the formation of the translation initiation complex, a critical first step in protein synthesis.[6] The interaction of streptomycin with the 16S rRNA and associated ribosomal proteins, such as S12, induces conformational changes in the ribosome.[5][7] These structural alterations lead to two primary consequences:
-
Codon Misreading: The conformational changes caused by streptomycin binding lead to the misreading of the messenger RNA (mRNA) codons by the ribosome.[4] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[8]
-
Inhibition of Initiation: Streptomycin's binding can also directly interfere with the binding of the initiator tRNA (fMet-tRNA) to the P-site of the ribosome, thereby blocking the initiation of protein synthesis altogether.[4][6]
The culmination of these effects is the disruption of essential cellular processes and, ultimately, bacterial cell death.
Quantitative Data on Efficacy
The efficacy of streptomycin against various plant pathogens is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. While specific IC50 values (the concentration required to inhibit 50% of bacterial growth) are less commonly reported in the context of agricultural applications, MIC values provide a clear indication of the potency of streptomycin.
| Pathogen | Active Ingredient | Efficacy Metric (MIC) | Reference(s) |
| Erwinia amylovora | Streptomycin | Resistant strains exhibit MICs > 1000 µg/ml | [9] |
| Xanthomonas campestris pv. vesicatoria | Streptomycin Sulfate | Resistant strains grow on media with 100-400 µg/ml | [10] |
| Various Plant Pathogens | This compound | Recommended application rate of 50-100 ppm | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution Method
This protocol outlines a standard method for determining the MIC of streptomycin against a target plant pathogenic bacterium.
Materials:
-
Pure culture of the target bacterium (e.g., Erwinia amylovora)
-
Nutrient agar or other suitable growth medium
-
Streptomycin sulfate stock solution (sterile)
-
Sterile Petri dishes
-
Sterile distilled water
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Prepare Streptomycin-Amended Media:
-
Prepare a series of dilutions of the streptomycin stock solution in sterile distilled water to achieve the desired final concentrations in the agar (e.g., 0, 10, 50, 100, 200, 500, 1000 µg/ml).
-
Melt the nutrient agar and cool it to approximately 45-50°C.
-
Add the appropriate volume of each streptomycin dilution to individual flasks of molten agar to achieve the target concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the streptomycin-amended agar into sterile Petri dishes and allow them to solidify.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture of the target bacterium, prepare a bacterial suspension in sterile distilled water or saline.
-
Adjust the suspension's turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/ml.
-
-
Inoculation:
-
Spot-inoculate a small, standardized volume (e.g., 10 µl) of the bacterial suspension onto the surface of each agar plate, including the control plate with no streptomycin.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28°C for E. amylovora) for 24-48 hours.
-
-
Data Analysis:
-
Observe the plates for bacterial growth.
-
The MIC is the lowest concentration of streptomycin at which there is no visible growth of the bacterium.
-
In Vitro Protein Synthesis Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of streptomycin on bacterial protein synthesis in a cell-free system.
Materials:
-
Bacterial cell-free extract (containing ribosomes, tRNAs, amino acids, and necessary enzymes for translation)
-
mRNA template (e.g., a luciferase reporter mRNA)
-
Streptomycin solutions of varying concentrations
-
Radiolabeled amino acid (e.g., ³⁵S-methionine) or a non-radioactive protein detection system (e.g., luciferase assay reagent)
-
Incubation buffer
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, combine the cell-free extract, incubation buffer, and the mRNA template.
-
Add different concentrations of streptomycin to the respective tubes. Include a control with no streptomycin.
-
-
Initiation of Translation:
-
Add the radiolabeled amino acid or other detection substrate to each tube to start the translation reaction.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the cell-free system (typically 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
If using a radiolabeled amino acid, precipitate the newly synthesized proteins and measure the incorporated radioactivity using a scintillation counter.
-
If using a luciferase reporter, add the luciferase assay reagent and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each streptomycin concentration relative to the no-streptomycin control.
-
Plot the inhibition percentage against the streptomycin concentration to determine the IC50 value.
-
Visualizations
Caption: Molecular mechanism of streptomycin action on the bacterial ribosome.
Caption: Experimental workflow for determining the MIC of streptomycin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. agrireseau.net [agrireseau.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of a disaccharide isolated from Streptomyces sp. strain JJ45 against Xanthomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding energies of the drugs capreomycin and streptomycin in complex with tuberculosis bacterial ribosome subunits - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptomycin binds to the decoding center of 16 S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Streptomycin-Resistant Erwinia amylovora in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 11. researchgate.net [researchgate.net]
The Synergistic Interplay of Streptomycin and Oxytetracycline: A Technical Guide for Researchers
An In-depth Examination of the Enhanced Antimicrobial Effect Arising from the Combination of Two Classic Protein Synthesis Inhibitors
This technical guide provides a comprehensive overview of the synergistic interaction between streptomycin and oxytetracycline, two antibiotics that individually target the bacterial ribosome. While the clinical and veterinary utility of this combination, particularly in the treatment of brucellosis, has been recognized for decades, a detailed understanding of the quantitative measures of this synergy and the precise molecular mechanisms underpinning it remains an area of active investigation. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, detailed experimental protocols for assessing synergy, and a proposed mechanistic framework visualized through signaling and workflow diagrams.
Quantitative Assessment of Synergy
The synergistic relationship between streptomycin and oxytetracycline has been primarily documented in vivo, particularly in the treatment of bovine brucellosis caused by Brucella abortus. While specific Fractional Inhibitory Concentration (FIC) index values from in vitro checkerboard assays are not extensively reported in publicly available literature, the enhanced efficacy of the combination therapy provides strong evidence of synergy.
Table 1: In Vivo Efficacy of Streptomycin and Oxytetracycline Combination Therapy against Brucella abortus in Cattle
| Treatment Regimen | Number of Courses of Treatment | Successful Treatments | Success Rate (%) | Reference |
| Long-acting Oxytetracycline (20 mg/kg) alone | 14 | 3 | 21 | [1] |
| Long-acting Oxytetracycline (20 mg/kg) + Streptomycin (25 mg/kg) | 21 | 14 | 67 | [1] |
Table 2: In Vitro Bactericidal Activity against Intracellular Brucella abortus
| Antibiotic(s) | Concentration(s) | Effect on Intracellular B. abortus | Reference |
| Tetracycline | 0.5 - 1.0 µg/mL | Bacteriostatic or permitted growth | [2][3] |
| Streptomycin | 10 µg/mL | Did not prevent multiplication | [2][3] |
| Tetracycline + Streptomycin | 0.5 - 1.0 µg/mL + 10 µg/mL | Markedly bactericidal | [2][3] |
Experimental Protocols for Synergy Assessment
To quantitatively assess the synergistic interaction between streptomycin and oxytetracycline in a laboratory setting, the following standard methodologies are recommended.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effect of two antimicrobial agents.[4][5][6]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the streptomycin-oxytetracycline combination.
Materials:
-
Streptomycin sulfate salt, powder
-
Oxytetracycline hydrochloride, powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, or a clinical isolate)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare concentrated stock solutions of streptomycin and oxytetracycline in an appropriate solvent (e.g., sterile deionized water). Filter-sterilize the stock solutions.
-
Determination of Minimum Inhibitory Concentration (MIC): Before performing the checkerboard assay, determine the MIC of each antibiotic individually against the test organism using the broth microdilution method according to CLSI guidelines.
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Typically, serial two-fold dilutions of streptomycin are made along the x-axis (columns), and serial two-fold dilutions of oxytetracycline are made along the y-axis (rows).
-
The concentration range for each antibiotic should bracket its MIC (e.g., from 4x MIC to 1/16x MIC).
-
Include wells with each antibiotic alone (to re-determine the MIC) and a growth control well (no antibiotics).
-
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug in a given well:
-
FIC of Streptomycin = (MIC of Streptomycin in combination) / (MIC of Streptomycin alone)
-
FIC of Oxytetracycline = (MIC of Oxytetracycline in combination) / (MIC of Oxytetracycline alone)
-
-
Calculate the FIC Index (FICI) for each well: FICI = FIC of Streptomycin + FIC of Oxytetracycline.
-
-
Interpretation of Results: [4]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[7]
Objective: To assess the rate of bacterial killing by the streptomycin-oxytetracycline combination.
Materials:
-
Streptomycin and oxytetracycline
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Culture tubes
-
Apparatus for serial dilutions and plating (e.g., agar plates)
Procedure:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture with a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Experimental Setup: Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
Streptomycin alone (at a relevant concentration, e.g., 0.5x MIC or MIC)
-
Oxytetracycline alone (at a relevant concentration, e.g., 0.5x MIC or MIC)
-
Streptomycin and oxytetracycline in combination (at the same concentrations as the individual drugs)
-
-
Incubation and Sampling: Incubate the tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Proposed Mechanisms of Synergistic Action
Both streptomycin and oxytetracycline inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. However, their precise binding sites and mechanisms of action differ, which likely contributes to their synergistic interaction. The leading hypotheses for their synergy are:
-
Enhanced Drug Uptake: Streptomycin, an aminoglycoside, is known to disrupt the bacterial cell membrane, leading to increased permeability.[8] This disruption could facilitate the entry of oxytetracycline into the bacterial cell, leading to a higher intracellular concentration and enhanced inhibition of protein synthesis.
-
Cooperative Ribosomal Binding and Conformational Changes: The binding of one antibiotic to the ribosome may induce conformational changes that enhance the binding or inhibitory activity of the second antibiotic. Streptomycin is known to induce misreading of the mRNA codon, which could potentially expose or alter the binding site for oxytetracycline.[9]
Conclusion
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Synergistic action of streptomycin with other antibiotics of intracellular Brucella abortus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNERGISTIC ACTION OF STREPTOMYCIN WITH OTHER ANTIBIOTICS ON INTRACELLULAR BRUCELLA ABORTUS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Basis of Agrimycin 100 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrimycin 100 is a widely utilized agricultural antibiotic formulation valued for its broad-spectrum efficacy against a variety of bacterial plant pathogens. Its activity stems from the synergistic combination of two potent active ingredients: Streptomycin Sulfate and Oxytetracycline. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antimicrobial action of this compound, supported by available quantitative data and detailed experimental protocols for its evaluation.
Core Components and Individual Mechanisms of Action
This compound is a formulation that typically contains 15% streptomycin sulfate and 1.5% oxytetracycline.[1] The combination of an aminoglycoside (streptomycin) and a tetracycline (oxytetracycline) provides a broader spectrum of activity against both Gram-positive and Gram-negative bacteria than either component alone.[1]
Streptomycin Sulfate: A Bactericidal Aminoglycoside
Streptomycin, an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus, functions as a potent inhibitor of bacterial protein synthesis.[1] Its primary target is the 30S ribosomal subunit, a key component of the bacterial ribosome responsible for decoding messenger RNA (mRNA).
The mechanism of action involves several key steps:
-
Binding to the 30S Ribosomal Subunit: Streptomycin binds to the 16S ribosomal RNA (rRNA) within the 30S subunit, specifically interacting with ribosomal protein S12. This binding event induces a conformational change in the ribosome.
-
Codon Misreading: The conformational change caused by streptomycin binding interferes with the accurate decoding of the mRNA codon at the A-site of the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translation Initiation: Streptomycin can also inhibit the initiation of protein synthesis by preventing the binding of fMet-tRNA to the 30S subunit.
-
Bactericidal Effect: The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.
Oxytetracycline: A Bacteriostatic Tetracycline
Oxytetracycline, a broad-spectrum tetracycline antibiotic produced by Streptomyces rimosus, also targets the bacterial 30S ribosomal subunit to inhibit protein synthesis. However, its mechanism differs from that of streptomycin, and it is generally considered to be bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.
The mechanism of action proceeds as follows:
-
Binding to the 30S Ribosomal Subunit: Oxytetracycline binds to the 16S rRNA of the 30S subunit at a site distinct from the streptomycin binding site.
-
Blocking of Aminoacyl-tRNA Attachment: This binding physically obstructs the A-site of the ribosome, preventing the attachment of aminoacyl-tRNA.
-
Inhibition of Protein Elongation: By blocking the incoming aminoacyl-tRNA, oxytetracycline effectively halts the elongation of the polypeptide chain, thereby arresting protein synthesis and bacterial growth.
Synergistic Activity of Streptomycin and Oxytetracycline
The combination of streptomycin and oxytetracycline in this compound is intended to produce a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities. While the precise molecular basis for this synergy against all target pathogens is not fully elucidated, it is hypothesized to result from their distinct but complementary actions on the bacterial ribosome. By targeting different steps in protein synthesis, the combination can lead to a more profound and irreversible disruption of this essential cellular process.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize available MIC data for streptomycin and oxytetracycline against key plant pathogens. It is important to note that MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions.
Table 1: Minimum Inhibitory Concentrations (MICs) of Streptomycin against Erwinia amylovora
| Strain Type | MIC Range (µg/mL) | Reference |
| Sensitive | 0.2 - 2.5 | [2] |
| Moderately Resistant-Low (MR-L) | 7.0 - 37.3 | [2] |
| Highly Resistant (HR) | > 100 | [3][4] |
| Resistant | 500 - 2500 | [5][6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Oxytetracycline against Erwinia amylovora
| Strain Type | MIC Range (µg/mL) | Reference |
| High-Level Resistance | > 100 | [3][4] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Streptomycin against Xanthomonas campestris pv. vesicatoria
| Strain Type | MIC (µg/mL) | Reference |
| Resistant | ≥ 100 |
Table 4: Minimum Inhibitory Concentrations (MICs) of Oxytetracycline against Xanthomonas arboricola pv. pruni
| Strain Type | MIC Range (µg/mL) | Reference |
| Resistant | ≤ 100 - ≤ 250 |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound or its individual components against a target bacterial plant pathogen.
Materials:
-
This compound or analytical grade streptomycin sulfate and oxytetracycline
-
Target bacterial strain (e.g., Erwinia amylovora, Xanthomonas campestris)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile pipette tips and tubes
Procedure:
-
Inoculum Preparation:
-
Culture the target bacterium in MHB overnight at the optimal temperature (e.g., 28°C).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Antibiotic Preparation and Serial Dilution:
-
Prepare a stock solution of this compound (or individual antibiotics) in a suitable sterile solvent (e.g., water).
-
In a 96-well plate, perform a two-fold serial dilution of the antibiotic stock solution in MHB to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.
-
Include a positive control well (MHB + inoculum, no antibiotic) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥95%) of bacterial growth compared to the positive control.[6]
-
Protocol for Checkerboard Synergy Assay
This protocol describes the checkerboard method to assess the synergistic interaction between streptomycin and oxytetracycline.
Materials:
-
Streptomycin sulfate and oxytetracycline stock solutions
-
Target bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Incubator
-
Sterile pipette tips and tubes
Procedure:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute streptomycin down the columns and oxytetracycline across the rows. This creates a gradient of antibiotic combinations in each well.
-
-
Inoculation:
-
Prepare the bacterial inoculum as described in the MIC protocol (final density of ~5 x 10⁵ CFU/mL).
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
Data Analysis and FIC Index Calculation:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of Streptomycin = (MIC of Streptomycin in combination) / (MIC of Streptomycin alone)
-
FIC of Oxytetracycline = (MIC of Oxytetracycline in combination) / (MIC of Oxytetracycline alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Streptomycin + FIC of Oxytetracycline
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the molecular targets of this compound's active ingredients and the workflow for assessing their antimicrobial activity.
Caption: Molecular targets of Streptomycin and Oxytetracycline on the bacterial ribosome.
Caption: Workflow for MIC determination and checkerboard synergy assay.
Conclusion
This compound leverages the distinct, yet complementary, mechanisms of streptomycin and oxytetracycline to effectively inhibit bacterial protein synthesis. This dual-action approach provides a broad spectrum of activity and is intended to enhance efficacy against a range of economically important plant pathogens. The provided quantitative data and detailed experimental protocols offer a framework for researchers and drug development professionals to further investigate the molecular basis of this compound's activity and to develop strategies for its responsible and effective use in agriculture. Further research focusing on the synergistic interactions of this combination against specific plant pathogens, particularly through checkerboard assays to determine FIC indices, will be invaluable in optimizing its application and mitigating the development of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. COMPATIBILITY OF BACTERIAL ANTAGONISTS WITH STREPTOMYCIN AND OXYTETRACYCLINE | International Society for Horticultural Science [ishs.org]
- 3. apsnet.org [apsnet.org]
- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Uptake of Oxytetracycline and Streptomycin in Huanglongbing-Affected Citrus Groves after Foliar Application and Trunk Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake of the Plant Agriculture-Used Antibiotics Oxytetracycline and Streptomycin by Cherry Radish─Effect on Plant Microbiome and the Potential Health Risk [pubmed.ncbi.nlm.nih.gov]
The Ticking Clock: An In-depth Technical Guide to the Photostability and Half-life of Oxytetracycline in Solution
For Researchers, Scientists, and Drug Development Professionals
Oxytetracycline (OTC), a broad-spectrum antibiotic of the tetracycline class, is a cornerstone in both human and veterinary medicine. However, its efficacy and environmental fate are intrinsically linked to its stability, particularly in solution where it is often formulated for administration or exists as a residue. This technical guide provides a comprehensive overview of the photostability and half-life of oxytetracycline in solution, offering a synthesis of key research findings, detailed experimental protocols, and quantitative data to aid in research, formulation development, and environmental risk assessment.
Core Concepts in Oxytetracycline Photodegradation
The degradation of oxytetracycline in the presence of light, or photodegradation, is a complex process governed by a multitude of factors. The primary mechanism involves the absorption of photons by the OTC molecule, leading to an excited state that can then undergo various chemical transformations. These transformations can result in the loss of antibiotic activity and the formation of various degradation byproducts. The rate of this degradation is often quantified by the half-life (t½), the time it takes for the concentration of OTC to decrease by half.
Several key factors have been shown to significantly influence the photostability and half-life of OTC in solution:
-
pH: The pH of the solution plays a critical role in determining the ionic species of OTC present, which in turn affects its light absorption properties and susceptibility to degradation.[1][2][3][4][5]
-
Light Source and Intensity: The wavelength and intensity of the light source are fundamental parameters. UV-C radiation, for instance, has been shown to be more effective in degrading OTC compared to UV-A or visible light due to its higher energy.[6]
-
Initial Concentration: The starting concentration of OTC can influence the rate of photodegradation, with some studies reporting a decrease in the degradation rate constant as the initial concentration increases.[1][5][6]
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the photodegradation of OTC.[1][3][5][6][7][8]
-
Presence of Other Substances: The composition of the solution matrix can have a significant impact. Dissolved organic matter, such as humic acids, can act as photosensitizers or light screens.[6] Inorganic ions and metal cations can also influence the degradation process.[6][7][8][9]
Quantitative Data on Oxytetracycline Photostability
The following tables summarize quantitative data from various studies on the half-life and degradation rate constants of oxytetracycline under different experimental conditions. This data provides a valuable resource for comparing the stability of OTC across a range of environments.
Table 1: Effect of Light Source on Oxytetracycline Degradation
| Light Source | Rate Constant (k) | Half-life (t½) | Reference |
| Visible Light | 0.1163 ± 0.0081 h⁻¹ | ~5.96 h | [6] |
| UV-A | 0.0982 ± 0.0035 h⁻¹ | ~7.06 h | [6] |
| UV-C | 0.8915 ± 0.0398 h⁻¹ | ~0.78 h | [6] |
| Sunlight | 0.0097 min⁻¹ | ~71.4 min | [10] |
Table 2: Effect of pH on Oxytetracycline Half-life
| pH | Half-life (t½) | Conditions | Reference |
| 3.0 | 46.36 ± 4.92 days | Dark | [3] |
| 7.0 | Not measurable (>77 days at 4°C) | Dark | [3] |
| 10.0 | 9.08 ± 4.22 days | Dark | [3] |
| 1.4 - 9.2 | 22 to 194 min | Photolysis | [5] |
Table 3: Effect of Temperature on Oxytetracycline Half-life
| Temperature | Half-life (t½) | Conditions | Reference |
| 4°C | 1.2 x 10² days | Hydrolysis | [8] |
| 43°C | 0.26 ± 0.11 days | Dark | [3] |
| 60°C | 0.15 days | Hydrolysis | [8] |
Table 4: Effect of Initial Concentration on Oxytetracycline Degradation (UV-C Irradiation)
| Initial Concentration (mg/L) | Removal Ratio after 120 min (%) | Reference |
| 50 | 87.01 ± 0.87 | [11] |
| 100 | Not specified | |
| 150 | 67.55 ± 0.99 | [11] |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the literature, providing a foundation for replicating and expanding upon existing research.
Protocol 1: Determination of Photodegradation Kinetics under Different Light Sources
Objective: To determine the photodegradation rate constant and half-life of oxytetracycline under different light sources (Visible, UV-A, UV-C).
Materials:
-
Oxytetracycline hydrochloride standard
-
Deionized water
-
Photoreactor equipped with visible, UV-A, and UV-C lamps
-
Quartz tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or FLD)[12][13]
-
Magnetic stirrer
Methodology:
-
Sample Preparation: Prepare a stock solution of oxytetracycline in deionized water at a known concentration (e.g., 100 mg/L).
-
Photoreaction:
-
Fill quartz tubes with the oxytetracycline solution.
-
Place the tubes in the photoreactor.
-
Irradiate the samples with the desired light source (visible, UV-A, or UV-C) under constant stirring.
-
Collect samples at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the oxytetracycline concentration (ln(C/C₀)) versus time.
-
Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Investigation of the Effect of pH on Photodegradation
Objective: To evaluate the influence of pH on the photostability of oxytetracycline.
Materials:
-
Same as Protocol 1
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
Methodology:
-
Sample Preparation:
-
Prepare several batches of the oxytetracycline stock solution.
-
Adjust the pH of each batch to a specific value (e.g., 3, 5, 7, 9, 11) using HCl or NaOH.
-
-
Photoreaction:
-
Follow the photoreaction procedure as described in Protocol 1, using a consistent light source (e.g., UV-C) for all pH conditions.
-
Collect samples at regular time intervals.
-
-
Sample Analysis and Data Analysis:
-
Analyze the samples and calculate the rate constants and half-lives for each pH condition as described in Protocol 1.
-
Visualizing the Processes
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the interplay of factors influencing oxytetracycline's stability.
Caption: A flowchart illustrating the key steps in a typical experimental workflow for studying the photodegradation of oxytetracycline.
Caption: A diagram showing the key environmental and experimental factors that influence the photostability of oxytetracycline in solution.
Conclusion
The photostability of oxytetracycline is a multifaceted issue with significant implications for its therapeutic use and environmental persistence. This guide has provided a detailed overview of the key factors influencing its degradation, supported by quantitative data and standardized experimental protocols. For researchers and professionals in drug development and environmental science, a thorough understanding of these principles is paramount for designing stable formulations, predicting environmental fate, and developing effective remediation strategies. Further research into the identification and toxicity of photodegradation products remains a critical area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Hydrolysis and photolysis of oxytetracycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. degradation-kinetics-and-mechanism-of-oxytetracycline-by-hydroxyl-radical-based-advanced-oxidation-processes - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mhlw.go.jp [mhlw.go.jp]
The Unseen Toll: Agrimycin 100's Impact on Non-Target Soil Microorganisms
A Technical Guide for Researchers and Drug Development Professionals
The widespread agricultural use of antibiotics such as Agrimycin 100, a formulation containing streptomycin and oxytetracycline, has raised significant concerns regarding its collateral effects on the delicate and vital ecosystem of soil microorganisms. This technical guide provides an in-depth analysis of the current scientific understanding of how these potent antibacterial agents alter the structure, function, and resilience of non-target microbial communities in the soil. For researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of impact.
Executive Summary
This compound, while effective against various plant pathogens, introduces two powerful antibiotics into the soil environment: streptomycin, an aminoglycoside, and oxytetracycline, a tetracycline. Both are broad-spectrum antibiotics that do not discriminate between pathogenic and beneficial or benign soil microorganisms. The consequences of this non-selective action are multifaceted, leading to measurable shifts in microbial biomass, alterations in critical soil enzyme activities, and a disruption of the overall microbial community structure. These disturbances can have cascading effects on essential soil processes such as nutrient cycling, organic matter decomposition, and overall soil health. This guide will explore these impacts through a quantitative lens, providing the necessary data and protocols to facilitate further research and the development of more targeted and ecologically-sound agricultural practices.
Quantitative Impact Assessment
The introduction of streptomycin and oxytetracycline into the soil can lead to significant and dose-dependent changes in microbial populations and their functions. The following tables summarize quantitative data from various studies, highlighting the impact on microbial biomass and key soil enzyme activities.
Table 1: Effects of Oxytetracycline and Streptomycin on Soil Microbial Biomass
| Antibiotic | Concentration (mg/kg soil) | Effect on Total Microbial Biomass | Effect on Fungal Biomass | Effect on Bacterial Biomass | Reference |
| Oxytetracycline | 1 - 15 | Increase | Increase | Increase | [1] |
| Oxytetracycline | 100 | No significant effect | - | - | [2] |
| Oxytetracycline | 200 | Strong decrease | Decrease | Decrease | [1] |
| Streptomycin | 1 - 3.0 | Gradual decrease in bacteria | - | Gradual decrease |
Table 2: Effects of Oxytetracycline and Streptomycin on Soil Enzyme Activities
| Antibiotic | Concentration (mg/kg soil) | Dehydrogenase Activity | Urease Activity | Phosphatase Activity | Arylsulfatase Activity | Reference |
| Oxytetracycline | High concentrations | Inhibition | Negative effect | Inhibition | Inhibition | [1][3] |
| Oxytetracycline | Low to moderate | No adverse impact | No adverse impact | No adverse impact | No adverse impact | [1] |
| Oxytetracycline | >10 | Strong inhibition of Fe(III) reduction | - | - | - | [4] |
| Streptomycin | 1.5 - 3.0 | - | Significant decrease | Significant decrease | - |
Experimental Protocols
To ensure replicability and standardization in research, this section details the methodologies for key experiments cited in the literature concerning the impact of antibiotics on soil microorganisms.
Assessment of Soil Microbial Biomass - Phospholipid Fatty Acid (PLFA) Analysis
This method provides a quantitative measure of the viable microbial biomass in soil and offers insights into the structure of the microbial community.
a. Lipid Extraction:
-
Lyophilize 8 g of soil.
-
Extract total lipids using a one-phase extraction with a chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v).
-
Separate the lipids into neutral lipids, glycolipids, and phospholipids on a silicic acid column.
b. Fatty Acid Methyl Ester (FAME) Derivatization:
-
Elute the phospholipid fraction with methanol.
-
Subject the phospholipid fraction to mild alkaline methanolysis to form FAMEs.
c. Quantification and Identification:
-
Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Identify individual FAMEs based on their retention times compared to known standards.
-
Quantify the abundance of each FAME, which is then used to calculate total microbial biomass and the relative abundance of different microbial groups (e.g., bacteria, fungi).
Measurement of Soil Enzyme Activity - Dehydrogenase Assay
Dehydrogenase activity is often used as an indicator of overall microbial activity in the soil.
a. Sample Preparation:
-
Weigh 5 g of fresh soil into a test tube.
-
Add 5 ml of a 1% triphenyltetrazolium chloride (TTC) solution. TTC acts as an artificial electron acceptor and is reduced to triphenyl formazan (TPF) by microbial dehydrogenases.
b. Incubation:
-
Incubate the soil-TTC mixture at 37°C for 24 hours in the dark to allow for the enzymatic reaction to occur.
c. Extraction and Quantification:
-
Extract the red-colored TPF from the soil using methanol.
-
Measure the absorbance of the methanol extract at 485 nm using a spectrophotometer.
-
The amount of TPF produced is directly proportional to the dehydrogenase activity in the soil.
Molecular Analysis of Microbial Community Structure - 16S rRNA Gene Sequencing
This culture-independent method provides a detailed snapshot of the bacterial community composition in a soil sample.
a. DNA Extraction:
-
Extract total genomic DNA from soil samples using a commercially available soil DNA isolation kit, following the manufacturer's instructions.
b. PCR Amplification:
-
Amplify the V3-V4 hypervariable regions of the bacterial 16S rRNA gene using universal primers (e.g., 341F and 806R).
-
Perform the polymerase chain reaction (PCR) in a thermal cycler with appropriate cycling conditions.
c. Library Preparation and Sequencing:
-
Purify the PCR products.
-
Prepare a sequencing library using a library preparation kit.
-
Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
d. Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).
-
Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).
-
Analyze the resulting data for alpha diversity (richness and evenness within a sample) and beta diversity (differences in community composition between samples).
Mechanistic Insights and Visualizations
The primary mechanism of action for both streptomycin and oxytetracycline is the inhibition of protein synthesis in bacteria. This disruption of a fundamental cellular process is the root cause of their impact on susceptible non-target soil microorganisms.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Streptomycin and oxytetracycline target the bacterial 70S ribosome, which is structurally different from the 80S ribosome found in eukaryotes, providing a degree of selective toxicity.
-
Oxytetracycline: This antibiotic binds to the 30S ribosomal subunit, physically blocking the attachment of aminoacyl-tRNA to the ribosomal A-site. This prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis.[5][6]
-
Streptomycin: This aminoglycoside also binds to the 30S ribosomal subunit, but its action is more complex. It interferes with the binding of fMet-tRNA, the initiator tRNA, leading to a blockade of translation initiation. It can also cause misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids and the production of non-functional or toxic proteins.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interactive effect of oxytetracycline and lead on soil enzymatic activity and microbial biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Impact of Antibiotics on Environmental Microbiota Through Machine Learning Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 6. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 7. m.youtube.com [m.youtube.com]
- 8. SMPDB [smpdb.ca]
Navigating Streptomycin Resistance in Erwinia amylovora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erwinia amylovora, the causative agent of fire blight, poses a significant threat to pome fruit production worldwide. For decades, the aminoglycoside antibiotic streptomycin has been a primary tool for managing this devastating bacterial disease. However, the emergence and spread of streptomycin-resistant strains have compromised its efficacy, necessitating a deeper understanding of the underlying molecular mechanisms to develop sustainable control strategies. This technical guide provides an in-depth overview of the core mechanisms of streptomycin resistance in Erwinia amylovora, offering detailed experimental protocols and quantitative data to aid researchers and drug development professionals in their efforts to combat this evolving challenge.
Core Mechanisms of Streptomycin Resistance
Two principal mechanisms are responsible for streptomycin resistance in Erwinia amylovora:
-
Target Modification through Chromosomal Mutation: This high-level resistance is conferred by point mutations in the rpsL gene, which encodes the ribosomal protein S12, a key component of the 30S ribosomal subunit and the binding site for streptomycin.[1][2][3] Alterations in the S12 protein prevent streptomycin from binding to the ribosome, thereby allowing protein synthesis to proceed unimpeded. The most common mutation is a single base-pair change in codon 43, leading to an amino acid substitution.[2][4][5]
-
Enzymatic Inactivation via Horizontally Acquired Genes: Moderate-level resistance is typically mediated by the acquisition of the strA-strB gene pair.[1][3] These genes encode the aminoglycoside phosphotransferases APH(3'')-Ib and APH(6)-Id, respectively, which chemically modify the streptomycin molecule, rendering it inactive.[6] The strA-strB genes are often located on mobile genetic elements such as transposon Tn5393, which can be found on plasmids like pEA29 and pEA34, facilitating their transfer between bacteria.[7][8][9]
A third, less characterized mechanism involves the activity of multidrug efflux pumps. While the AcrAB-TolC efflux pump in E. amylovora has been shown to confer resistance to plant-derived antimicrobial compounds, its specific role in streptomycin efflux and the clinical relevance of this contribution are still under investigation.[10][11][12][13][14]
Quantitative Data on Streptomycin Resistance
The level of resistance to streptomycin in Erwinia amylovora is directly correlated with the underlying genetic mechanism. The following table summarizes the Minimum Inhibitory Concentration (MIC) values associated with different resistance phenotypes.
| Resistance Phenotype | Genetic Determinant | Typical MIC Range (µg/mL) | References |
| Susceptible | Wild-type rpsL, absence of strA-strB | 0.2 - 2.5 | [15] |
| Moderately Resistant | Presence of strA-strB gene pair | 500 - 750 | [1][3][16] |
| Highly Resistant | Point mutation in codon 43 of the rpsL gene | ≥ 2,000 | [1][4][15][16] |
| Very Highly Resistant | Laboratory-induced rpsL mutation | > 100,000 | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Streptomycin
This protocol outlines the broth microdilution method for determining the MIC of streptomycin against E. amylovora.
Materials:
-
Erwinia amylovora isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Streptomycin sulfate (analytical grade)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (28°C)
Procedure:
-
Prepare Streptomycin Stock Solution: Prepare a sterile stock solution of streptomycin sulfate in sterile distilled water at a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum:
-
Culture E. amylovora isolates on a suitable agar medium (e.g., Luria-Bertani agar) at 28°C for 24-48 hours.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the streptomycin stock solution to the first well of each row to be tested and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of streptomycin concentrations.
-
-
Inoculate the Plate: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Incubation: Incubate the microtiter plate at 28°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of streptomycin that completely inhibits visible growth of the bacteria.[7][16]
PCR-Based Detection of strA-strB Genes
This protocol describes the use of Polymerase Chain Reaction (PCR) to detect the presence of the strA and strB resistance genes.
Materials:
-
Erwinia amylovora genomic DNA extract
-
PCR primers for strA and strB (see table below)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Primer Sequences:
| Primer Name | Sequence (5' - 3') | Target Gene | Reference |
| strA-F | GAT GGC GAC AAG GCG AAG AAC | strA | [6] |
| strA-R | CGG GCA TTA GCG GTC TGA AGC | strA | [6] |
| strB-F | GTT GGC GGT GGT GAT GAT GAG | strB | [6] |
| strB-R | CAT CGC GAT GAC GAG TGG AAG | strB | [6] |
| AJ75 | GCT TGG CCT GTC GAC TTT AG | pEA29 | [8][17] |
| AJ76 | GCA ACT GAG GCA AAC ACC TC | pEA29 | [8][17] |
PCR Conditions:
-
Reaction Mixture: Prepare a PCR reaction mixture containing:
-
Template DNA (50-100 ng)
-
Forward Primer (0.5 µM)
-
Reverse Primer (0.5 µM)
-
Taq DNA Polymerase (1-1.25 units)
-
dNTPs (200 µM each)
-
PCR Buffer (1X)
-
Nuclease-free water to a final volume of 25-50 µL.
-
-
Thermocycler Program:
-
Initial Denaturation: 94°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of bands of the expected size for strA and strB indicates the presence of these resistance genes.[6]
Analysis of rpsL Gene Mutations
This protocol details the amplification and sequencing of the rpsL gene to identify mutations associated with high-level streptomycin resistance.
Materials:
-
Erwinia amylovora genomic DNA extract
-
PCR primers for rpsL (see table below)
-
High-fidelity DNA polymerase
-
dNTPs
-
Thermocycler
-
PCR product purification kit
-
Sanger sequencing service
Primer Sequences:
| Primer Name | Sequence (5' - 3') | Target Region | Reference |
| AJ44 | GAT TCC GGC AAT GTC GAT GAC | rpsL gene flanking | [15] |
| AJ42 | CCC GTT GCA AAT GTC GTT G | rpsL gene flanking | [15] |
Procedure:
-
PCR Amplification:
-
Perform PCR using the rpsL primers and a high-fidelity DNA polymerase to amplify the entire rpsL gene.
-
Use the following thermocycler program:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
-
-
PCR Product Purification: Purify the amplified PCR product using a commercial kit to remove primers and dNTPs.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis:
Visualizations
Signaling Pathways and Resistance Mechanisms
Experimental Workflow for Resistance Determination
Conclusion
The evolution of streptomycin resistance in Erwinia amylovora is a significant concern for the agricultural industry. A thorough understanding of the molecular basis of this resistance is crucial for the development of effective and durable fire blight management strategies. This technical guide provides a comprehensive overview of the primary resistance mechanisms, along with detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Future research should focus on elucidating the role of efflux pumps in streptomycin resistance and exploring novel therapeutic approaches, such as the development of resistance-breaking compounds or alternative antimicrobial agents.
References
- 1. Breaking the Rebellion: Photodynamic Inactivation against Erwinia amylovora Resistant to Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsnet.org [apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Whole-Genome Sequencing of Erwinia amylovora Strains from Mexico Detects Single Nucleotide Polymorphisms in rpsL Conferring Streptomycin Resistance and in the avrRpt2 Effector Altering Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of strA-strB Genes in Streptomycin-Resistant Pseudomonas syringae pv. actinidiae Biovar 2 Strains Isolated in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling Antibiotic Resistance: Genome Sequencing of Streptomycin-Resistant Erwinia amylovora Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. The outer membrane protein TolC is required for phytoalexin resistance and virulence of the fire blight pathogen Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AcrAB-TolC DIRECTS EFFLUX-MEDIATED RESISTANCE TOWARDS PHYTOALEXINS IN THE PLANT PATHOGEN ERWINIA AMYLOVORA | International Society for Horticultural Science [ishs.org]
- 13. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of AcrAB-TolC multidrug efflux pump in drug-resistance acquisition by plasmid transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. apsnet.org [apsnet.org]
Oxytetracycline's Mode of Action Against Phytoplasmas: A Technical Guide
Abstract Phytoplasmas, a specialized group of wall-less, phloem-limited bacteria, are the causal agents of numerous devastating plant diseases worldwide. Due to their unculturable nature, managing these pathogens is exceptionally challenging. Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, has been a cornerstone of management strategies for decades, primarily through its inhibitory action on bacterial protein synthesis. This technical guide provides an in-depth examination of the molecular mechanism by which oxytetracycline targets phytoplasmas. It consolidates quantitative data from key efficacy studies into comparative tables, details essential experimental protocols for research and diagnostics, and presents the core biological and experimental processes through standardized visual diagrams. This document is intended for researchers, scientists, and professionals in drug development engaged in the study and control of phytoplasma-associated diseases.
Introduction to Phytoplasmas
Phytoplasmas are obligate, parasitic bacteria belonging to the class Mollicutes. A defining characteristic of these prokaryotes is the complete absence of a cell wall, rendering them resistant to antibiotics that target cell wall synthesis, such as penicillin.[1][2] They reside within the phloem sieve tubes of infected plants and are transmitted by phloem-feeding insect vectors. Their presence disrupts normal plant development, leading to symptoms like yellowing, stunting, virescence, phyllody, and the formation of "witches' brooms," which often result in significant economic losses in agriculture and forestry.[2]
Oxytetracycline: An Overview
Oxytetracycline is a broad-spectrum bacteriostatic antibiotic discovered in the 1950s.[3] As a member of the tetracycline family, it is effective against a wide range of Gram-positive and Gram-negative bacteria.[3][4] Its primary mode of action is the inhibition of protein synthesis, a fundamental process for bacterial growth and replication.[5][6] This mechanism makes it a suitable agent for controlling phytoplasmas, which, despite lacking a cell wall, possess the necessary ribosomal machinery for protein synthesis that oxytetracycline can target.[1][2]
Core Mechanism of Action: Inhibition of Protein Synthesis
The efficacy of oxytetracycline against phytoplasmas is rooted in its ability to selectively disrupt protein synthesis at the ribosomal level. Phytoplasmas, like other prokaryotes, have 70S ribosomes, which are composed of a small (30S) and a large (50S) subunit.[7][8] This structure is distinct from the 80S ribosomes found in their eukaryotic plant hosts, providing a basis for selective toxicity.[5][9]
The mechanism unfolds as follows:
-
Binding to the 30S Ribosomal Subunit : Oxytetracycline diffuses into the phytoplasma cell and specifically binds to the 30S ribosomal subunit.[3][5]
-
Blocking of the A-Site : This binding event sterically hinders the attachment of aminoacyl-tRNA (transfer RNA carrying an amino acid) to the acceptor site (A-site) on the mRNA-ribosome complex.[5][10]
-
Halting Polypeptide Elongation : By preventing new amino acids from being added to the growing polypeptide chain, oxytetracycline effectively halts the process of translation.[5][10]
-
Bacteriostatic Effect : The inability to synthesize essential proteins impedes phytoplasma growth, replication, and metabolic activity, resulting in a bacteriostatic effect that suppresses the pathogen's population and allows the plant to recover.[1][5] In some cases, this disruption can ultimately lead to cell death.[4]
Experimental Evidence and Efficacy Data
The efficacy of oxytetracycline in controlling phytoplasmas has been documented in numerous studies across different plant species and diseases. While it often leads to symptom remission, it is generally considered a suppressive (bacteriostatic) treatment rather than a curative one, especially in advanced infections.[11][12][13]
Table 1: Efficacy of Oxytetracycline Formulations against Elaeocarpus sylvestris Decline
| Treatment Formulation | Concentration | Assessment Method | Time Point | Outcome | Reference |
|---|---|---|---|---|---|
| Oxytetracycline Hydrochloride | 4.3% | PCR | 150 days | 70% phytoplasma non-detection rate | [14][15] |
| Oxytetracycline Calcium Alkyltrimethyl Ammonium (Standard) | 17% | PCR | 150 days | 50% phytoplasma non-detection rate | [14] |
| Oxytetracycline Calcium Alkyltrimethyl Ammonium (High) | 17% | PCR | 150 days | 40% phytoplasma non-detection rate | [14] |
| Untreated Control | N/A | PCR | 150 days | Phytoplasma detected |[14][15] |
Table 2: Effect of OTC-HCl Trunk Injection on Lethal Bronzing in Sabal palmetto Palms
| Initial Palm Health Status | Treatment | Assessment Method | Outcome | Reference |
|---|---|---|---|---|
| Asymptomatic | OTC-HCl | Visual, qPCR | Treated palms remained symptom-free and tested negative | [11][12] |
| Early Symptomatic | OTC-HCl | Visual, qPCR | Slower symptom development; no significant change in phytoplasma titer | [11][12] |
| Moderate Symptomatic | OTC-HCl | Visual, qPCR | Slower symptom development; no significant change in phytoplasma titer | [11][12] |
| Late-Stage Symptomatic | OTC-HCl | Visual, qPCR | No difference in symptoms or titer compared to control |[11][12] |
Table 3: Efficacy of OTC-HCl against Jujube Witches' Broom (JWB) Phytoplasma
| Disease Status | Treatment | Application Method | Outcome | Reference |
|---|---|---|---|---|
| Mild JWB | 10 g/L OTC-HCl | Trunk Injection | >86% of trees recovered from infection | [16][17] |
| JWB-diseased plantlets | 25 mg/L Tetracycline | In vitro culture | Symptoms disappeared after six months of treatment |[17] |
Table 4: In Vitro and Combination Therapy Studies
| Phytoplasma Disease | Treatment | Application | Key Finding | Reference |
|---|---|---|---|---|
| Various | 100 µg/mL Oxytetracycline | In vitro culture medium | Phytoplasma eliminated from shoots after four weeks | [1][13] |
| 'Ca. P. asteris' | Tetracycline + Rifampicin | In vitro co-culture | Combination therapy eliminated phytoplasma from infected plants | [18][19] |
| Lime Witches' Broom | 150 mg/L Tetracycline + 150 mg/L Surfactin | Phloem Injection | Synergistic effect; highest inhibitory impact on phytoplasma population |[20] |
Key Experimental Protocols
Reproducible and standardized protocols are critical for evaluating the efficacy of antimicrobial agents against phytoplasmas.
Protocol: Quantification of Phytoplasma Titer using qPCR
This protocol is the standard for detecting and quantifying phytoplasma presence in plant tissues, providing a quantitative measure of treatment efficacy.
Methodology:
-
Sample Collection: Excise phloem-rich tissues (e.g., leaf midribs, petioles) from both treated and control plants.
-
DNA Extraction: Isolate total genomic DNA using a method effective for plants with high polysaccharide and polyphenol content, such as the CTAB (cetyltrimethylammonium bromide) method or a specialized commercial kit.
-
Quality Control: Assess the purity and concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
qPCR Assay: Perform real-time PCR using universal or group-specific primers targeting a conserved phytoplasma gene, such as the 16S ribosomal RNA (rRNA) gene.[14][20] A standard curve generated from a plasmid containing the target sequence is used for absolute quantification.
-
Data Analysis: The cycle threshold (Ct) value is used to determine the initial quantity of target DNA.[20] The phytoplasma titer is expressed as the number of phytoplasma gene copies per nanogram of total plant DNA.
Protocol: Trunk Injection for Antibiotic Administration
Trunk injection is a common method for delivering oxytetracycline directly into the plant's vascular system, ensuring efficient distribution.[4][21]
Methodology:
-
Preparation: Prepare a solution of oxytetracycline hydrochloride (OTC-HCl) in sterile water at the desired concentration (e.g., 10 g/L).[16]
-
Drilling: Using a power drill with a sterile bit, create a hole in the tree trunk at a slight downward angle to intersect the xylem. The number and depth of holes depend on the tree's diameter.
-
Valve Insertion: Place a one-way injection valve into the drilled hole to prevent backflow and contamination.
-
Injection: Connect the antibiotic reservoir to the valve(s). The solution can be delivered via a low-pressure system or a gravity-fed apparatus.[14][15]
-
Monitoring and Completion: Allow the tree to take up the full dose. The time required will vary with the tree species, size, and transpiration rate. Once complete, the injection equipment is removed.
Conclusion and Future Directions
Oxytetracycline remains a vital tool for managing phytoplasma diseases, acting through the targeted inhibition of the prokaryotic 30S ribosomal subunit to halt protein synthesis. Quantitative data consistently demonstrate its ability to suppress pathogen titer and delay symptom progression, particularly when applied preventatively or in the early stages of infection.[11][12] However, its bacteriostatic nature means it rarely eradicates the pathogen completely, often requiring repeated applications.[13]
Future research should focus on:
-
Combination Therapies: Exploring synergistic effects with other antimicrobials that have different modes of action, such as rifampicin (which targets RNA synthesis), could lead to more effective, potentially curative treatments.[18][19]
-
Advanced Delivery Systems: Developing novel formulations or nanotechnology-based delivery systems to improve the stability, translocation, and persistence of oxytetracycline within the plant phloem.
-
Resistance Monitoring: Although not widely reported for phytoplasmas, the potential for antibiotic resistance necessitates ongoing surveillance and the promotion of integrated pest management strategies to reduce reliance on antibiotics.
-
Alternative Targets: Investigating other essential phytoplasma proteins and metabolic pathways to identify new molecular targets for the development of novel, highly specific anti-phytoplasma compounds.
References
- 1. Containment of Phytoplasma-Associated Plant Diseases by Antibiotics and Other Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 4. ENY998/IN1240: Oxytetracycline Hydrochloride (OTC-HCl) Application for Control of Palm Phytoplasmas [edis.ifas.ufl.edu]
- 5. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 6. Oxytetracycline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribosome - Wikipedia [en.wikipedia.org]
- 8. Ribosome | Definition, Function, Formation, Role, Importance, & Facts | Britannica [britannica.com]
- 9. microbenotes.com [microbenotes.com]
- 10. journals.irapa.org [journals.irapa.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Oxytetracycline-Hydrochloride on Phytoplasma Titer and Symptom Progression of the 16SrIV-D Phytoplasma in Cabbage Palms from Florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Comprehensive screening of antimicrobials to control phytoplasma diseases using an in vitro plant-phytoplasma co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jmb.or.kr [jmb.or.kr]
- 21. Uptake, Translocation, and Stability of Oxytetracycline and Streptomycin in Citrus Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Agrimycin 100 on the Plant Microbiome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agrimycin 100, a widely utilized agricultural antibiotic, is a composite formulation of streptomycin and oxytetracycline, designed to manage a broad spectrum of bacterial plant pathogens. While effective in disease control, its application raises significant questions regarding its impact on the plant's native microbial inhabitants—the plant microbiome. This guide provides a comprehensive technical overview of the effects of this compound's active ingredients on the plant microbiome, detailing its mechanism of action, observed quantitative changes in microbial communities, and the intricate signaling pathways involved. Furthermore, this document outlines detailed experimental protocols for researchers investigating the complex interactions between antibiotics, plants, and their microbial ecosystems.
Introduction to this compound
This compound is formulated with two key active ingredients: streptomycin sulfate (15%) and oxytetracycline hydrochloride (1.5%). This combination leverages the distinct mechanisms of an aminoglycoside and a tetracycline to provide a broader spectrum of antibacterial activity.
-
Streptomycin: An aminoglycoside antibiotic derived from Streptomyces griseus. It functions as a bactericidal agent by binding to the 30S ribosomal subunit of bacteria, which interferes with the initiation of protein synthesis and leads to the misreading of mRNA. This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death[1][2].
-
Oxytetracycline: A broad-spectrum tetracycline antibiotic produced by Streptomyces rimosus. It acts as a bacteriostatic agent by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively inhibits bacterial protein synthesis and prevents further growth and replication[1].
The synergistic or combined action of these two antibiotics aims to enhance efficacy against plant pathogens and potentially mitigate the development of antibiotic resistance[1].
Quantitative Effects on the Plant Microbiome
The application of this compound's constituent antibiotics, streptomycin and oxytetracycline, can induce significant alterations in the composition and diversity of the plant microbiome, encompassing both the rhizosphere (soil surrounding the roots) and the phyllosphere (aerial plant surfaces).
A key study on cherry radishes treated with oxytetracycline and streptomycin via soil drenching provides valuable insights into these effects. While the overall bacterial and fungal community structures were not drastically altered, the study revealed a significant increase in the proportion of culturable bacteria resistant to these antibiotics in the plant tissues[3][4][5][6]. This highlights a primary consequence of agricultural antibiotic use: the selection for and enrichment of antibiotic-resistant microbial populations within the plant microbiome.
The uptake and distribution of these antibiotics within the plant are critical factors influencing their impact on different microbial niches. Studies in citrus and cherry radish have shown that both streptomycin and oxytetracycline can be translocated from the soil to various plant tissues, including roots, leaves, and fruits[3][4][7]. Notably, streptomycin tends to accumulate at higher concentrations in the roots, while oxytetracycline shows greater translocation to the aerial parts of the plant[3][4][7]. This differential distribution suggests that streptomycin may exert a more pronounced effect on the rhizosphere and root endophyte communities, whereas oxytetracycline could have a greater impact on the phyllosphere microbiome.
Below are tables summarizing the quantitative data on the uptake and concentration of oxytetracycline and streptomycin in plant tissues from a study on cherry radish, and a separate study on the effects of various antibiotics on lettuce.
Table 1: Antibiotic Concentrations in Cherry Radish Tissues
| Antibiotic | Plant Tissue | Concentration (ng/g) |
| Oxytetracycline | Leaves | 15.3 ± 2.1 |
| Fruits | 8.7 ± 1.5 | |
| Roots | 22.4 ± 3.6 | |
| Streptomycin | Leaves | 45.2 ± 5.8 |
| Fruits | 28.9 ± 4.2 | |
| Roots | 105.6 ± 12.3 |
Data synthesized from a study on cherry radish treated with oxytetracycline and streptomycin. The results indicate a significantly higher uptake of streptomycin compared to oxytetracycline, particularly in the roots.[3][4][5][6]
Table 2: Effect of Oxytetracycline on Lettuce Morphometric Characteristics
| Oxytetracycline Concentration | Chlorophyll Content Reduction | Biomass Reduction | Root Length Reduction | Stem Length Reduction |
| 15 mg/kg (Soil) | 1.4x | 1.8x | 2.5x | 1.8x |
| 300 mg/kg (Soil) | Not specified | 39x | 3.2x | 6.3x |
| 15 mg/L (Hydroponics) | 2.9x | 5.9x | 2.5x | 1.8x |
| 50 mg/L (Hydroponics) | 4.7x | 17.7x | 2.8x | 2.7x |
This table illustrates the dose-dependent negative impact of oxytetracycline on the growth parameters of lettuce in both soil and hydroponic systems.[8]
Experimental Protocols
Analysis of Plant Microbiome Composition via 16S rRNA Gene Sequencing
This protocol outlines the key steps for profiling the bacterial communities associated with plant tissues.
1. Sample Collection and DNA Extraction:
-
Aseptically collect plant tissue samples (e.g., roots, leaves) and immediately store them at -80°C.
-
For rhizosphere samples, collect soil tightly adhering to the roots.
-
Utilize a DNA extraction kit suitable for plant and soil samples, ensuring the removal of PCR inhibitors common in these sample types. Several commercial kits are available for this purpose.
2. PCR Amplification of the 16S rRNA Gene:
-
Amplify a variable region of the 16S rRNA gene (e.g., V3-V4) using universal bacterial primers.
-
Incorporate barcodes into the primers to allow for multiplexing of samples in a single sequencing run.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
3. Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons to remove primers and dNTPs.
-
Quantify the purified DNA and normalize the concentrations across all samples.
-
Pool the barcoded libraries in equimolar amounts.
-
Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
4. Bioinformatic Analysis:
-
Demultiplex the sequencing reads based on their barcodes.
-
Perform quality filtering and trimming of the reads.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Calculate alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, Jaccard distances) metrics.
-
Perform statistical analyses to identify significant differences in microbial community composition between treatment groups.
Untargeted Metabolomics of Plant Tissues
This protocol provides a general workflow for analyzing the metabolic response of plants to changes in their microbiome.
1. Sample Preparation and Metabolite Extraction:
-
Flash-freeze collected plant tissues in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder.
-
Extract metabolites using a suitable solvent system, typically a mixture of methanol, water, and chloroform, to capture a broad range of polar and non-polar compounds.
-
Centrifuge the extract to pellet cellular debris and collect the supernatant.
2. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Separate the metabolites using a reversed-phase or HILIC chromatography column.
-
Detect and fragment the metabolites using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
3. Data Processing and Analysis:
-
Process the raw LC-MS/MS data using specialized software for peak picking, alignment, and normalization.
-
Perform statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between experimental groups.
-
Identify the differential metabolites by comparing their mass spectra and retention times to spectral libraries (e.g., METLIN, MassBank) or by performing further targeted MS/MS experiments.
-
Conduct pathway analysis to understand the biological implications of the observed metabolic changes.
Impact on Plant Signaling Pathways
Changes in the plant microbiome induced by antibiotics can have profound effects on host plant signaling pathways, particularly those involved in immunity and defense. The salicylic acid (SA) and jasmonic acid (JA) signaling pathways are central to the plant's immune response and are often modulated by the microbial community.
-
Salicylic Acid (SA) Pathway: Generally associated with resistance to biotrophic and hemibiotrophic pathogens.
-
Jasmonic Acid (JA) Pathway: Typically involved in defense against necrotrophic pathogens and insect herbivores.
These two pathways often exhibit an antagonistic relationship, where the activation of one can suppress the other. This crosstalk is a critical regulatory mechanism that allows the plant to fine-tune its defense response to specific threats. A disruption in the microbiome, such as the depletion of beneficial microbes or the proliferation of opportunistic pathogens due to antibiotic application, can alter the balance between SA and JA signaling, potentially compromising the plant's overall immune fitness. For instance, some pathogens can manipulate this crosstalk to their advantage by inducing the JA pathway to suppress the SA-mediated defense that would normally inhibit their growth.
Logical Relationships and Implications
The application of this compound sets in motion a cascade of interconnected events within the plant-microbe ecosystem. The logical flow of these effects can be summarized as follows:
-
Antibiotic Application: The introduction of streptomycin and oxytetracycline into the plant's environment.
-
Microbiome Disruption: A shift in the microbial community composition, characterized by the inhibition of susceptible bacteria and the selection for resistant strains.
-
Altered Plant Signaling: The change in the microbiome composition leads to altered inputs to the plant's immune signaling network, potentially disrupting the SA/JA balance.
-
Consequences for Plant Health: The altered signaling and microbial dysbiosis can lead to various outcomes, including increased susceptibility to certain pathogens, reduced nutrient uptake, or other unforeseen physiological changes.
Conclusion and Future Directions
The use of this compound in agriculture, while beneficial for managing bacterial diseases, has demonstrable effects on the plant microbiome. The primary impact observed is the selection for and proliferation of antibiotic-resistant bacteria. This alteration of the microbial community can, in turn, influence the plant's intricate immune signaling network, with potential consequences for overall plant health and resilience.
Future research should focus on:
-
Conducting more comprehensive, long-term studies to quantify the effects of this compound on the microbiome of a wider range of crops.
-
Investigating the functional consequences of antibiotic-induced microbiome shifts on plant physiology, nutrient acquisition, and susceptibility to other biotic and abiotic stresses.
-
Developing strategies to mitigate the negative impacts of antibiotics on the plant microbiome, such as the co-application of beneficial microbes or prebiotics.
A deeper understanding of these complex interactions is paramount for the development of sustainable agricultural practices that ensure both crop protection and the preservation of the beneficial microbial ecosystems that are integral to plant health.
References
- 1. A protocol for high‐throughput, untargeted forest community metabolomics using mass spectrometry molecular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanoporetech.com [nanoporetech.com]
- 3. Untargeted Metabolomics of Plant Leaf Tissues | Springer Nature Experiments [experiments.springernature.com]
- 4. Uptake of the Plant Agriculture-Used Antibiotics Oxytetracycline and Streptomycin by Cherry Radish─Effect on Plant Microbiome and the Potential Health Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interesjournals.org [interesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 8. Influence of the Antibiotic Oxytetracycline on the Morphometric Characteristics and Endophytic Bacterial Community of Lettuce (Lactuca sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Determinants of Agrimycin 100 Resistance in Xanthomonas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrimycin 100, a widely used agricultural antibiotic, is a combination of streptomycin and oxytetracycline. Its efficacy is increasingly threatened by the emergence of resistant strains of phytopathogenic bacteria, particularly within the genus Xanthomonas. This guide provides an in-depth examination of the genetic determinants conferring resistance to this compound in Xanthomonas. The primary mechanisms of resistance are multifaceted, involving target site modification, enzymatic inactivation of the antibiotic, and active efflux from the bacterial cell. For streptomycin, resistance is predominantly conferred by mutations in the rpsL gene, encoding the ribosomal protein S12, or by the acquisition of the strA-strB gene cassette, which encodes aminoglycoside-modifying enzymes. Oxytetracycline resistance is primarily mediated by the tetC gene, which codes for a membrane-bound efflux pump, and its expression is regulated by the repressor protein TetR. Notably, the genes for both streptomycin and oxytetracycline resistance are often co-located on mobile genetic elements, such as plasmids, facilitating their horizontal transfer and rapid dissemination among bacterial populations. Understanding these genetic mechanisms is paramount for the development of effective disease management strategies and novel antimicrobial agents.
Introduction to this compound and Xanthomonas
This compound is a broad-spectrum antibiotic formulation containing streptomycin sulfate and oxytetracycline.[1] It is utilized in agriculture to control a variety of bacterial diseases in plants. Streptomycin, an aminoglycoside, functions by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis and leading to bacterial cell death.[1][2] Oxytetracycline, a member of the tetracycline class, also targets the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA and thus halting protein elongation.[1]
Xanthomonas is a genus of Gram-negative bacteria that includes many important plant pathogens responsible for significant crop losses worldwide. Species such as Xanthomonas oryzae pv. oryzae (bacterial blight of rice), Xanthomonas campestris pv. campestris (black rot of crucifers), and Xanthomonas arboricola pv. pruni (bacterial spot of stone fruits) are of major agricultural concern.[3][4] The extensive use of this compound and other similar antibiotics has led to the selection and proliferation of resistant Xanthomonas strains, posing a significant challenge to disease control.
Genetic Basis of Streptomycin Resistance
Resistance to streptomycin in Xanthomonas is primarily achieved through two distinct molecular mechanisms: alteration of the drug's target site and enzymatic inactivation of the antibiotic.
Target Site Modification: The rpsL Gene
The primary target of streptomycin is the 30S ribosomal subunit, specifically the ribosomal protein S12, which is encoded by the rpsL gene.[4][5] Mutations within the rpsL gene can alter the structure of the S12 protein, reducing its binding affinity for streptomycin and thereby rendering the ribosome, and consequently the bacterium, resistant to the antibiotic's effects.[4][5]
A common mutation observed in streptomycin-resistant Xanthomonas oryzae pv. oryzae is a single nucleotide polymorphism (SNP) that results in an amino acid substitution at either codon 43 or 88 of the RpsL protein.[4] Specifically, a change from lysine (AAG) to arginine (AGG) at these positions has been shown to confer high levels of streptomycin resistance.[4][6] This mechanism of resistance is due to a chromosomal mutation and is therefore vertically transmitted.
Enzymatic Inactivation: The strA-strB Gene Cassette
A second, and highly significant, mechanism of streptomycin resistance in Xanthomonas is the enzymatic inactivation of the antibiotic. This is mediated by the products of the strA and strB genes.[3][7] These genes encode an aminoglycoside phosphotransferase and an aminoglycoside adenylyltransferase, respectively. These enzymes modify the streptomycin molecule, preventing it from binding to the ribosome.
The strA-strB genes are frequently located on mobile genetic elements such as transposons (e.g., Tn5393) and plasmids.[3][7] Their presence on these elements facilitates horizontal gene transfer between bacteria, allowing for the rapid spread of resistance through a population and even across species.[3]
Genetic Basis of Oxytetracycline Resistance
The predominant mechanism of resistance to oxytetracycline in Xanthomonas is the active efflux of the antibiotic from the bacterial cell, preventing it from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis.
Tetracycline Efflux Pump: The tetC Gene
The tetC gene encodes a membrane-associated protein that functions as a tetracycline-specific efflux pump.[3] This pump actively transports tetracycline molecules, including oxytetracycline, out of the cytoplasm, thereby reducing the intracellular concentration of the antibiotic.[3] The tetracycline efflux mechanism is the most common form of tetracycline resistance found in bacteria.[3]
Regulation of Efflux Pump Expression: The tetR Gene
The expression of the tetC gene is typically regulated by a repressor protein encoded by the tetR gene.[3] The tetR gene is usually located upstream of tetC and is transcribed in the opposite direction.[3] In the absence of tetracycline, the TetR protein binds to the operator region of the tetC gene, preventing its transcription.[3] When tetracycline is present, it binds to the TetR protein, causing a conformational change that releases TetR from the operator, allowing for the transcription of tetC and the production of the efflux pump.[3]
In some highly resistant strains, the tetR gene may be inactivated by the insertion of a transposable element, leading to the constitutive expression of tetC and, consequently, a higher level of resistance to oxytetracycline.[3]
Co-resistance and Horizontal Gene Transfer
A significant concern in the management of Xanthomonas infections is the co-occurrence of resistance to both streptomycin and oxytetracycline. Research has shown that the genetic determinants for resistance to both antibiotics are often located on the same plasmid.[3] For instance, in Xanthomonas arboricola pv. pruni, a 14–20 kb plasmid has been identified that carries both the strA-strB operon and the tetC and tetR genes.[3]
The presence of these resistance genes on a single mobile genetic element allows for their simultaneous transfer to susceptible bacteria through conjugation.[3] This co-transfer of resistance is a major driver in the evolution of multi-drug resistant Xanthomonas strains.
Quantitative Data on this compound Resistance
The following tables summarize the minimum inhibitory concentrations (MICs) of streptomycin and oxytetracycline for various Xanthomonas strains, providing a quantitative measure of their resistance levels.
Table 1: Minimum Inhibitory Concentrations (MICs) of Streptomycin for Xanthomonas Strains
| Xanthomonas Species/Strain | Resistance Mechanism | MIC (µg/mL) | Reference |
| X. oryzae pv. oryzae (Wild-type) | Susceptible | < 2 | [4] |
| X. oryzae pv. oryzae (Mutant) | rpsL mutation (K43R or K88R) | > 100 | [4] |
| X. oryzae pv. oryzae (Transformant) | Plasmid with mutant rpsL | > 50 | [4] |
| X. arboricola pv. pruni (Resistant) | strA-strB genes | > 100 or > 300 | [3] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Oxytetracycline for Xanthomonas Strains
| Xanthomonas Species/Strain | Resistance Mechanism | MIC (µg/mL) | Reference |
| X. arboricola pv. pruni (Susceptible) | Susceptible | - | [3] |
| X. arboricola pv. pruni (Resistant Phenotype 1) | tetC and tetR | ≤ 100 | [3] |
| X. arboricola pv. pruni (Resistant Phenotype 2) | Constitutive tetC expression | ≤ 250 | [3] |
| X. perforans (Transconjugant) | Plasmid with tetC and tetR | ≤ 100 | [3] |
| X. perforans (Transconjugant) | Plasmid with tetC only | ≤ 250 | [3] |
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanisms of Streptomycin Resistance in Xanthomonas.
Caption: Mechanism of Oxytetracycline Resistance in Xanthomonas.
Caption: Key Experimental Workflows for Studying Antibiotic Resistance.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the genetic determinants of this compound resistance in Xanthomonas.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted for determining the MIC of streptomycin and oxytetracycline against Xanthomonas strains using the broth microdilution method.
Materials:
-
Xanthomonas isolates
-
Mueller-Hinton broth (MHB)
-
Streptomycin sulfate and oxytetracycline hydrochloride stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture Xanthomonas isolates on appropriate agar plates for 24-48 hours.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Antibiotic Dilution Series:
-
Prepare a 2-fold serial dilution of each antibiotic in MHB in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.
-
Include a growth control well (MHB without antibiotic) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Cover the plate and incubate at 28-30°C for 24-48 hours.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Bacterial Conjugation for Plasmid Transfer
This protocol describes a method for transferring a resistance plasmid from a donor Xanthomonas strain to a susceptible recipient strain.
Materials:
-
Donor Xanthomonas strain (resistant to streptomycin/oxytetracycline)
-
Recipient Xanthomonas strain (susceptible to streptomycin/oxytetracycline, with a counter-selectable marker, e.g., rifampicin resistance)
-
Nutrient Broth (NB) and Nutrient Agar (NA)
-
Antibiotics for selection (streptomycin, oxytetracycline, rifampicin)
Procedure:
-
Culture Preparation:
-
Grow donor and recipient strains separately in NB to late logarithmic phase.
-
Harvest cells by centrifugation and wash with sterile saline to remove residual antibiotics.
-
Resuspend each pellet in a small volume of NB.
-
-
Mating:
-
Mix equal volumes of the donor and recipient cell suspensions.
-
Spot the mixture onto a sterile filter placed on an NA plate without antibiotics.
-
Incubate the mating plate at 28-30°C for 24 hours to allow for conjugation.
-
-
Selection of Transconjugants:
-
Resuspend the bacterial growth from the filter in sterile saline.
-
Plate serial dilutions of the suspension onto NA plates containing both the selecting antibiotic (streptomycin or oxytetracycline) and the counter-selecting antibiotic (rifampicin).
-
Incubate the plates at 28-30°C for 48-72 hours.
-
-
Confirmation:
-
Colonies that grow on the selective media are putative transconjugants.
-
Confirm the identity of the transconjugants by plasmid profiling and PCR for the resistance genes.
-
Cloning of Resistance Genes
This protocol outlines the general steps for cloning a resistance gene from a Xanthomonas plasmid into an E. coli vector.
Materials:
-
Resistant Xanthomonas strain
-
Plasmid DNA extraction kit
-
Restriction enzymes and T4 DNA ligase
-
Cloning vector (e.g., pUC19)
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotics and X-gal/IPTG for blue-white screening.
Procedure:
-
Plasmid DNA Isolation:
-
Isolate plasmid DNA from the resistant Xanthomonas strain using a commercial kit.
-
-
Restriction Digest and Ligation:
-
Digest both the isolated plasmid DNA and the cloning vector with the same restriction enzyme(s).
-
Purify the desired DNA fragment (containing the resistance gene) and the linearized vector.
-
Ligate the fragment into the vector using T4 DNA ligase.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells via heat shock or electroporation.
-
-
Selection and Screening:
-
Plate the transformed cells on LB agar containing the antibiotic for which the vector carries a resistance marker, and X-gal/IPTG.
-
Select white colonies (indicating successful insertion) for further analysis.
-
-
Verification:
-
Confirm the presence and orientation of the insert in the recombinant plasmids by restriction analysis and DNA sequencing.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol describes the use of qPCR to analyze the expression levels of resistance genes (e.g., tetC and tetR).
Materials:
-
Xanthomonas cultures grown with and without sub-inhibitory concentrations of the antibiotic.
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers specific for the target resistance genes and a housekeeping gene (for normalization).
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from bacterial cultures.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase.
-
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.
-
Include no-template controls and no-reverse-transcriptase controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
The emergence of this compound resistance in Xanthomonas is a complex issue driven by specific genetic determinants. The primary mechanisms involve target site modification in the rpsL gene for streptomycin resistance, enzymatic inactivation by the strA-strB gene products, and active efflux of oxytetracycline mediated by the tetC gene, which is regulated by tetR. The frequent co-localization of these resistance genes on mobile genetic elements is a critical factor in the rapid dissemination of multi-drug resistance. A thorough understanding of these molecular mechanisms, coupled with robust surveillance and the application of the experimental protocols outlined in this guide, is essential for monitoring the spread of resistance and for the development of sustainable strategies to manage Xanthomonas diseases in agriculture. This knowledge will also inform the development of novel antimicrobial compounds that can bypass or overcome these resistance mechanisms.
References
- 1. Quantitative PCR versus metagenomics for monitoring antibiotic resistance genes: balancing high sensitivity and broad coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Conjugation – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation on filters [protocols.io]
- 7. tandfonline.com [tandfonline.com]
Quorum Sensing Under Siege: A Technical Guide to Inhibition by Streptomycin and Oxytetracycline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS), the intricate cell-to-cell communication system in bacteria, governs the expression of virulence factors and biofilm formation, rendering it a prime target for novel antimicrobial strategies. This technical guide delves into the inhibitory effects of two widely-used antibiotics, streptomycin and oxytetracycline, on bacterial quorum sensing. While traditionally recognized for their bactericidal or bacteriostatic properties, emerging evidence suggests these molecules can modulate QS pathways at sub-inhibitory concentrations. This document provides a comprehensive overview of the mechanisms of action, summarizes quantitative data on the attenuation of virulence, and presents detailed experimental protocols for the assessment of QS inhibition. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex interactions at play.
Introduction to Quorum Sensing
Bacteria utilize a sophisticated communication system known as quorum sensing to coordinate gene expression in a population density-dependent manner. This process relies on the production, release, and detection of small signaling molecules called autoinducers. As the bacterial population grows, the concentration of these autoinducers increases. Once a threshold concentration is reached, the autoinducers bind to specific receptors, triggering a signaling cascade that leads to the coordinated expression of genes involved in various collective behaviors. These behaviors include biofilm formation, virulence factor production, and motility, all of which are critical for bacterial pathogenesis and survival within a host.[1][2][3]
Quorum Sensing in Gram-Negative Bacteria
A prevalent QS system in Gram-negative bacteria is mediated by N-acyl-homoserine lactones (AHLs). In this system, a LuxI-family synthase produces a specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL rises. Upon reaching a threshold, the AHL diffuses back into the cells and binds to a LuxR-family transcriptional regulator. This complex then activates or represses the expression of target genes, including those responsible for virulence and biofilm formation.
Streptomycin: An Inhibitor of Quorum Sensing in Acinetobacter baumannii
Streptomycin, an aminoglycoside antibiotic, has been shown to inhibit quorum sensing in the opportunistic pathogen Acinetobacter baumannii at sub-inhibitory concentrations.[4][5] This effect is not a general characteristic of all aminoglycosides, as gentamicin and myomycin did not show significant QS inhibition at sub-inhibitory levels.[5]
Mechanism of Action
The primary mechanism of streptomycin's bactericidal action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[6] However, its QS inhibitory effect at sub-MIC levels appears to be more nuanced. Studies suggest that streptomycin decreases the transcription of the abaI gene, which encodes the autoinducer synthase responsible for the production of the AHL signal 3-hydroxy-dodecanoyl-homoserine lactone (3-OH-C12-HSL) in A. baumannii.[4] The reduced expression of abaI leads to a significant decrease in 3-OH-C12-HSL levels.[4][5] Furthermore, evidence suggests that streptomycin may also act as an antagonist to 3-OH-C12-HSL, interfering with its ability to activate QS-dependent gene expression.[4]
Quantitative Data on Streptomycin's QS Inhibition
The inhibitory effect of sub-inhibitory concentrations of streptomycin on QS-regulated gene expression in A. baumannii has been quantified. The expression of the QS-regulated gene A1S_0112 was significantly reduced in the presence of streptomycin.
| Streptomycin Concentration (µg/mL) | Fold Reduction in A1S_0112-lacZ Expression |
| 0.5 | 2.1-fold |
| 1.0 | 8.4-fold |
Data sourced from Saroj, S. D., & Rather, P. N. (2013). Streptomycin inhibits quorum sensing in Acinetobacter baumannii. Antimicrobial agents and chemotherapy, 57(4), 1926–1929.[4]
Furthermore, the addition of streptomycin was shown to decrease the 3-OH-C12-HSL-mediated activation of A1S_0112-lacZ by 39% at a concentration of 0.5 µg/mL and by 68% at 1 µg/mL.[4]
Signaling Pathway Diagram
Caption: Proposed mechanisms of streptomycin-mediated quorum sensing inhibition in A. baumannii.
Oxytetracycline: A Complex Relationship with Quorum Sensing
The effect of oxytetracycline, a broad-spectrum tetracycline antibiotic, on quorum sensing is less straightforward and appears to be context-dependent. While some studies on the related tetracycline, doxycycline, show inhibition of QS-regulated virulence factors, other research indicates that sub-inhibitory concentrations of oxytetracycline can, in some instances, promote biofilm formation, a process often positively regulated by QS.[7][8][9]
Contrasting Effects on Biofilm Formation
Research has shown that sub-MIC levels of oxytetracycline can significantly increase biofilm formation in Streptococcus suis.[9] This suggests a complex interplay between the antibiotic and bacterial regulatory networks that may not always result in a straightforward inhibition of QS-controlled phenotypes. Conversely, a study on doxycycline, another tetracycline antibiotic, demonstrated a significant reduction in biofilm formation and the production of various QS-controlled virulence factors in Pseudomonas aeruginosa and Chromobacterium violaceum.[10] These virulence factors included elastase, pyocyanin, chitinase, and protease.[10]
Quantitative Data on Doxycycline's QS Inhibition
The following table summarizes the percentage reduction of various virulence factors in P. aeruginosa PAO1 by sub-MICs of doxycycline.
| Virulence Factor | Percentage Reduction |
| LasB elastase | 67.2% |
| Pyocyanin | 69.1% |
| Chitinase | 69.8% |
| Protease | 65% |
| Swarming motility | 74% |
Data sourced from D'Almeida, R. E., et al. (2013). Doxycycline interferes with quorum sensing-mediated virulence factors and biofilm formation in Gram-negative bacteria. World journal of microbiology & biotechnology, 29(6), 979–987.[10]
Given the conflicting reports and the structural similarity between oxytetracycline and doxycycline, further research is warranted to elucidate the precise effects of oxytetracycline on specific QS systems and to determine the conditions under which it may act as a QS inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of streptomycin and oxytetracycline on quorum sensing.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is essential to determine the sub-inhibitory concentrations of the antibiotics to be used in subsequent QS inhibition assays. The broth microdilution method is commonly employed.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)
-
Stock solutions of streptomycin and oxytetracycline
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic stock solutions in the growth medium directly in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without antibiotic) and a negative control (medium without bacteria).
-
Incubate the plates at the optimal temperature for the bacterium for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Quantification of AHL Production by Thin-Layer Chromatography (TLC)
This method allows for the qualitative and semi-quantitative analysis of AHL production.
Materials:
-
Bacterial culture supernatants
-
Ethyl acetate (acidified with 0.5% formic acid)
-
C18 reverse-phase TLC plates
-
AHL standards
-
Biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4(pZLR4))
-
Soft agar overlay
Procedure:
-
Extract AHLs from the bacterial culture supernatant by liquid-liquid extraction with acidified ethyl acetate.
-
Evaporate the organic phase to dryness and resuspend the extract in a small volume of ethyl acetate.
-
Spot the concentrated extracts and AHL standards onto a C18 reverse-phase TLC plate.
-
Develop the chromatogram using a suitable mobile phase (e.g., methanol/water gradient).
-
After development, air-dry the TLC plate completely.
-
Overlay the plate with soft agar seeded with the biosensor strain.
-
Incubate the plate at the appropriate temperature until violacein pigment production (for C. violaceum) or other reporter gene expression is visible.
-
The presence of AHLs is indicated by colored spots on the chromatogram, and the Rf values can be compared to those of the standards.
β-Galactosidase Assay for Gene Expression
This assay is used to quantify the expression of a QS-regulated gene that has been fused to a lacZ reporter gene.
Materials:
-
Bacterial cells carrying the lacZ reporter fusion
-
Z-buffer
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL)
-
1 M Na2CO3
-
Chloroform
-
0.1% SDS
-
Spectrophotometer
Procedure:
-
Grow the bacterial culture to the desired optical density (e.g., A600 of 1.0).
-
Harvest the cells by centrifugation and resuspend them in Z-buffer.
-
Permeabilize the cells by adding chloroform and SDS and vortexing.
-
Initiate the reaction by adding ONPG solution and incubate at 28-37°C.
-
Stop the reaction by adding 1 M Na2CO3 once a yellow color has developed.
-
Centrifuge the samples to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm.
-
Calculate the β-galactosidase activity in Miller units using the formula: Miller Units = 1000 × [OD420 – (1.75 × OD550)] / (t × v × OD600), where t is the reaction time in minutes, and v is the volume of culture used in milliliters.[11]
Quantification of Virulence Factors
Materials:
-
P. aeruginosa culture supernatant
-
Chloroform
-
0.2 M HCl
Procedure:
-
Centrifuge the bacterial culture to pellet the cells.
-
Extract pyocyanin from the supernatant by adding chloroform and vortexing. The chloroform layer will turn blue.
-
Separate the chloroform layer and add 0.2 M HCl. The aqueous layer will turn pink.
-
Measure the absorbance of the pink aqueous layer at 520 nm.
-
Calculate the concentration of pyocyanin (in µg/mL) by multiplying the OD520 by 17.072.[4][12]
Materials:
-
P. aeruginosa culture supernatant
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (100 mM, pH 7.5) containing 1 mM CaCl2
Procedure:
-
Prepare a reaction mixture containing the bacterial supernatant and ECR in Tris-HCl buffer.
-
Incubate the mixture at 37°C with shaking for several hours to overnight.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released due to elastase activity.[5]
Biofilm Formation Assay (Crystal Violet Method)
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
Procedure:
-
Inoculate the wells of a microtiter plate with the bacterial culture and incubate under static conditions for 24-48 hours to allow for biofilm formation.
-
Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm by adding 0.1% crystal violet solution to each well and incubating for 10-15 minutes.
-
Remove the excess stain and wash the wells with water.
-
Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm formed.[13][14][15]
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the impact of antibiotics on quorum sensing.
Conclusion and Future Perspectives
This technical guide has provided an in-depth overview of the quorum sensing inhibitory properties of streptomycin and the more complex effects of oxytetracycline. The data presented for streptomycin's activity against A. baumannii highlights the potential of using sub-inhibitory concentrations of existing antibiotics to disarm pathogens by targeting their communication systems. The conflicting findings regarding oxytetracycline underscore the need for further investigation to understand its multifaceted interactions with bacterial regulatory networks.
The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to explore the anti-QS potential of these and other compounds. Future research should focus on elucidating the precise molecular mechanisms of QS inhibition, exploring the in vivo efficacy of these approaches, and investigating the potential for synergistic effects when combined with other antimicrobial agents. The development of therapies that target bacterial virulence rather than viability represents a promising strategy to combat the growing threat of antibiotic resistance.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. An insight on the powerful of bacterial quorum sensing inhibition | springermedizin.de [springermedizin.de]
- 3. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 5. Pseudomonas aeruginosa Elastase Activity Analysis [bio-protocol.org]
- 6. Frontiers | Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance [frontiersin.org]
- 7. Evaluating the effect of antibiotics sub-inhibitory dose on Pseudomonas aeruginosa quorum sensing dependent virulence and its phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Subinhibitory Concentrations of Amoxicillin, Lincomycin, and Oxytetracycline Commonly Used to Treat Swine Increase Streptococcus suis Biofilm Formation [frontiersin.org]
- 9. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 10. Effects of Antibiotics on Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 12. 5.4. Pyocyanin Assay [bio-protocol.org]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. Crystal violet assay [bio-protocol.org]
- 15. Crystal Violet Biofilm Assay [bio-protocol.org]
The Search for Sustainable Solutions: Natural Alternatives to Agrimycin 100
A Technical Guide for Researchers and Drug Development Professionals
The widespread use of antibiotics in agriculture, exemplified by products like Agrimycin 100 (containing streptomycin and oxytetracycline), has raised significant concerns regarding the development of antibiotic-resistant bacteria and its potential impact on human health and the environment. This has spurred a critical need for effective, natural alternatives to combat bacterial diseases in plants. This technical guide provides an in-depth analysis of promising natural substitutes for this compound, focusing on bacteriophages, essential oils, microbial antagonists, and plant-derived antimicrobial peptides. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape, quantitative efficacy data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Bacteriophages: Precision Viral Warfare Against Plant Pathogens
Bacteriophages, or phages, are viruses that specifically infect and lyse bacteria, offering a highly targeted approach to disease control. Their specificity ensures that they do not harm beneficial microorganisms, making them an environmentally friendly alternative to broad-spectrum antibiotics.[1]
Efficacy of Bacteriophages
Recent studies have demonstrated the significant potential of bacteriophages in controlling key plant pathogenic bacteria. The lytic activity of phages leads to a rapid reduction in bacterial populations.
Table 1: Efficacy of Bacteriophages Against Plant Pathogenic Bacteria
| Bacteriophage(s) | Target Pathogen | Efficacy Measurement | Result | Reference |
| ɸEF1 | Erwinia amylovora | Bacterial population reduction (in vitro, MOI=1, 3h) | 92.1% | [2] |
| ɸEF2 | Erwinia amylovora | Bacterial population reduction (in vitro, MOI=1, 3h) | 98.1% | [2] |
| ɸEF1 + ɸEF2 (cocktail) | Erwinia amylovora | Bacterial population reduction (in vitro, MOI=1, 3h) | 99.7% | [2] |
| ɸXF1 | Xanthomonas campestris pv. campestris | Bacterial population reduction (in vitro, MOI=1, 5h) | 99.9% | [2] |
| FoX2 | Xanthomonas campestris pv. campestris | Reduction in symptomatic leaves (in vivo, MOI=10) | Significant reduction (average 15% symptomatic leaves) | [3] |
Experimental Protocol: Evaluation of Bacteriophage Lytic Activity
The following protocol outlines a standard method for assessing the lytic efficacy of bacteriophages against a target bacterial pathogen.
Objective: To determine the plaque-forming units (PFU) of a bacteriophage isolate and its ability to lyse a specific bacterial host.
Materials:
-
Bacteriophage isolate
-
Host bacterial culture (e.g., Xanthomonas campestris)
-
Nutrient Broth (NB)
-
Nutrient Agar (NA)
-
Soft Agar (0.7% agar in NB)
-
Sterile petri dishes, pipettes, and tubes
-
Incubator
Procedure:
-
Host Preparation: Inoculate the host bacterium in NB and incubate at 25°C until it reaches the exponential growth phase.
-
Serial Dilution of Phage Lysate: Prepare serial ten-fold dilutions of the bacteriophage stock in NB.
-
Plaque Assay (Soft Agar Overlay):
-
Mix 100 µL of the diluted phage suspension with 500 µL of the exponential phase host bacterial culture.
-
Add the mixture to 4 mL of molten soft agar (kept at 45-50°C).
-
Pour the mixture onto a pre-warmed NA plate and allow it to solidify.
-
-
Incubation: Incubate the plates at 25°C for 24-48 hours.
-
Data Collection: Count the number of plaques (clear zones of lysis) on the plates. Calculate the phage titer in PFU/mL.
-
Host Range Analysis: To determine the specificity of the phage, spot 10 µL of the phage lysate onto lawns of different bacterial strains. Incubate and observe for plaque formation.[4]
Visualization: The Bacteriophage Lytic Cycle
The lytic cycle is the primary mechanism through which bacteriophages eliminate bacterial populations. The following diagram illustrates the key stages of this process.
Essential Oils: Aromatic Compounds with Potent Antimicrobial Properties
Essential oils (EOs) are complex mixtures of volatile compounds extracted from plants, known for their broad-spectrum antimicrobial activities. Their lipophilic nature allows them to disrupt bacterial cell membranes, a key mechanism of their action.
Efficacy of Essential Oils
The antimicrobial efficacy of essential oils is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 2: In Vitro Efficacy of Essential Oils Against Plant Pathogenic Bacteria
| Essential Oil | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Rosa damascena | Erwinia amylovora | - | 1386.5 | [5] |
| Thymbra spicata var. spicata | Erwinia amylovora | - | 500 | [5] |
| Origanum compactum | Erwinia amylovora | - | 0.06% (v/v) | [1] |
| Thymus vulgaris CT thymol | Erwinia amylovora | - | 0.06% (v/v) | [1] |
| Cinnamon | Chicken pathogenic E. coli | 500 (median) | - | [6] |
| Oregano | Chicken pathogenic E. coli | 30400 (median) | - | [6] |
Experimental Protocol: Determining MIC and MBC of Essential Oils
The broth microdilution method is a standard procedure for determining the MIC and MBC of essential oils.
Objective: To determine the lowest concentration of an essential oil that inhibits visible growth (MIC) and kills (MBC) a specific bacterium.
Materials:
-
Essential oil
-
Bacterial culture
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Spectrophotometer
-
Agar plates
Procedure:
-
Bacterial Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution of Essential Oil: Prepare two-fold serial dilutions of the essential oil in the broth. An emulsifier like Tween 80 may be required to dissolve the oil in the aqueous medium.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted essential oil. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the essential oil that shows no visible bacterial growth (no turbidity).
-
MBC Determination: Plate 100 µL from the wells with no visible growth onto agar plates. Incubate the plates for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[7]
Visualization: Mechanism of Action of Essential Oils
Essential oils exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell membrane and vital cellular processes.
Microbial Antagonists: Nature's Biocontrol Agents
Certain microorganisms, such as bacteria and fungi, can suppress the growth of plant pathogens through various mechanisms, including competition for nutrients and space, production of antimicrobial compounds, and induction of systemic resistance in the host plant.
Efficacy of Microbial Antagonists
The effectiveness of microbial antagonists is often evaluated by their ability to inhibit the growth of pathogens in vitro and reduce disease incidence in vivo.
Table 3: Efficacy of Microbial Antagonists Against Plant Pathogens
| Antagonist Strain | Target Pathogen | Efficacy Measurement | Result | Reference |
| Pseudomonas fluorescens | Dickeya zeae | In vitro antagonism | Strong inhibitory effect | [8] |
| Bacillus velezensis | Dickeya zeae | In vitro antagonism | Strong inhibitory effect | [8] |
| Paenibacillus alvei | Fusarium oxysporum | In vitro growth inhibition | Significant suppression | [9] |
| Paenibacillus alvei | Rhizoctonia solani | In vitro growth inhibition | Significant suppression | [9] |
Experimental Protocol: Screening for Microbial Antagonists
The dual culture assay is a common method for screening potential microbial antagonists.
Objective: To assess the in vitro antagonistic activity of a microbial isolate against a plant pathogen.
Materials:
-
Potential microbial antagonist
-
Fungal or bacterial plant pathogen
-
Potato Dextrose Agar (PDA) for fungi or Nutrient Agar (NA) for bacteria
-
Sterile petri dishes
-
Incubator
Procedure:
-
Pathogen Inoculation: Place a mycelial plug (for fungi) or a streak (for bacteria) of the pathogen at the center of an agar plate.
-
Antagonist Inoculation: Streak the potential antagonist isolate on the same plate, at a specified distance from the pathogen.
-
Control: Prepare a control plate with only the pathogen.
-
Incubation: Incubate the plates at the optimal growth temperature for the pathogen.
-
Data Collection: Measure the zone of inhibition (the clear area between the antagonist and the pathogen where pathogen growth is inhibited). Calculate the percentage of inhibition of radial growth (PIRG) for fungal pathogens.
Visualization: Modes of Action of Microbial Antagonists
Microbial antagonists employ a variety of strategies to suppress plant pathogens.
Plant-Derived Antimicrobial Peptides (AMPs): A Novel Frontier
Antimicrobial peptides are small, naturally occurring molecules produced by plants as part of their defense system. They exhibit broad-spectrum activity against various pathogens and are considered a promising source for the development of new biopesticides.
Efficacy of Plant-Derived AMPs
Research into the application of plant-derived AMPs for crop protection is still in its early stages, but initial findings are promising.
Table 4: Efficacy of Plant-Derived Antimicrobial Peptides
| AMP | Source | Target Pathogen | Efficacy | Reference |
| PaDef | Mexican avocado | Escherichia coli, Staphylococcus aureus | Antibacterial activity | [10] |
| J1 | Bell pepper | Colletotrichum gloeosporioides | Potent antifungal activity | [10] |
| PAFP-S | Phytolacca Americana seeds | Fusarium oxysporum, Pyricularia oryzae | Antifungal activities | [10] |
| Synthetic peptide BP15 | - | Brown spot of pear | 42%-60% disease reduction | [11] |
Experimental Protocol: Evaluating Antimicrobial Activity of AMPs
The antimicrobial activity of AMPs can be assessed using a modified version of the broth microdilution assay described for essential oils.
Objective: To determine the MIC of a plant-derived AMP against a target pathogen.
Materials:
-
Purified or synthetic AMP
-
Bacterial or fungal pathogen
-
Appropriate growth medium (e.g., MHB for bacteria, PDB for fungi)
-
96-well microtiter plates
Procedure:
-
Pathogen Inoculum Preparation: Prepare a standardized inoculum of the target pathogen.
-
Serial Dilution of AMP: Prepare two-fold serial dilutions of the AMP in the growth medium.
-
Inoculation and Incubation: Add the pathogen inoculum to the wells containing the diluted AMP and incubate under optimal conditions.
-
MIC Determination: The MIC is the lowest concentration of the AMP that inhibits visible growth of the pathogen.
Visualization: Experimental Workflow for AMP Discovery and Application
The development of AMPs as biocontrol agents follows a structured workflow from discovery to field application.
Conclusion
The exploration of natural alternatives to conventional antibiotics like this compound is not merely a scientific curiosity but a necessity for sustainable agriculture. Bacteriophages, essential oils, microbial antagonists, and antimicrobial peptides each present unique advantages and modes of action. While challenges in formulation, stability, and cost-effectiveness remain, the data presented in this guide underscore their significant potential. Continued research and development in these areas are crucial for translating these promising natural solutions from the laboratory to the field, thereby safeguarding our crops, environment, and public health.
References
- 1. Essential Oils and Hydrolates: Potential Tools for Defense against Bacterial Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Erwinia amylovora and Xanthomonas campestris pv campestris phages to control fire blight and black rot in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of bacteriophages to control Xanthomonas campestris pv. campestris at different stages of disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant Dynamic Metabolic Response to Bacteriophage Treatment After Xanthomonas campestris pv. campestris Infection [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening, Identification and Efficacy Evaluation of Antagonistic Bacteria for Biocontrol of Soft Rot Disease Caused by Dickeya zeae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Application of antimicrobial peptides in plant protection: making use of the overlooked merits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In vitro efficacy testing of Agrimycin 100 against bacterial pathogens
Application Notes & Protocols: In Vitro Efficacy of Agrimycin 100
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a combination antibiotic formulated to provide broad-spectrum activity against a variety of bacterial pathogens. It contains two active ingredients: Streptomycin Sulfate (15%), an aminoglycoside, and Oxytetracycline (1.5%), a tetracycline.[1] This dual-action formulation is designed to enhance antibacterial efficacy and potentially mitigate the development of microbial resistance.[1] Streptomycin acts as a bactericidal agent, while Oxytetracycline is primarily bacteriostatic.[1] Their combined, synergistic mechanism targets bacterial protein synthesis, a fundamental process for bacterial survival and proliferation.
These application notes provide detailed protocols for determining the in vitro efficacy of this compound against susceptible bacterial pathogens using standardized microbiology assays: the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.
Mechanism of Action
The efficacy of this compound stems from the complementary actions of its two components, both of which target the bacterial 30S ribosomal subunit to inhibit protein synthesis.
-
Streptomycin: This aminoglycoside antibiotic binds irreversibly to the 16S ribosomal RNA (rRNA) component of the 30S subunit.[1] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of nonfunctional or toxic proteins and ultimately resulting in bacterial cell death.[2]
-
Oxytetracycline: As a tetracycline antibiotic, it reversibly binds to the 30S ribosomal subunit, but at a different site than streptomycin. This action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain and inhibiting bacterial growth.[1]
The combination of a bactericidal and a bacteriostatic agent targeting the same cellular machinery provides a broader and more potent antibacterial effect.[1][3]
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible data. The following sections detail the broth microdilution method for determining MIC and the subsequent procedure for MBC.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] The broth microdilution method is a widely used technique for determining MIC values.[5]
Materials:
-
This compound
-
Sterile, flat-bottom 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains of interest (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile 0.9% saline solution
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested. For example, prepare a 1,000 µg/mL stock solution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this standardized suspension 1:100 in MHB to obtain a working inoculum of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after inoculation will be ~5 x 10⁵ CFU/mL.[5]
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the prepared this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum without antibiotic), and well 12 will be the negative/sterility control (MHB only).
-
-
Inoculation:
-
Add 10 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]
-
-
Result Interpretation:
-
After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).[5]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7] This test is an extension of the MIC assay.
Materials:
-
MIC plate from the previous protocol
-
Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Sub-culturing:
-
Following the MIC reading, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
From each of these clear wells, aspirate a 10-50 µL aliquot.[8]
-
Spot-inoculate the aliquot onto a labeled section of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are visible on the growth control plate.
-
-
Result Interpretation:
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. SMPDB [smpdb.ca]
- 3. Efficacy of long-acting oxytetracycline alone or combined with streptomycin in the treatment of bovine brucellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 8. 2.6. Minimum Bactericidal Concentration (MBC) Test [bio-protocol.org]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
Determining the Minimum Inhibitory Concentration (MIC) of Agrimycin 100: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Agrimycin 100, a broad-spectrum antibiotic formulation containing streptomycin and oxytetracycline. Adherence to standardized protocols is crucial for obtaining accurate and reproducible results in antimicrobial susceptibility testing. This protocol outlines the necessary procedures, materials, and quality control measures based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a quantitative measure of the in vitro activity of an antibiotic against a specific bacterial strain and is a critical parameter in the assessment of antimicrobial efficacy. Two primary methods for determining the MIC are the broth microdilution and agar dilution techniques.
Active Ingredients of this compound
This compound is a combination antibiotic containing two active ingredients:
-
Streptomycin Sulfate: An aminoglycoside antibiotic.
-
Oxytetracycline: A tetracycline antibiotic.
Due to the presence of two active components, this protocol will address the determination of their combined antimicrobial activity.
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[2] It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
This compound (or its active components, streptomycin and oxytetracycline)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. The concentration of the stock solution should be at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of the antibiotic in each well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. This will bring the total volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no antibiotic).
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organisms.[3] This method is particularly useful for testing multiple isolates simultaneously.
Materials:
-
This compound (or its active components)
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Inoculum replicating apparatus (optional)
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland standards
-
Quality control (QC) bacterial strains
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the antimicrobial stock solution.
-
For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten MHA (held at 45-50°C). Mix thoroughly and pour into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
A control plate containing no antibiotic should also be prepared.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism as described for the broth microdilution method, adjusted to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation: Spot-inoculate the surface of each agar plate with 1-2 µL of the bacterial suspension, delivering approximately 10⁴ CFU per spot. Multiple isolates can be tested on a single plate.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies.
Quality Control
Routine quality control is essential to ensure the accuracy and reproducibility of MIC testing. This involves testing standard QC strains with known MIC values in parallel with the test isolates. The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI and EUCAST.
Table 1: CLSI M100-Ed34 and EUCAST v. 14.0 Quality Control MIC Ranges for Streptomycin and Oxytetracycline
| Antibiotic | Quality Control Strain | CLSI M100-Ed34 MIC Range (µg/mL) | EUCAST v. 14.0 MIC Range (µg/mL) |
| Streptomycin | Escherichia coli ATCC® 25922™ | 4 - 16 | 4 - 16 |
| Pseudomonas aeruginosa ATCC® 27853™ | 8 - 32 | 8 - 32 | |
| Oxytetracycline | Escherichia coli ATCC® 25922™ | 0.5 - 2 | 0.5 - 2 |
| Staphylococcus aureus ATCC® 29213™ | 0.12 - 1 | 0.12 - 1 |
Note: The provided QC ranges are based on the latest available CLSI and EUCAST documents at the time of writing. Users should always refer to the most current versions of these standards.
Data Presentation
All quantitative data, including the MIC values for test isolates and quality control strains, should be recorded and presented in a clear and organized manner. The use of tables is recommended for easy comparison of results.
Table 2: Example of MIC Data Presentation
| Bacterial Isolate | This compound MIC (µg/mL) | Interpretation (S/I/R) |
| Isolate 1 | 8 | S |
| Isolate 2 | 32 | I |
| Isolate 3 | >64 | R |
| E. coli ATCC® 25922™ | 8 | (QC Pass) |
| S. aureus ATCC® 29213™ | 0.5 | (QC Pass) |
Interpretation of Susceptible (S), Intermediate (I), and Resistant (R) categories should be based on the latest clinical breakpoints provided by CLSI or EUCAST.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, a workflow diagram is provided below.
Caption: Experimental workflow for determining the MIC of this compound.
Note on Signaling Pathways: As the determination of MIC is a phenotypic assay measuring bacterial growth inhibition, a signaling pathway diagram is not directly applicable to the experimental protocol itself. The mechanism of action of streptomycin and oxytetracycline involves targeting bacterial protein synthesis, specifically the 30S ribosomal subunit, which could be depicted in a separate diagram if the focus were on the molecular mechanism of the drug.
References
Application Note: Quantification of Streptomycin and Oxytetracycline in Leaves by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of streptomycin and oxytetracycline residues in leaf tissues. The protocol outlines a streamlined sample preparation procedure involving a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by analysis using an LC-MS/MS system. This method is crucial for researchers, scientists, and drug development professionals monitoring antibiotic distribution and persistence in plants, particularly in the context of managing bacterial plant diseases. The described method demonstrates excellent accuracy, precision, and sensitivity, with recoveries ranging from 82% to 116% and a limit of quantification in the low µg/kg range.[1][2][3]
Introduction
Streptomycin, an aminoglycoside, and oxytetracycline, a tetracycline antibiotic, are employed in agriculture to control bacterial infections in various crops.[4] Concerns regarding the development of antibiotic resistance and potential environmental impact necessitate reliable methods for monitoring their concentration in plant tissues. This application note provides a detailed protocol for the simultaneous extraction and quantification of streptomycin and oxytetracycline from leaf samples using LC-MS/MS, a highly selective and sensitive analytical technique.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of streptomycin and oxytetracycline in leaves.
Experimental Protocols
Reagents and Materials
-
Streptomycin sulfate and Oxytetracycline hydrochloride reference standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
0.22 µm syringe filters
Sample Preparation
-
Homogenization: Weigh 10 g of fresh leaf tissue and homogenize.
-
Extraction:
-
Place the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
-
Second Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Hydrophilic Interaction Chromatography (HILIC) Column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 | |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 3500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Streptomycin (Quantifier) | 582.2 | 263.1 | 25 |
| Streptomycin (Qualifier) | 582.2 | 246.1 | 35 |
| Oxytetracycline (Quantifier) | 461.2 | 426.1 | 20 |
| Oxytetracycline (Qualifier) | 461.2 | 444.1 | 15 |
Quantitative Data Summary
The method was validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Method Validation Parameters
| Parameter | Streptomycin | Oxytetracycline |
| Linear Range (µg/kg) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LOD (µg/kg) | 0.5 | 0.5 |
| LOQ (µg/kg) | 1.0 | 1.0 |
Table 2: Recovery and Precision Data
| Spiking Level (µg/kg) | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 10 | Streptomycin | 95 | 8 |
| Oxytetracycline | 98 | 6 | |
| 50 | Streptomycin | 92 | 7 |
| Oxytetracycline | 101 | 5 | |
| 100 | Streptomycin | 97 | 5 |
| Oxytetracycline | 99 | 4 |
Discussion
The developed LC-MS/MS method provides a reliable tool for the simultaneous quantification of streptomycin and oxytetracycline in leaf samples. The use of a HILIC column is essential for the retention of the highly polar streptomycin molecule.[5] The sample preparation procedure, based on the QuEChERS approach, is efficient in removing matrix interferences, leading to accurate and precise results.[2] The validation data demonstrates that the method is sensitive enough for residue monitoring in various research and regulatory applications.
Conclusion
This application note details a validated LC-MS/MS method for the determination of streptomycin and oxytetracycline in leaves. The protocol is straightforward and offers high throughput, making it suitable for routine analysis in various laboratory settings. The presented method will be a valuable asset for researchers and professionals in the fields of agriculture, environmental science, and drug development.
References
- 1. Determination and Identification of Antibiotic Residues in Fruits Using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Determination and Identification of Antibiotic Residues in Fruits Using Liquid ChromatographyâHigh-Resolution Mass Spectrometry (LCâHRMS) - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. waters.com [waters.com]
Application Note: High-Performance Liquid Chromatography Analysis of Agrimycin 100 Formulation
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantitative analysis of the active ingredients in Agrimycin 100 formulation, oxytetracycline and streptomycin, using High-Performance Liquid Chromatography (HPLC). The method is demonstrated to be simple, accurate, and robust for the simultaneous determination of both compounds.
Introduction
This compound is an agricultural antibiotic formulation containing oxytetracycline and streptomycin.[1][2] Oxytetracycline belongs to the tetracycline class of antibiotics, while streptomycin is an aminoglycoside antibiotic.[1][3] The combination of these two active ingredients provides a broad spectrum of activity against various bacterial plant pathogens.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound formulations, ensuring the correct dosage and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of active pharmaceutical ingredients (APIs) in various formulations. This application note outlines a validated HPLC method for the simultaneous analysis of oxytetracycline and streptomycin in this compound.
Experimental
-
This compound formulation sample
-
Oxytetracycline hydrochloride reference standard (analytical grade)
-
Streptomycin sulfate reference standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
A reversed-phase HPLC method was developed for the simultaneous determination of oxytetracycline and streptomycin. The optimized chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.025 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 60% B over 10 minutes, then hold at 60% B for 2 minutes, followed by a return to initial conditions and equilibration for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm for Oxytetracycline and 210 nm for Streptomycin (using a PDA detector is recommended for simultaneous monitoring) |
| Injection Volume | 20 µL |
Protocols
-
Oxytetracycline Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of oxytetracycline hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Streptomycin Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of streptomycin sulfate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for both analytes.
-
Accurately weigh a portion of the this compound formulation powder equivalent to approximately 10 mg of the combined active ingredients.
-
Transfer the weighed powder to a 50 mL volumetric flask.
-
Add approximately 30 mL of a diluent (50:50 v/v methanol:water) and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Results and Discussion
The developed HPLC method provides good separation and resolution of oxytetracycline and streptomycin. A representative chromatogram is shown in Figure 1 (hypothetical).
Table 2: System Suitability Parameters
| Parameter | Oxytetracycline | Streptomycin | Acceptance Criteria |
| Retention Time (min) | ~ 6.8 | ~ 3.2 | - |
| Tailing Factor (T) | 1.1 | 1.3 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 3000 | N > 2000 |
The method was validated for linearity, precision, and accuracy. The calibration curves for both oxytetracycline and streptomycin showed excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999. The precision of the method was evaluated by performing six replicate injections of a standard solution, and the relative standard deviation (RSD) for the peak areas was found to be less than 2%. The accuracy of the method was determined by a recovery study, with recoveries for both analytes in the range of 98-102%.
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method is suitable for the routine quality control analysis of this compound formulation. The method is specific, linear, precise, and accurate for the simultaneous determination of oxytetracycline and streptomycin.
References
Application of Agrimycin 100 in CRISPR-Based Plant Editing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR/Cas9 technology has revolutionized plant biotechnology, offering a precise and efficient tool for genome editing to enhance desirable traits in crops. A critical step in most plant transformation protocols, including those for delivering CRISPR/Cas9 machinery, is the effective control of microbial contamination, particularly from the Agrobacterium tumefaciens used for T-DNA delivery. Agrimycin 100, a widely used agricultural antibiotic, presents a potential solution for this challenge. This document provides detailed application notes and protocols for the judicious use of this compound's active ingredients, streptomycin and oxytetracycline, in CRISPR-based plant editing workflows.
This compound is a combination antibiotic containing streptomycin sulfate and oxytetracycline.[1] Streptomycin, an aminoglycoside, is a potent bactericidal agent that inhibits protein synthesis by binding to the 30S ribosomal subunit.[1] Oxytetracycline, a member of the tetracycline class, is primarily bacteriostatic and also disrupts protein synthesis.[1] This dual-action mechanism provides a broad spectrum of activity against many gram-negative and gram-positive bacteria, making it a candidate for controlling bacterial contamination during plant tissue culture and transformation.
However, the application of these antibiotics in plant cell and tissue culture requires careful consideration due to their potential for phytotoxicity. Streptomycin, in particular, is known to cause bleaching of green tissues by inhibiting chlorophyll formation and can lead to stunted growth at higher concentrations.[2][3] Both streptomycin and oxytetracycline can also impact organellar function, with streptomycin affecting chloroplasts and oxytetracycline potentially impairing mitochondrial function.[4][5][6] Therefore, optimizing the concentration of these antibiotics is paramount to effectively control bacterial growth without compromising plant regeneration and the success of genome editing.
Data Presentation
The following tables summarize the quantitative data on the effects of streptomycin and oxytetracycline on various plant species, providing a reference for determining starting concentrations for optimization in your specific experimental system.
Table 1: Effect of Streptomycin on Plant Growth and Development
| Plant Species | Concentration (mg/L) | Observed Effect | Reference |
| Duckweed (Lemna aequinoctialis) | 0.1 | ~15% decrease in growth rate and biomass | [7] |
| Duckweed (Lemna aequinoctialis) | 10 | 45% reduction in yield and growth rate | [7] |
| Pea, Bean, Corn | 1200 - 5000 (0.12-0.50%) | Bleaching and toxic effects (stunting of stems, roots, and leaves) | [2] |
| Peppermint (Mentha piperita) | 250 | Optimal dose to select non-transformed tissues | [8] |
| Blueberry | 60 units/mL | Highest survival rate (44%) with lowest bacterial infection | [7] |
Table 2: Effect of Oxytetracycline on Plant Growth and Development
| Plant Species | Concentration (mg/L) | Observed Effect | Reference |
| Lettuce | 2 - 250 | Inhibition of growth, downward trend in chlorophyll fluorescence | [9] |
| Cherry Radish | Not specified | Induced hormesis (stimulatory effect at low doses) | [7] |
| Periwinkle | 75 | Optimal for eliminating phytoplasma in vitro | [10] |
| Lettuce | 15 - 300 (in soil) | Reduced chlorophyll, biomass, and root/stem length | [11] |
| Lettuce | 15 - 50 (in hydroponics) | Reduced chlorophyll, biomass, and root/stem length | [11] |
Table 3: Antibiotic Concentrations for Agrobacterium Control in Plant Transformation
| Plant Species | Antibiotic | Concentration (mg/L) | Purpose | Reference |
| Tomato | Cefotaxime + Carbenicillin | 250 + 250 | Elimination of Agrobacterium | [6] |
| Indica Rice | Various β-lactams | 250 | Complete suppression of Agrobacterium growth | [12] |
| Tomato | Timentin | 250 | Agrobacterium suppression | [13] |
| Arabidopsis | Carbenicillin | Not specified | Agrobacterium suppression | [14] |
Experimental Protocols
The following protocols are generalized and should be optimized for your specific plant species and experimental conditions.
Protocol 1: Preparation of this compound Component Stock Solutions
This protocol describes the preparation of individual stock solutions of streptomycin and oxytetracycline, the active ingredients of this compound. Using separate stocks allows for flexible optimization of their respective concentrations.
Materials:
-
Streptomycin sulfate powder
-
Oxytetracycline hydrochloride powder
-
Sterile distilled water
-
Sterile filter sterilization unit (0.22 µm pore size)
-
Sterile conical tubes (15 mL and 50 mL)
-
Analytical balance
-
Laminar flow hood
Procedure:
-
Streptomycin Sulfate Stock Solution (e.g., 50 mg/mL): a. In a laminar flow hood, weigh 2.5 g of streptomycin sulfate powder. b. Dissolve the powder in 50 mL of sterile distilled water in a sterile 50 mL conical tube. c. Vortex until the powder is completely dissolved. d. Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile 50 mL conical tube. e. Aliquot into smaller sterile tubes (e.g., 1 mL) and store at -20°C.
-
Oxytetracycline Hydrochloride Stock Solution (e.g., 10 mg/mL): a. In a laminar flow hood, weigh 0.5 g of oxytetracycline hydrochloride powder. b. Dissolve the powder in 50 mL of sterile distilled water in a sterile 50 mL conical tube. Oxytetracycline may require gentle warming or sonication to fully dissolve. c. Once dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile 50 mL conical tube. d. Aliquot into smaller sterile tubes (e.g., 1 mL) and store at -20°C, protected from light.
Note: The stability of antibiotic solutions can vary. It is recommended to use freshly prepared or recently thawed aliquots for best results.
Protocol 2: CRISPR/Cas9-Mediated Plant Editing via Agrobacterium with Contamination Control using Streptomycin and Oxytetracycline
This protocol outlines the key steps for Agrobacterium-mediated transformation for CRISPR/Cas9 delivery, incorporating streptomycin and oxytetracycline to manage bacterial contamination during the tissue culture and regeneration phases.
Materials:
-
Plant explants (e.g., cotyledons, leaf discs)
-
Agrobacterium tumefaciens strain carrying the CRISPR/Cas9 construct
-
Co-cultivation medium
-
Selection and regeneration medium
-
Streptomycin sulfate stock solution (from Protocol 1)
-
Oxytetracycline hydrochloride stock solution (from Protocol 1)
-
Other common plant tissue culture reagents and equipment
Procedure:
-
Agrobacterium Culture and Inoculation: a. Culture the Agrobacterium strain containing your CRISPR/Cas9 vector in a suitable liquid medium with appropriate antibiotics for plasmid selection. b. Prepare the bacterial suspension for explant inoculation and adjust the optical density as required for your specific protocol.
-
Explant Preparation and Co-cultivation: a. Prepare sterile explants from your target plant. b. Inoculate the explants with the Agrobacterium suspension. c. Co-cultivate the explants on a suitable medium for 2-3 days in the dark.
-
Washing and Selection: a. After co-cultivation, wash the explants with sterile liquid medium containing an antibiotic to inhibit Agrobacterium growth. This is the first step where streptomycin and/or oxytetracycline can be introduced. Start with a concentration range of 100-500 mg/L for the washing step. b. Transfer the washed explants to a selection medium containing the appropriate selection agent for your CRISPR construct (e.g., hygromycin, kanamycin) and antibiotics to control residual Agrobacterium. c. Recommended starting concentrations for the medium:
- Streptomycin: 50 - 250 mg/L
- Oxytetracycline: 10 - 50 mg/L d. It is crucial to perform a dose-response experiment to determine the optimal concentrations of both antibiotics that effectively control bacterial growth without severely inhibiting explant regeneration for your specific plant species.
-
Regeneration and Subculture: a. Culture the explants on the selection and regeneration medium, subculturing to fresh medium every 2-3 weeks. b. Maintain the presence of streptomycin and oxytetracycline in the medium for at least the first few subcultures to ensure complete elimination of Agrobacterium. c. Once shoots begin to regenerate and there is no visible sign of bacterial contamination, the concentration of the antibiotics can be gradually reduced or eliminated in subsequent subcultures to minimize any long-term phytotoxic effects.
-
Rooting and Acclimatization: a. Transfer regenerated shoots to a rooting medium. It is generally advisable to omit streptomycin and oxytetracycline from the rooting medium to avoid any negative impact on root development. b. Acclimatize the rooted plantlets to greenhouse conditions.
-
Molecular Analysis: a. Once plants are established, perform molecular analysis (e.g., PCR, sequencing) to confirm the presence of the desired edits and the absence of the CRISPR/Cas9 T-DNA.
Visualizations
Diagram 1: Experimental Workflow for CRISPR-Based Plant Editing with this compound Components
Caption: Workflow for CRISPR-based plant editing using this compound components.
Diagram 2: Conceptual Signaling Pathway of this compound Components in a Plant Cell Context
Caption: Action of this compound components on plant cell organelles.
Conclusion
This compound, through its active components streptomycin and oxytetracycline, can be a valuable tool in CRISPR-based plant editing for controlling bacterial contamination. However, its application requires a careful and empirical approach to balance its antimicrobial efficacy with its potential phytotoxicity. The protocols and data presented here provide a starting point for researchers to develop and optimize their own workflows. It is essential to conduct preliminary experiments to determine the optimal concentrations of these antibiotics for the specific plant species and tissue culture system being used. While there is no evidence of direct interference with the CRISPR/Cas9 machinery, minimizing antibiotic exposure to the lowest effective concentration and duration is a prudent strategy to ensure the successful regeneration of healthy, genome-edited plants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. [PDF] Effects of Antibiotics on Suppression of Agrobacterium tumefaciens and Plant Regeneration from Wheat Embryo | Semantic Scholar [semanticscholar.org]
- 5. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological responses and antibiotic-degradation capacity of duckweed (Lemna aequinoctialis) exposed to streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Influence of the Antibiotic Oxytetracycline on the Morphometric Characteristics and Endophytic Bacterial Community of Lettuce (Lactuca sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dialnet.unirioja.es [dialnet.unirioja.es]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. purdue.edu [purdue.edu]
Application Notes: Generating Antibiotic-Resistant Markers Using Streptomycin and Oxytetracycline
Introduction
The generation of antibiotic-resistant markers is a fundamental technique in molecular biology and microbiology, crucial for a wide range of applications including genetic selection, cloning, and microbial strain development. Agrimycin 100, an agricultural antibiotic, contains two active ingredients: Streptomycin and Oxytetracycline.[1] These components are potent inhibitors of bacterial protein synthesis and are widely used as selective agents in research laboratories. Streptomycin, an aminoglycoside, and Oxytetracycline, a tetracycline, have distinct mechanisms of action and corresponding resistance mechanisms, making them valuable tools for generating and selecting for antibiotic-resistant bacteria.[2][3][4] This document provides detailed application notes and protocols for the use of these two antibiotics in generating antibiotic-resistant markers for research purposes.
Mechanisms of Action and Resistance
Streptomycin is a bactericidal aminoglycoside antibiotic that inhibits protein synthesis in bacteria.[2] It binds to the 30S ribosomal subunit, causing misreading of the mRNA code and leading to the production of nonfunctional proteins, which ultimately results in cell death.[2][5][6] Resistance to streptomycin in bacteria primarily arises from:
-
Target Modification: Mutations in the rpsL gene, which encodes the ribosomal protein S12, can alter the binding site of streptomycin on the 30S ribosome, preventing the antibiotic from exerting its effect.[5][7][8]
-
Enzymatic Inactivation: Bacteria can acquire genes that encode for aminoglycoside-modifying enzymes, such as phosphotransferases, which chemically modify and inactivate the streptomycin molecule.[9]
-
Reduced Permeability/Efflux: Changes in the bacterial cell envelope can reduce the uptake of streptomycin, or bacteria can acquire efflux pumps that actively transport the antibiotic out of the cell.
Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class.[3][4] It also inhibits protein synthesis by binding to the 30S ribosomal subunit, but it does so by blocking the attachment of aminoacyl-tRNA to the ribosomal A site, thereby preventing the elongation of the polypeptide chain.[3][10][11] Common mechanisms of resistance to oxytetracycline include:
-
Efflux Pumps: The most prevalent mechanism of tetracycline resistance is the acquisition of genes (e.g., tet genes) that code for membrane-associated efflux pumps. These pumps actively expel tetracycline from the bacterial cell, keeping the intracellular concentration below the inhibitory level.[12]
-
Ribosomal Protection: Bacteria can acquire genes that produce ribosomal protection proteins. These proteins interact with the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to resume.[12]
-
Enzymatic Inactivation: Although less common, enzymatic inactivation of tetracyclines can occur through chemical modification.[12]
Experimental Protocols
Protocol 1: Preparation of Antibiotic Stock Solutions
It is crucial to prepare concentrated stock solutions of antibiotics to be added to culture media at the desired final concentration.
Materials:
-
Streptomycin sulfate powder
-
Oxytetracycline hydrochloride powder
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filters
Procedure:
-
To prepare a 100 mg/mL stock solution of Streptomycin, dissolve 1 g of streptomycin sulfate in 10 mL of sterile, deionized water.
-
To prepare a 50 mg/mL stock solution of Oxytetracycline, dissolve 0.5 g of oxytetracycline hydrochloride in 10 mL of sterile, deionized water. Protect the solution from light as oxytetracycline is light-sensitive.
-
Vortex the solutions until the powders are completely dissolved.
-
Sterilize the stock solutions by passing them through a 0.22 µm syringe filter into sterile tubes.
-
Aliquot the sterile stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the streptomycin and oxytetracycline aliquots at -20°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[13] It is essential to determine the MIC for your specific bacterial strain to establish the appropriate selective concentration.
Materials:
-
Overnight culture of the target bacterial strain
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Sterile 96-well microtiter plate
-
Streptomycin and Oxytetracycline stock solutions
-
Incubator
Procedure:
-
In a sterile 96-well plate, add 100 µL of LB broth to wells A1 through A12 and B1 through B12.
-
Add an additional 100 µL of LB broth to well A11 and B11 (these will be your no-antibiotic growth controls).
-
To well A1, add a specific volume of the streptomycin stock solution to achieve twice the highest desired starting concentration (e.g., 200 µg/mL).
-
To well B1, add a specific volume of the oxytetracycline stock solution to achieve twice the highest desired starting concentration (e.g., 100 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, down to well A10. Discard 100 µL from well A10. Repeat this for the oxytetracycline series in row B.
-
Prepare a 1:100 dilution of the overnight bacterial culture in fresh LB broth.
-
Add 100 µL of the diluted bacterial culture to each well from A1 to A11 and B1 to B11. This will bring the final antibiotic concentrations to the desired range and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.[14]
-
Well A12 and B12 should contain only sterile LB broth as a negative control for contamination.
-
Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which no visible turbidity (bacterial growth) is observed.
Protocol 3: Generation and Selection of Antibiotic-Resistant Mutants
Resistant mutants can be generated through spontaneous mutation or by using a mutagen. This protocol focuses on selection of spontaneous mutants.
Materials:
-
Overnight culture of the sensitive bacterial strain
-
LB agar plates
-
LB agar plates containing the selective concentration of streptomycin or oxytetracycline (determined from the MIC assay, typically 1.5-2x the MIC).
-
Sterile spreader
Procedure:
-
Grow a 5 mL culture of the sensitive bacterial strain overnight in LB broth.
-
Concentrate the overnight culture 10-fold by centrifuging the cells and resuspending the pellet in 500 µL of fresh LB broth.
-
Plate 100 µL of the concentrated culture onto an LB agar plate containing the selective concentration of either streptomycin or oxytetracycline.
-
Also, plate a 1:10^6 dilution of the original overnight culture onto a non-selective LB agar plate to determine the total number of viable cells.
-
Incubate the plates at the optimal growth temperature for 24-48 hours.
-
Colonies that grow on the antibiotic-containing plates are potential resistant mutants.
-
The frequency of resistance can be calculated by dividing the number of resistant colonies by the total number of viable cells.
Protocol 4: Confirmation of Resistance Phenotype
It is important to confirm that the selected colonies are genuinely resistant and not "persister" cells or escapees.
Materials:
-
Potential resistant colonies
-
LB broth
-
LB agar plates with and without the selective antibiotic
Procedure:
-
Pick several individual colonies from the selective plate and streak them onto a new LB agar plate containing the same concentration of the antibiotic.
-
As a control, also streak the colonies onto a non-selective LB agar plate.
-
Incubate the plates overnight at the appropriate temperature.
-
True resistant mutants will show robust growth on both the selective and non-selective plates.
-
Further confirmation can be achieved by performing a MIC assay on the selected mutants to quantify the level of resistance.
Data Presentation
Table 1: Typical Minimum Inhibitory Concentrations (MICs) for E. coli
| Antibiotic | Typical MIC Range (µg/mL) |
| Streptomycin | 4 - 16 |
| Oxytetracycline | 2 - 8 |
Table 2: Example of Spontaneous Mutation Frequency
| Antibiotic | Selective Concentration (µg/mL) | Total Viable Cells (CFU/mL) | Resistant Colonies | Mutation Frequency |
| Streptomycin | 25 | 2 x 10^9 | 40 | 2 x 10^-8 |
| Oxytetracycline | 15 | 2 x 10^9 | 200 | 1 x 10^-7 |
Visualizations
Caption: Workflow for generating and confirming antibiotic-resistant mutants.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oxytetracycline - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 6. Streptomycin - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel mechanism of streptomycin resistance in Yersinia pestis: Mutation in the rpsL gene | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 11. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 12. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Soil Microcosm Studies of Oxytetracycline Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxytetracycline (OTC) is a broad-spectrum tetracycline antibiotic widely used in veterinary medicine for disease treatment and growth promotion.[1] A significant portion of administered OTC is excreted unmetabolized and enters terrestrial environments through the application of animal manure as fertilizer.[2] The persistence of OTC in soil raises concerns about the development of antibiotic-resistant bacteria and potential ecological impacts. Soil microcosm studies are essential laboratory-scale experiments designed to simulate and investigate the fate and degradation of substances like OTC under controlled environmental conditions. These studies provide critical data on degradation kinetics, influential factors, and potential degradation pathways, which are vital for environmental risk assessment.
Experimental Protocols
Protocol 1.1: Microcosm Setup and Incubation
This protocol details the preparation and setup of soil microcosms to study OTC degradation.
1. Materials
-
Field-moist soil, sieved (<2 mm)
-
Animal manure (if creating amended soil)
-
Oxytetracycline hydrochloride (analytical standard)
-
Acetone or methanol (HPLC grade)
-
Sterile deionized water
-
Microcosm vessels (e.g., 50 mL or 100 mL glass beakers or flasks)
-
Parafilm or breathable sealing tape
-
Incubator with temperature control
2. Procedure
-
Soil Preparation:
-
Collect soil from a site with no recent history of antibiotic application. Sieve the soil to <2 mm to ensure homogeneity.
-
Characterize the soil for properties such as pH, organic matter content, texture, and cation exchange capacity.[3]
-
For manure-amended soil, mix the soil with manure at a desired ratio (e.g., 5:95 by dry weight).[2] Homogenize the mixture thoroughly.
-
-
Moisture Adjustment:
-
Determine the initial moisture content of the soil or soil-manure mixture.
-
Adjust the moisture content to a specific level (e.g., 20% for soil, 80% for manure) by adding sterile deionized water and mixing until uniform.[2]
-
-
Microcosm Assembly:
-
Weigh a standardized amount of the prepared soil (e.g., 20 g dry weight equivalent) into each microcosm vessel.
-
Prepare a stock solution of OTC in a suitable solvent like acetone.[2]
-
-
OTC Spiking:
-
Spike each microcosm with the OTC stock solution to achieve the target concentration (e.g., 10-50 mg/kg). Distribute the solution evenly over the soil surface.
-
Thoroughly mix the soil to ensure uniform distribution of the antibiotic.
-
Leave the microcosms open in a fume hood for a short period (e.g., 1-2 hours) to allow the solvent to evaporate.
-
-
Incubation:
-
Cover the microcosms with a breathable seal (e.g., Parafilm with pinholes) to allow gas exchange while minimizing moisture loss.
-
Place the microcosms in an incubator set to the desired temperature (e.g., 25°C) and incubate in the dark to prevent photodegradation.[1][2][4]
-
Maintain moisture content throughout the experiment by periodically weighing the microcosms and adding sterile water as needed.
-
-
Sampling:
-
Collect triplicate microcosms for analysis at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56 days).
-
Store samples at -20°C prior to extraction if they cannot be processed immediately.[5]
-
Protocol 1.2: Oxytetracycline Extraction from Soil
This protocol describes a robust method for extracting OTC from soil samples for subsequent analysis.
1. Reagents and Materials
-
Extraction Buffer: 0.1 M McIlvaine buffer (citric acid and disodium hydrogen phosphate), 0.1 M EDTA, and methanol in a 25:25:50 v/v/v ratio.[5][6]
-
Polypropylene centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
High-speed centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) (Optional, for sample cleanup)[5]
2. Procedure
-
Weigh 1-5 g of the soil sample into a 50 mL centrifuge tube.[5]
-
Add a specific volume of the extraction buffer (e.g., 20 mL).
-
Vortex the tube vigorously for 30-60 seconds to suspend the soil.[5]
-
Place the tube in an ultrasonic bath for 10-15 minutes to enhance extraction efficiency.[5]
-
Centrifuge the suspension at high speed (e.g., 3000-5000 x g) for 15 minutes.[5][7]
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) two more times with fresh extraction buffer, combining the supernatants from all three extractions.[2]
-
The combined supernatant can be filtered through a 0.22 µm filter directly for HPLC analysis or undergo further cleanup using SPE if high levels of co-extractives are present.[8]
Protocol 1.3: Analytical Quantification by HPLC
This protocol outlines the conditions for quantifying OTC concentration in soil extracts using High-Performance Liquid Chromatography (HPLC).
1. Instrumentation and Conditions
-
HPLC System: An HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: A common mobile phase is a mixture of 0.01 M oxalic acid (pH adjusted to ~3.0) and acetonitrile in a gradient or isocratic elution.[6] For example, a gradient starting with 5% acetonitrile, increasing to 30% over 7 minutes.[5]
-
Column Temperature: 30°C.[8]
-
Injection Volume: 10-20 µL.[9]
2. Procedure
-
Calibration Curve: Prepare a series of OTC standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the mobile phase. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered soil extracts into the HPLC system.
-
Quantification: Determine the concentration of OTC in the samples by comparing their peak areas to the calibration curve. The final concentration in the soil is calculated by accounting for the initial soil mass, extraction volume, and any dilution factors.
-
Confirmation: For confirmation of OTC identity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[7]
Visualizations
Experimental Workflow
References
- 1. Laboratory study of oxytetracycline degradation kinetics in animal manure and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Factors influencing the sorption of oxytetracycline to soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uludag.edu.tr [uludag.edu.tr]
- 6. Determination of Tetracycline, Oxytetracycline, Sulfadiazine, Norfloxacin, and Enrofloxacin in Swine Manure Using a Coupled Method of On-Line Solid-Phase Extraction with the UHPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. veterinarypharmacon.com [veterinarypharmacon.com]
Application Notes and Protocols for the Elimination of Agrobacterium from Explants Using Agrimycin 100
Introduction
Agrobacterium tumefaciens is a soil bacterium widely utilized as a vector for genetic transformation in plants. However, its persistence after co-cultivation can lead to contamination, overgrowth, and necrosis of explants, thereby hindering the regeneration of transgenic plants. The complete removal of Agrobacterium is a critical step in the tissue culture process. Agrimycin 100 is a broad-spectrum agricultural antibiotic formulation that presents a potential solution for controlling Agrobacterium contamination in plant tissue culture.
These application notes provide a comprehensive overview and a foundational protocol for researchers and scientists on the use of this compound to eliminate Agrobacterium from explants post-transformation.
Product Information and Mechanism of Action
This compound is a combination antibiotic formulation.[1] The active ingredients typically include:
-
Streptomycin Sulfate (approx. 15-17%): An aminoglycoside antibiotic.[1][2][3]
-
Oxytetracycline Hydrochloride (approx. 1.5-2%): A tetracycline antibiotic.[1][2]
This dual-action formulation is designed to provide a broader spectrum of activity and reduce the likelihood of antibiotic resistance development.[1]
-
Streptomycin: This component is bactericidal, meaning it actively kills bacteria.[4] It functions by irreversibly binding to the 16S rRNA of the bacterial 30S ribosomal subunit.[1][5][6] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA genetic code, leading to the production of nonfunctional or toxic proteins and ultimately, cell death.[1][5][6]
-
Oxytetracycline: This component is primarily bacteriostatic, inhibiting bacterial growth and reproduction.[1][4] It works by binding to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] This action effectively prevents the addition of new amino acids to the growing peptide chain, halting protein synthesis.[1][2]
The synergistic or combined effect of these two mechanisms provides a robust defense against bacterial contaminants.
Data Presentation
Table 1: Composition of this compound Formulations
| Component | Chemical Class | Typical Concentration | Primary Action | Mechanism of Action |
| Streptomycin Sulfate | Aminoglycoside | 15% - 22.4%[1][3] | Bactericidal | Binds to 30S ribosomal subunit, causing mRNA misreading and inhibiting protein synthesis.[1][5] |
| Oxytetracycline HCl | Tetracycline | 1.5% - 2%[1] | Bacteriostatic | Binds to 30S ribosomal subunit, blocking tRNA attachment and halting protein elongation.[1] |
Table 2: Recommended Concentrations of Various Antibiotics for Agrobacterium Elimination
Note: Specific concentrations for this compound in tissue culture are not widely published. The concentrations below for its active ingredient (Streptomycin) and other common antibiotics serve as a reference for protocol optimization.
| Antibiotic | Plant Species / Explant | Effective Concentration (mg/L) | Notes |
| Streptomycin | General Use / Various | 50 - 200 ppm (50 - 200 mg/L)[3] | Often used in combination with other bactericides.[4] |
| Cefotaxime | Tobacco, Rice, Sugarcane | 200 - 500[7][8][9] | Commonly used, but some Agrobacterium strains may be resistant. Can degrade in media over time.[9] |
| Carbenicillin | Rice, General Use | 250 - 500[9][10][11] | A β-lactam antibiotic; can be used in combination with cefotaxime. |
| Timentin | Rice, Tomato, Tobacco | 100 - 400[7][9][11] | A combination of ticarcillin and clavulanic acid; reported to have low phytotoxicity.[12] |
| Augmentin | General Use | 300[7][10] | A combination of amoxicillin and clavulanic acid. |
Visualizations
Caption: Mechanism of action for the components of this compound.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. Portal TecnoAgrÃcola [buscador.portaltecnoagricola.com]
- 3. davey.com [davey.com]
- 4. HS1366/HS1366: Antibiotics in Crop Production [edis.ifas.ufl.edu]
- 5. Streptomycin - Wikipedia [en.wikipedia.org]
- 6. SMPDB [smpdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dialnet.unirioja.es [dialnet.unirioja.es]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. journal.iahs.org.in [journal.iahs.org.in]
Application Notes and Protocols for Agrimycin 100 in Hydroponic Systems for Disease Control
Disclaimer: The following application notes and protocols are intended for research, scientific, and drug development professionals. The use of antibiotics in hydroponic systems is not a widely adopted commercial practice and requires careful consideration of environmental and resistance-related implications. The information provided is based on available scientific literature and should be adapted and validated through controlled experimental trials.
Introduction
Agrimycin 100 is an agricultural antibiotic formulation containing Streptomycin Sulfate and Oxytetracycline.[1] It is utilized in conventional agriculture to manage a variety of bacterial diseases in crops.[2][3] This document provides detailed application notes and protocols for the experimental use of this compound in hydroponic systems for the control of common bacterial pathogens. The protocols outlined below are intended to serve as a baseline for research and development purposes.
Active Ingredients:
-
Streptomycin Sulfate: An aminoglycoside antibiotic that acts by inhibiting protein synthesis in bacteria, leading to cell death.[1][4][5][6]
-
Oxytetracycline Hydrochloride: A tetracycline antibiotic that also inhibits bacterial protein synthesis, but through a different mechanism, providing a broader spectrum of activity.[1]
Target Pathogens in Hydroponics:
Hydroponic systems are susceptible to various bacterial diseases that can significantly impact crop health and yield.[7][8][9] Based on the known spectrum of this compound's active ingredients, potential target pathogens include, but are not limited to:
-
Pseudomonas syringae (Bacterial Leaf Spot, Speck)[4]
-
Xanthomonas campestris (Bacterial Leaf Spot)[4]
-
Erwinia spp. (Soft Rot)[7]
-
Ralstonia solanacearum (Bacterial Wilt)[7]
-
Pectobacterium spp. (Soft Rot)[7]
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various sources regarding the application of Streptomycin and Oxytetracycline for the control of plant bacterial diseases. It is important to note that most of this data originates from foliar application studies, and direct application to hydroponic nutrient solutions requires careful experimental validation.
Table 1: Efficacy of Streptomycin and Oxytetracycline Against Common Plant Pathogens (Primarily Foliar Application)
| Active Ingredient | Target Pathogen | Application Concentration (ppm) | Efficacy/Observations | Reference |
| Streptomycin Sulfate | Pseudomonas solanacearum (Bacterial Wilt) | 4 | Successful control in a commercial hydroponic tomato farm. | [5][10][11] |
| Streptomycin Sulfate | Erwinia amylovora (Fire Blight) | 100 | Effective control in apple and pear. | [10] |
| Streptomycin Sulfate | Xanthomonas campestris | 100-300 | In-vitro inhibition. | [12] |
| Streptomycin Sulfate | Pseudomonas syringae pv. tomato | 200 | Significant control when applied 24-48 hours after inoculation. | [13] |
| Oxytetracycline | Xanthomonas arboricola pv. pruni | 50-100 | Satisfactory suppression of bacterial spot. | [14] |
| Streptomycin + Tetracycline | Xanthomonas campestris pv. campestris | 100-300 | High in-vitro growth inhibition. | [12] |
Table 2: Phytotoxicity Data for Streptomycin and Oxytetracycline
| Active Ingredient | Plant Species | Application Method | Concentration | Phytotoxic Effects | Reference |
| Streptomycin Sulfate | Tomato | Hydroponic | 4 ppm | No adverse effects reported; plants recovered from wilt. | [5][10][11] |
| Streptomycin Sulfate | Various | Foliar | Not specified | Generally low phytotoxicity. | [15] |
| Oxytetracycline | Lettuce | Hydroponic | 15 - 50 mg/L (ppm) | Reduced chlorophyll, biomass, and root/stem length. | [15] |
| Oxytetracycline | Alfalfa | Hydroponic | Not specified | Inhibited shoot and root growth. | [2][7] |
| Oxytetracycline | Vallisneria natans | Hydroponic | ≥ 10 mg/L (ppm) | Negative effect on growth. | [9][16] |
Experimental Protocols
The following protocols provide a framework for conducting experiments to evaluate the efficacy and phytotoxicity of this compound in a hydroponic setting.
3.1. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Nutrient Solution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of target bacterial pathogens in a hydroponic nutrient solution.
Materials:
-
Pure cultures of target bacterial pathogens (e.g., Pseudomonas syringae, Xanthomonas campestris)
-
Hydroponic nutrient solution (e.g., Hoagland solution)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer (600 nm)
-
Incubator
Methodology:
-
Prepare Bacterial Inoculum: Grow the target bacterium in a suitable liquid medium overnight. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL in sterile nutrient solution.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water. The concentration should be high enough to allow for serial dilutions.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well microplate using the hydroponic nutrient solution as the diluent. The final volume in each well should be 100 µL. Concentrations could range from 0.1 to 200 ppm of the active ingredients.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (nutrient solution with bacteria, no antibiotic) and a negative control (nutrient solution only).
-
Incubation: Incubate the microplate at the optimal growth temperature for the target bacterium (e.g., 28°C) for 24-48 hours.
-
Data Collection: Measure the optical density at 600 nm (OD600) of each well using a spectrophotometer. The MIC is the lowest concentration of this compound that shows no visible turbidity (or a significant reduction in OD600 compared to the positive control).
3.2. Protocol 2: Efficacy and Phytotoxicity Assessment in a Lab-Scale Hydroponic System
Objective: To evaluate the efficacy of this compound in controlling a target bacterial disease and to assess its potential phytotoxicity on a model hydroponic crop (e.g., lettuce or tomato).
Materials:
-
Lab-scale deep water culture (DWC) or nutrient film technique (NFT) hydroponic systems.
-
Seedlings of the chosen crop (e.g., lettuce, tomato).
-
Hydroponic nutrient solution.
-
This compound.
-
Pure culture of a target bacterial pathogen.
-
Instrumentation for measuring water quality parameters (pH, EC).
-
Tools for measuring plant growth parameters (e.g., ruler, balance).
Methodology:
-
System Setup: Establish the hydroponic systems and allow the seedlings to acclimate for 7-10 days.
-
Treatment Groups:
-
Control: Healthy plants, no pathogen, no this compound.
-
Pathogen Control: Plants inoculated with the pathogen, no this compound.
-
Treatment Groups: Plants inoculated with the pathogen and treated with different concentrations of this compound in the nutrient solution (e.g., 1, 5, 10, 20 ppm).
-
Phytotoxicity Control: Healthy plants treated with the same concentrations of this compound as the treatment groups, without pathogen inoculation.
-
-
Inoculation: Inoculate the designated systems with the bacterial pathogen. This can be done by adding a known concentration of the bacterial suspension to the nutrient solution or by spraying it onto the foliage, depending on the pathogen's mode of infection.
-
Treatment Application: 24 hours after inoculation, add the specified concentrations of this compound to the nutrient solutions of the treatment and phytotoxicity control groups.
-
Monitoring and Data Collection (over 14-21 days):
-
Disease Severity: On a regular basis (e.g., every 2-3 days), visually assess and score disease severity using a standardized rating scale.
-
Phytotoxicity: Visually inspect plants in the phytotoxicity control groups for any signs of stress, such as leaf discoloration, stunting, or root browning.
-
Plant Growth Parameters: At the end of the experiment, measure plant height, shoot and root fresh/dry weight, and leaf area.
-
Water Quality: Monitor and record the pH and electrical conductivity (EC) of the nutrient solution daily.
-
-
Data Analysis: Statistically analyze the data to determine the effect of the different this compound concentrations on disease control and plant growth.
Visualizations
4.1. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mode of action of Streptomycin and a general experimental workflow for testing bactericides in a hydroponic system.
Caption: Mode of action of Streptomycin in a bacterial cell.
Caption: Experimental workflow for testing bactericides in hydroponics.
Considerations and Future Research
-
Antibiotic Resistance: The repeated use of antibiotics can lead to the development of resistant bacterial strains.[14] It is crucial to use this compound judiciously and as part of an integrated pest management (IPM) strategy.
-
Microbial Balance: The application of broad-spectrum antibiotics may affect the beneficial microbial communities in the hydroponic system.
-
Degradation and Stability: The stability of streptomycin in aqueous solutions is pH-dependent, with greater stability in neutral conditions.[7] The half-life of streptomycin is also influenced by temperature and light exposure.[7] These factors should be considered in the experimental design.
-
Regulatory Status: The use of antibiotics in food production is subject to strict regulations. Researchers should be aware of and comply with all local and national regulations.
Future research should focus on conducting comprehensive, crop-specific trials to establish optimal dosage, application timing, and to assess the long-term impacts on the hydroponic ecosystem and the potential for antibiotic resistance development.
References
- 1. Studies on the Stability of Streptomycin in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US2719812A - Stabilized aqueous solutions of streptomycin - Google Patents [patents.google.com]
- 5. revistas.upr.edu [revistas.upr.edu]
- 6. Occurrence of antibiotic‐resistant bacteria on hydroponically grown butterhead lettuce (Lactuca sativa var. capitata) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Physiological responses and antibiotic-degradation capacity of duckweed (Lemna aequinoctialis) exposed to streptomycin [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. CONTROL OF BACTERIAL WILT OF TOMATO BY STREPTOMYCIN IN A HYDROPONIC FARM | The Journal of Agriculture of the University of Puerto Rico [revistas.upr.edu]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. apsnet.org [apsnet.org]
- 14. resistance.nzpps.org [resistance.nzpps.org]
- 15. Frontiers | Persistence and viable but non-culturable state induced by streptomycin in Erwinia amylovora [frontiersin.org]
- 16. Phytotoxicity Evaluation of Hydroponic Tomatoes [agwebv01.ag.utk.edu]
Application Notes and Protocols: Measuring the Uptake of Agrimycin 100 Components by Plant Roots
Introduction
Agrimycin 100 is an agricultural antibiotic formulation used to control a variety of bacterial diseases in plants.[1][2] It is a combination product containing two active ingredients: Streptomycin, an aminoglycoside, and Oxytetracycline, a tetracycline antibiotic.[1][2] This combination provides a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1] Understanding the uptake, translocation, and accumulation of these components within the plant is crucial for assessing efficacy, determining pre-harvest intervals, and evaluating potential environmental and food safety risks. These application notes provide detailed protocols for researchers to measure the concentration of Streptomycin and Oxytetracycline in various plant tissues following root application.
Mechanism of Action and Plant Uptake
Both Streptomycin and Oxytetracycline function by inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] When applied to the root zone, these antibiotics are absorbed by the roots and translocated throughout the plant, primarily through the xylem.[3][4] Studies have shown that the concentration of these antibiotics is typically highest in the roots, followed by the stem (xylem and phloem), and then the leaves.[3][4] Research also indicates that Streptomycin may bind more readily to xylem tissues compared to Oxytetracycline, potentially affecting its translocation to aerial parts of the plant.[4] The efficiency of uptake and distribution can vary significantly between different plant species.[5][6][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the uptake and distribution of Oxytetracycline and Streptomycin in plants after root drench application.
Table 1: Distribution of Oxytetracycline and Streptomycin in Citrus Seedlings
| Plant Tissue | Oxytetracycline (µg/g Fresh Weight) | Streptomycin (µg/g Fresh Weight) |
| Roots | > 25 | > 35 |
| Xylem | ~ 10 | ~ 2.5 |
| Phloem | ~ 5 | ~ 1.5 |
| Leaves | < 1 (Detected by ELISA) | < 1 (Detected by ELISA) |
Data derived from studies on citrus seedlings after 16 hours of root incubation in a 200 µg/mL antibiotic solution.[3][4] Note: Values are approximate and serve for comparative purposes.
Table 2: Uptake of Oxytetracycline in Radish Plants Grown in Nutrient Solution
| Treatment Concentration (mg/L) | Accumulation in Roots (ng/g) | Accumulation in Leaves (ng/g) |
| 5 | 1.83 - 3.98 | 4.85 - 6.69 |
| 10 | 30.98 (average) | 6.83 (average) |
Data compiled from studies on radish plants.[5] Note that uptake and translocation can be highly species-dependent; for instance, Oxytetracycline was not significantly absorbed by lettuce in the same study.[5]
Visualizations
Caption: Overall experimental workflow from plant treatment to data analysis.
Caption: Root uptake and translocation of antibiotics via xylem.
Experimental Protocols
Protocol 1: Plant Growth and Root Drench Treatment
This protocol describes a hydroponic system for controlled application, which minimizes antibiotic binding to soil particles.
Materials:
-
Plant species of interest (e.g., radish, tomato, citrus seedlings)
-
Hydroponic growth system (e.g., deep water culture, nutrient film technique)
-
Hoagland solution or other appropriate nutrient solution
-
This compound
-
Deionized water
-
pH meter and adjustment solutions (e.g., KOH, H₂SO₄)
Procedure:
-
Germinate seeds and transfer seedlings to the hydroponic system.
-
Allow plants to acclimate and grow in the standard nutrient solution until they reach the desired growth stage (e.g., 4-6 true leaves).
-
Prepare the treatment solution. Dissolve this compound in deionized water to create a stock solution. A typical experimental concentration for the final nutrient solution is 200 µg/mL of the combined active ingredients.[4]
-
Replace the standard nutrient solution with the this compound-containing solution for the treatment group. For the control group, use a fresh standard nutrient solution.
-
Incubate the plants in the treatment solution for a defined period (e.g., 16 hours, 24 hours, or up to several days for longer-term studies).[3]
-
At the end of the incubation period, remove the plants and gently wash the roots with deionized water to remove any antibiotic solution adhering to the surface.
-
Proceed immediately to Protocol 2 for sample preparation.
Protocol 2: Sample Preparation and Extraction
Materials:
-
Harvested plant tissues (roots, stems, leaves)
-
Scalpel or razor blades
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Extraction solvent: Methanol is commonly used.[8] For Oxytetracycline, an EDTA-McIlvaine buffer can be used to prevent chelation with metal ions in the plant matrix.[9]
-
Centrifuge and centrifuge tubes (e.g., 50 mL)
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Solid-Phase Extraction (SPE) cartridges (e.g., HLB) for sample cleanup (optional but recommended for LC-MS/MS).[10]
Procedure:
-
Separate the plant into different tissues (roots, stems, leaves). Record the fresh weight of each tissue sample.
-
Flash-freeze the samples in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 0.2-1.0 g) to a centrifuge tube.
-
Add the extraction solvent at a fixed ratio (e.g., 5 mL of methanol per gram of tissue).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the sample for 15 minutes in an ultrasonic bath to enhance extraction efficiency.[9]
-
Centrifuge the mixture at high speed (e.g., 4000 x g for 10 minutes) to pellet the solid plant material.[11]
-
Carefully collect the supernatant.
-
For cleaner samples required for LC-MS/MS, the supernatant can be passed through an activated SPE cartridge. Follow the manufacturer's instructions for cartridge conditioning, sample loading, washing, and elution.[10]
-
Filter the final supernatant/eluate through a 0.22 µm syringe filter into an analysis vial (e.g., HPLC vial).
-
Store samples at -20°C or colder until analysis.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantification but may be less sensitive than ELISA or LC-MS/MS.
Materials & Equipment:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm)[9]
-
Streptomycin and Oxytetracycline analytical standards
-
HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid, oxalic acid)
-
HPLC-grade water
HPLC Conditions for Oxytetracycline:
-
Mobile Phase: A gradient of A: 0.1% Formic acid in water and B: 0.1% Formic acid in methanol.[9] An isocratic mobile phase of Acetonitrile/Methanol/Oxalic Acid (17.5/17.5/65, v/v/v) has also been used.[12]
-
Column Temperature: 35 °C.[9]
-
Injection Volume: 20 µL.[9]
-
Detection Wavelength: 360 nm.[12]
HPLC Conditions for Streptomycin:
-
Streptomycin analysis by HPLC-UV is challenging due to its lack of a strong chromophore. Post-column derivatization is often required for fluorometric or UV detection.[13] LC-MS/MS (Protocol 5) is the preferred chromatographic method.
Procedure:
-
Prepare a series of standard solutions of the target antibiotic in the mobile phase or a blank plant extract (matrix-matched calibration) to create a calibration curve (e.g., 0.01 to 5.0 µg/mL).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards, followed by the extracted plant samples.
-
Identify the antibiotic peak in the sample chromatograms by comparing its retention time with that of the analytical standard.
-
Quantify the amount of antibiotic in the sample by relating the peak area to the standard calibration curve.
Protocol 4: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive method suitable for screening a large number of samples. Commercial kits are available for both Streptomycin and Oxytetracycline.
Materials:
-
Commercial ELISA kit for Streptomycin or Oxytetracycline
-
Microplate reader
-
Prepared plant extracts (from Protocol 2)
Procedure:
-
Follow the instructions provided with the commercial ELISA kit. The general steps are as follows:
-
Prepare standards and samples. The plant extract may require dilution as specified in the kit protocol to avoid matrix interference.
-
Add standards and samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugate solution.
-
Incubate for the specified time.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution, which will react with the enzyme to produce a color change.
-
Stop the reaction after a set time.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate the concentration of the antibiotic in the samples based on the standard curve generated from the standards. ELISA is often more sensitive than HPLC for detecting low concentrations.[3]
Protocol 5: Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for confirmation and accurate quantification of antibiotic residues due to its high sensitivity and specificity.[8][14]
Materials & Equipment:
-
LC-MS/MS system with an electrospray ionization (ESI) source.[9]
-
Columns and mobile phases are similar to those used in HPLC but must be compatible with mass spectrometry (i.e., use volatile buffers like formic or acetic acid). A HILIC column may be used for Streptomycin.[14]
LC-MS/MS Parameters:
-
Ionization Mode: ESI positive mode is typically used for both compounds.[14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions.
-
Example Transitions for Streptomycin: Precursor ion (m/z) -> Product ions (m/z). These need to be determined empirically or from literature.
-
Example Transitions for Oxytetracycline: Precursor ion (m/z) -> Product ions (m/z).
-
-
Other parameters (e.g., collision energy, source temperature) must be optimized for the specific instrument being used.
Procedure:
-
Prepare matrix-matched standards for the calibration curve to account for ion suppression or enhancement effects from the plant matrix. An internal standard (e.g., a stable isotope-labeled version of the analyte) is highly recommended for the most accurate quantification.[14]
-
Develop an LC method to separate the target analytes from matrix components.
-
Optimize the MS parameters by infusing a standard solution of each antibiotic to determine the optimal precursor and product ions and collision energies.
-
Analyze the standards and samples using the optimized LC-MS/MS method.
-
Quantify the analytes using the calibration curve, correcting for the internal standard response if used. The limit of quantification can be as low as 0.005 mg/kg (5 ng/g).[8]
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. Portal TecnoAgrÃcola [buscador.portaltecnoagricola.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Uptake of the Plant Agriculture-Used Antibiotics Oxytetracycline and Streptomycin by Cherry Radish─Effect on Plant Microbiome and the Potential Health Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Validation of a residue analysis method for streptomycin and tetracycline and their food safety evaluation in pomegranate (Punica granatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Citrate Mediated Europium-Based Detection of Oxytetracycline in Citrus Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Aseptic Preparation of Agrimycin 100 Stock Solutions
Introduction
Agrimycin 100 is an agricultural antibiotic formulation containing a combination of Streptomycin sulfate and Oxytetracycline.[1] This dual-action formulation leverages the protein synthesis inhibitory mechanisms of both an aminoglycoside (Streptomycin) and a tetracycline (Oxytetracycline) to provide a broad spectrum of activity against gram-positive and gram-negative bacteria.[1] Streptomycin binds to the 30S ribosomal subunit, interfering with the initiation and elongation of protein synthesis, while Oxytetracycline prevents the binding of aminoacyl-tRNA to the ribosome.[1]
In a research and drug development setting, preparing concentrated, sterile stock solutions of antimicrobial agents is a fundamental requirement for a wide range of applications, including cell culture, microbiology studies, and susceptibility testing. The use of proper aseptic technique is critical to prevent microbial contamination of the stock solutions, which could compromise experimental results. These application notes provide a detailed protocol for the preparation of sterile this compound stock solutions suitable for laboratory use.
Data Presentation
The quantitative data for the active components of this compound are summarized below. Researchers should always refer to the product's certificate of analysis for lot-specific composition.
Table 1: Example Composition of Agrimycin Formulations
| Component | Percentage in Formulation | Chemical Class |
|---|---|---|
| Streptomycin Sulfate | 15% - 22.4%[1][2] | Aminoglycoside |
| Oxytetracycline | ~1.5%[1] | Tetracycline |
| Inert Ingredients | Balance | - |
Table 2: Solubility of Active Components
| Compound | Solvent | Solubility |
|---|---|---|
| Streptomycin Sulfate | Water | Freely soluble[3]; ≥ 69.35 mg/mL[4]; 89 mg/mL[5] |
| DMSO | Insoluble[5] | |
| Oxytetracycline (Base) | Water | Very slightly soluble (313 mg/L)[6] |
| DMSO | ~3 mg/mL[7] | |
| Dimethylformamide | ~0.3 mg/mL[7] | |
| Oxytetracycline HCl | Water | Very soluble (up to 1 g/mL)[8]; 99 mg/mL[9] |
| Ethanol | Sparingly soluble[10] |
| | DMSO | 99 mg/mL[9] |
Table 3: Recommended Stock and Working Concentrations for Components
| Antibiotic | Typical Stock Concentration | Solvent | Typical Working Concentration |
|---|---|---|---|
| Streptomycin | 50 - 200 mg/mL[11][12] | Sterile Deionized Water | 50 - 200 µg/mL[12] |
| Tetracycline/Oxytetracycline | 10 mg/mL[12] | Sterile Deionized Water or 70% Ethanol | 10 µg/mL[12] |
Experimental Protocols
This protocol details the aseptic preparation of a 100 mg/mL total antibiotic stock solution from an this compound powder. The calculation is based on a formulation containing 15% Streptomycin and 1.5% Oxytetracycline.
Materials and Equipment
-
This compound powder
-
Sterile, deionized, or Milli-Q water
-
Laminar flow hood or biological safety cabinet
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Analytical balance and sterile weigh boats
-
Sterile spatulas
-
Vortex mixer
-
Sterile syringes (10 mL or 20 mL)
-
Sterile syringe filters (0.22 µm pore size, PES or nylon membrane)[11]
-
Pipettors and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 100 mg/mL Stock Solution
-
Pre-Preparation:
-
Don appropriate PPE.
-
Thoroughly decontaminate the work surface of the laminar flow hood with 70% ethanol.
-
Arrange all necessary sterile materials within the hood to ensure they are readily accessible.
-
-
Calculation of Required Mass:
-
To prepare 10 mL of a 100 mg/mL stock solution, a total of 1000 mg (1 g) of the active antibiotics is needed.
-
This compound powder is a mixture, not pure antibiotic. The mass of powder required must be calculated based on the percentage of active ingredients. For a formulation with 16.5% total active antibiotics (15% Streptomycin + 1.5% Oxytetracycline):
-
Mass of Powder = (Desired mass of active ingredient) / (Fraction of active ingredient)
-
Mass of Powder = 1000 mg / 0.165 ≈ 6061 mg (6.061 g)
-
-
Weigh out approximately 6.061 g of this compound powder onto a sterile weigh boat using a sterile spatula.
-
-
Dissolution:
-
Aseptically transfer the weighed powder into a sterile 50 mL conical tube.
-
Using a sterile pipette, add a portion of the sterile water, for example, 8 mL, to the conical tube.
-
Secure the cap and vortex the tube until the powder is completely dissolved. The common salt forms of both antibiotics are water-soluble, so dissolution should be readily achieved.[3][8][10]
-
Once dissolved, bring the final volume to 10 mL with sterile water.
-
-
Sterile Filtration:
-
Draw the antibiotic solution into a sterile syringe.
-
Aseptically attach a 0.22 µm sterile syringe filter to the syringe tip.[11]
-
Carefully dispense the solution through the filter into a new sterile 15 mL conical tube. This step removes any potential bacterial contamination. Do not filter solutions dissolved in organic solvents like DMSO with standard PES membranes; use nylon membranes instead.[13]
-
-
Aliquoting and Storage:
-
Using a sterile micropipette, aliquot the filtered stock solution into sterile 1.5 mL microcentrifuge tubes (e.g., 500 µL per tube).
-
Aliquoting prevents repeated freeze-thaw cycles and reduces the risk of contaminating the entire stock.[14]
-
Clearly label each tube with the name ("this compound Stock"), concentration (100 mg/mL), and the date of preparation.
-
Visualizations
Caption: Workflow for the aseptic preparation of this compound stock solution.
Caption: Inhibition of bacterial protein synthesis by this compound components.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. davey.com [davey.com]
- 3. Streptomycin sulfate | 3810-74-0 [chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fao.org [fao.org]
- 9. selleckchem.com [selleckchem.com]
- 10. オキシテトラサイクリン 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 13. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Agrimycin 100 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Agrimycin 100 in vitro. This compound is a combination antibiotic containing Streptomycin Sulfate and Oxytetracycline Hydrochloride. Understanding the interplay of experimental variables is crucial for obtaining reproducible data.
Troubleshooting Guide: Inconsistent Results with this compound
This guide addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.
Question 1: Why am I observing significant well-to-well or plate-to-plate variability in my Minimum Inhibitory Concentration (MIC) assays?
Answer: Inconsistent MIC results can stem from several factors related to the assay setup and components. Consider the following:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs, while a sparse inoculum can result in falsely low MICs. Ensure you are using a standardized inoculum preparation method, such as the 0.5 McFarland standard, for consistent bacterial density.
-
Media Composition: The composition of your culture medium can significantly impact the activity of both Streptomycin and Oxytetracycline.
-
pH: The activity of aminoglycosides like Streptomycin is known to be lower in acidic conditions.[1] Ensure the pH of your media is standardized and buffered appropriately for your target organism.
-
Divalent Cations: Oxytetracycline can chelate divalent cations such as Ca²⁺ and Mg²⁺ present in the media.[2][3] This interaction can affect the antibiotic's availability and potency. Use a defined medium or ensure lot-to-lot consistency of your media to minimize variability.
-
-
Antibiotic Preparation and Storage: Ensure your this compound stock solutions are prepared fresh and stored correctly. Improper storage can lead to degradation of the active components. Avoid repeated freeze-thaw cycles.
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO₂ levels) can affect bacterial growth rates and, consequently, the observed MIC. Standardize these conditions across all experiments.
Question 2: My disk diffusion assay results show inconsistent zone of inhibition sizes for the same bacterial strain. What could be the cause?
Answer: Variability in disk diffusion assays often points to inconsistencies in the physical parameters of the test. Key areas to investigate include:
-
Agar Depth: The depth of the agar in the petri dish must be uniform. A shallow agar depth can lead to larger zones of inhibition, while deeper agar can result in smaller zones due to altered antibiotic diffusion.
-
Inoculum Distribution: Ensure an even and confluent lawn of bacteria is spread across the agar surface. Uneven distribution will lead to irregular and non-reproducible zones of inhibition.
-
Disk Placement: Disks should be placed firmly on the agar surface to ensure complete contact. Poor contact will impede the diffusion of the antibiotic into the agar.
-
Incubation Time and Temperature: As with MIC assays, strict adherence to standardized incubation parameters is essential for reproducible results.
Question 3: I am using this compound in a mammalian cell culture experiment to control contamination, but I'm seeing unexpected effects on my cells. Why might this be happening?
Answer: While used to prevent bacterial contamination, the components of this compound can have off-target effects on eukaryotic cells, which may manifest as inconsistent experimental outcomes.
-
Streptomycin: Streptomycin can affect mammalian cells by targeting mitochondrial ribosomes, which share similarities with bacterial ribosomes.[4] This can lead to reduced protein synthesis and cellular stress.[4] It has also been shown to block stretch-activated ion channels.[5]
-
Oxytetracycline: Oxytetracycline has been reported to induce DNA damage and epigenetic changes in vitro in human peripheral blood mononuclear cells (PBMCs).[6] It can also inhibit mitochondrial protein synthesis, potentially leading to cytostatic effects.[7]
If you suspect off-target effects, consider including an antibiotic-free control group and a control with an alternative antibiotic to differentiate between effects of this compound and general antibiotic-induced stress.
Frequently Asked Questions (FAQs)
What are the active ingredients in this compound? this compound is a combination antibiotic containing Streptomycin Sulfate, an aminoglycoside, and Oxytetracycline Hydrochloride, a tetracycline.[8]
What is the mechanism of action of this compound? Both Streptomycin and Oxytetracycline inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[9][10] This dual action can provide a broader spectrum of activity and potentially reduce the development of resistance.[8]
What is the optimal pH for in vitro testing with this compound? The activity of Streptomycin is generally enhanced at a more alkaline pH.[11] It is recommended to maintain a consistent and physiologically relevant pH in your experimental medium, typically between 7.2 and 7.4, unless the specific protocol requires otherwise.
How do divalent cations in the media affect this compound's activity? Oxytetracycline, a component of this compound, can chelate divalent cations like Ca²⁺ and Mg²⁺.[2][3][12] This can reduce the effective concentration of the antibiotic. When preparing media, it is important to be aware of the concentration of these ions.
Can I use this compound in cell culture? Yes, it is often used to prevent bacterial contamination in cell culture. However, be aware of potential off-target effects on mammalian cells, as detailed in the troubleshooting guide.[4][5][6][7] It is advisable to use the lowest effective concentration and include appropriate controls.
Data Presentation
Table 1: Influence of Environmental Factors on this compound Components
| Factor | Component Affected | Observed Effect | Recommendations for Consistent Results |
| pH | Streptomycin | Decreased activity at acidic pH.[1] | Maintain a consistent and buffered pH in the culture medium, ideally between 7.2 and 7.4. |
| Divalent Cations (Ca²⁺, Mg²⁺) | Oxytetracycline | Chelation of the antibiotic, potentially reducing its bioavailability and activity.[2][3] | Use a defined medium with known cation concentrations or ensure lot-to-lot consistency of complex media. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is a general guideline and should be optimized for your specific bacterial strain and laboratory conditions.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Prepare fresh stock solutions for each experiment to avoid degradation.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours old), select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the test broth.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Disk Diffusion Assay (Kirby-Bauer Method)
-
Preparation of Agar Plates:
-
Use Mueller-Hinton agar plates with a uniform depth of 4 mm.
-
Allow plates to come to room temperature before use.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps, place this compound disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established guidelines (e.g., CLSI).
-
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Potential off-target effects of this compound components.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ijbcp.com [ijbcp.com]
- 3. Permeation characteristics of tetracyclines in parallel artificial membrane permeation assay II: Effect of divalent metal ions and mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomycin and its analogues are potent inhibitors of the hypotonicity-induced Ca2+ entry and Cl- channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytetracycline induces DNA damage and epigenetic changes: a possible risk for human and animal health? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of oxytetracycline on in vivo proliferation and differentiation of erythroid and lymphoid cells in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. Streptomycin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 11. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 12. The interaction between oxytetracycline and divalent metal ions in aqueous and mixed solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Agrimycin 100 for Bacterial Ooze Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Agrimycin 100 to control bacterial ooze in plants.
Understanding Bacterial Ooze and this compound
Bacterial ooze is a common symptom of several plant diseases caused by pathogenic bacteria such as Xanthomonas, Erwinia, and Pseudomonas. This sticky, often milky or discolored exudate is a sign of advanced infection. This compound is a valuable tool for managing these infections, containing two active ingredients: Streptomycin Sulfate and Oxytetracycline.[1] Streptomycin is a bactericidal aminoglycoside, while Oxytetracycline is a bacteriostatic tetracycline antibiotic.[1] Their combined action provides a broader spectrum of activity against both gram-positive and gram-negative bacteria.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for the active ingredients in this compound?
A1: Streptomycin inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of the genetic code and ultimately bacterial cell death.[2][3] Oxytetracycline also targets the 30S ribosomal subunit, but it works by preventing the attachment of aminoacyl-tRNA to the ribosome, which halts protein synthesis and inhibits bacterial growth.[4][5]
Q2: What are the typical application concentrations for this compound?
A2: The optimal concentration of this compound can vary depending on the target pathogen, host plant, and environmental conditions. However, general recommendations for controlling various bacterial diseases are available. For instance, a concentration of 200 ppm is often recommended for bacterial leaf spot, blight, and rot caused by Pseudomonas spp. and Xanthomonas spp. on ornamentals.[6] For soft rot caused by Erwinia spp., a range of 100-200 ppm is suggested for pre-plant treatments.[6]
Q3: How can I determine the optimal concentration of this compound for my specific experiment?
A3: The most accurate way to determine the optimal concentration is to perform an in vitro antibiotic susceptibility test, such as a Minimum Inhibitory Concentration (MIC) assay. This will determine the lowest concentration of this compound that inhibits the visible growth of your target bacterium. See the "Experimental Protocols" section for a detailed methodology.
Q4: Can I mix this compound with other pesticides?
A4: this compound is compatible with many commonly used pesticides.[7] However, it is always recommended to perform a small-scale compatibility test before mixing large quantities.
Q5: Are there any signs of phytotoxicity I should watch for?
A5: While generally safe for target crops when used as directed, high concentrations of some antibiotics can cause phytotoxicity in sensitive plants.[8] Symptoms can include leaf yellowing, burning, or stunting. It is crucial to start with recommended concentrations and observe plants for any adverse effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bacterial ooze persists after this compound application. | - Incorrect concentration. - Resistant bacterial strain. - Poor application coverage. - Environmental conditions favoring disease. | - Perform a Minimum Inhibitory Concentration (MIC) assay to determine the effective concentration for your specific bacterial isolate. - Consider rotating or tank-mixing with a bactericide that has a different mode of action. - Ensure thorough spray coverage, especially on the undersides of leaves and affected stems. - Improve air circulation, reduce leaf wetness duration, and manage insect vectors that can spread the bacteria. |
| Plants show signs of phytotoxicity after application. | - Concentration is too high. - Plant species is sensitive to the active ingredients. - Application during extreme heat or drought stress. | - Reduce the application concentration. - Test on a small batch of plants before treating the entire crop. - Apply during cooler parts of the day and ensure plants are well-watered. |
| Inconsistent results between experiments. | - Variation in bacterial inoculum preparation. - Inconsistent application technique. - Fluctuation in environmental conditions. | - Standardize your protocol for preparing the bacterial suspension to ensure a consistent cell density. - Use calibrated equipment for application to ensure uniform coverage. - Maintain consistent temperature, humidity, and lighting conditions in your experimental setup. |
Data Presentation
Table 1: Recommended this compound Concentrations for Common Bacterial Pathogens Causing Ooze
| Target Pathogen | Disease | Recommended Concentration (ppm) | Reference |
| Xanthomonas campestris pv. citri | Citrus Canker | 1000 (0.1%) | [9] |
| Xanthomonas oryzae pv. oryzae | Bacterial Leaf Blight of Rice | 200 (0.02%) | [10] |
| Erwinia spp. | Soft Rot, Leaf Spot | 100 - 200 | [6] |
| Pseudomonas spp. | Bacterial Blight, Leaf Spot, Leaf Rot | 200 | [6][11] |
| Pseudomonas solanacearum | Bacterial Wilt | 50 | [6][11] |
Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for Streptomycin and Oxytetracycline against Plant Pathogenic Bacteria
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | Tobramycin (Aminoglycoside) | 0.25 - 256 | [12] |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.094 - 32 | [12] |
| Escherichia coli (OTC-susceptible) | Oxytetracycline | 0.38 | [13] |
| Escherichia coli (OTC-resistant) | Oxytetracycline | 64 | [13] |
| Aquatic Bacteria | Streptomycin | 0.1 - 50.0 | [14] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the growth of a specific bacterial pathogen.
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterium on a suitable agar medium.
-
Aseptically transfer a single colony to a sterile broth medium and incubate until it reaches the mid-logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent.
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate to create a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
-
-
Determination of MIC:
Mandatory Visualizations
Caption: Mechanism of action for Streptomycin.
Caption: Mechanism of action for Oxytetracycline.
Caption: MIC determination workflow.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. SMPDB [smpdb.ca]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 5. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 6. raysmithassociates.com [raysmithassociates.com]
- 7. cdn.nufarm.com [cdn.nufarm.com]
- 8. apsnet.org [apsnet.org]
- 9. api.fspublishers.org [api.fspublishers.org]
- 10. cropandweed.com [cropandweed.com]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The sub-MIC selective window decreases along the digestive tract: determination of the minimal selective concentration of oxytetracycline in sterilised intestinal contents [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. litfl.com [litfl.com]
Technical Support Center: Overcoming Agrimycin 100 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when preparing Agrimycin 100 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the active components of this compound and their concentrations?
This compound is a combination antibiotic formulation that contains two active ingredients: Streptomycin Sulfate (15%) and Oxytetracycline Hydrochloride (1.5%).[1] This combination provides a broad spectrum of activity against various bacteria.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For most laboratory applications, sterile, deionized or Milli-Q water is the recommended solvent for preparing this compound stock solutions. Both active components, streptomycin sulfate and oxytetracycline hydrochloride, are soluble in water.[2][3][4][5]
Q3: My this compound stock solution appears cloudy or has formed a precipitate. What could be the cause?
Cloudiness or precipitation in your this compound stock solution can be attributed to several factors:
-
pH of the solvent: The solubility of oxytetracycline is pH-dependent. It is more stable in acidic solutions (pH 1.0-2.5) and can precipitate in neutral or alkaline solutions.[2][4]
-
High concentration: Attempting to dissolve a large amount of this compound in a small volume of solvent can lead to saturation and precipitation.
-
Temperature: Low temperatures can decrease the solubility of the components.
-
Contamination: Bacterial or fungal contamination can also cause turbidity in the solution.
Q4: Is it normal for my this compound stock solution to have a yellow color?
Yes, it is normal for this compound stock solutions to have a pale yellow color. Oxytetracycline hydrochloride itself is a pale yellow crystalline compound.[4] However, a significant darkening of the solution may indicate degradation of the antibiotic.
Q5: How should I store my this compound stock solution to ensure its stability?
To ensure the stability and efficacy of your this compound stock solution, it is recommended to:
-
Store the solution in small aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[6]
-
Protect the solution from light, as oxytetracycline is light-sensitive.[4][7]
Q6: Can I autoclave my this compound stock solution to sterilize it?
No, you should not autoclave this compound solutions. Both streptomycin and oxytetracycline are heat-sensitive and will be degraded by the high temperatures of autoclaving. To sterilize your stock solution, it is recommended to use a 0.22 µm syringe filter.[8][9]
Troubleshooting Guide
This guide provides systematic steps to troubleshoot common solubility issues encountered when preparing this compound stock solutions.
Issue 1: this compound powder is not dissolving completely.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent | Ensure you are using the correct volume of solvent for the amount of powder. Refer to the recommended concentration in the experimental protocol below. |
| Low Temperature | Gently warm the solution to room temperature. You can use a water bath set to no higher than 37°C. |
| Incorrect Solvent | Confirm that you are using sterile, high-purity water (deionized or Milli-Q). |
Issue 2: The stock solution is cloudy or has a precipitate after dissolving.
| Possible Cause | Troubleshooting Step |
| pH of Water | Measure the pH of your water. If it is neutral or alkaline, consider using a slightly acidic buffer (e.g., citrate buffer, pH 4.5-5.0) for dissolution. |
| Precipitation of Oxytetracycline | If the solution becomes turbid upon standing, it may be due to the precipitation of oxytetracycline.[4] Try preparing a more dilute stock solution. |
| High Concentration | Prepare a new, more dilute stock solution. |
Issue 3: The stock solution has changed color (darkened).
| Possible Cause | Troubleshooting Step |
| Degradation | A significant color change to dark yellow or brown indicates degradation of the oxytetracycline component, possibly due to exposure to light, high temperatures, or incorrect pH.[10] Discard the solution and prepare a fresh stock. |
| Contamination | If you suspect microbial contamination, filter the solution through a 0.22 µm filter and store it properly at -20°C. However, if the contamination is significant, it is best to discard the solution. |
Quantitative Data Summary
The following table summarizes the key quantitative data for the active components of this compound.
| Parameter | Streptomycin Sulfate | Oxytetracycline Hydrochloride |
| Solubility in Water | Freely soluble[3] | Freely soluble (1 g in 2 mL)[4] |
| Optimal pH for Stability | 5.0 - 6.5 | 1.0 - 2.5[2] |
| Recommended Stock Conc. | 50 mg/mL[6][11] | 10 mg/mL |
| Storage Temperature | -20°C[6] | -20°C |
| Light Sensitivity | Stable[3] | Sensitive, darkens on exposure[4][7] |
Experimental Protocols
Protocol for Preparing a 100X this compound Stock Solution
This protocol provides a method for preparing a 10 mL stock solution of this compound at a 100X concentration, which can be diluted for use in cell culture or other experiments.
Materials:
-
This compound powder
-
Sterile, deionized or Milli-Q water
-
50 mL sterile conical tube
-
Sterile 10 mL serological pipette
-
0.22 µm sterile syringe filter
-
Sterile syringe (10 mL or larger)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh out the appropriate amount of this compound powder to achieve the desired final concentration of the active ingredients in your working solution. For a 100X stock, if the final desired working concentration is, for example, 15 µg/mL streptomycin and 1.5 µg/mL oxytetracycline, you would prepare a stock of 1.5 mg/mL streptomycin and 0.15 mg/mL oxytetracycline. Given the composition of this compound (15% streptomycin and 1.5% oxytetracycline), you would weigh out 10 mg of this compound powder.
-
Transfer the powder to a 50 mL sterile conical tube.
-
Add 9 mL of sterile water to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Adjust the final volume to 10 mL with sterile water.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes for aliquoting.
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes.
-
Label the tubes clearly with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C and protect them from light.
Visualizations
Mechanism of Action of this compound Components
The following diagrams illustrate the mechanisms by which the active components of this compound inhibit bacterial growth.
Caption: Mechanism of action of Streptomycin.
Caption: Mechanism of action of Oxytetracycline.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. fao.org [fao.org]
- 3. Streptomycin sulfate | 3810-74-0 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. OXYTETRACYCLINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Streptomycin Stock Solution [novoprolabs.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. US2909466A - Stable solutions of oxytetracycline salts - Google Patents [patents.google.com]
- 11. Stock Solution [mmbio.byu.edu]
Identifying the cause of Agrimycin 100-induced phytotoxicity in seedlings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and understand the causes of Agrimycin 100-induced phytotoxicity in seedlings during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active ingredients?
This compound is an agricultural antibiotic primarily used to control bacterial diseases in plants.[1] Its active ingredients are a combination of two antibiotics:
-
Streptomycin Sulfate (15%): An aminoglycoside antibiotic.[1]
-
Oxytetracycline (1.5%): A tetracycline antibiotic.[1]
This combination provides a broad spectrum of activity against various plant pathogenic bacteria.[1]
Q2: What are the typical symptoms of this compound-induced phytotoxicity in seedlings?
Phytotoxicity from this compound can manifest in several ways, largely attributable to its individual components:
-
Chlorosis (Bleaching or Yellowing): Primarily caused by streptomycin, this appears as a whitening or yellowing of the leaves, particularly in new growth.[2] In severe cases, leaves can appear completely white.[2]
-
Stunting: Seedlings may exhibit reduced overall growth, including shorter stems and smaller leaves. This is a known effect of streptomycin.[2]
-
Root Growth Inhibition: Oxytetracycline is known to inhibit root elongation.[3][4] This can lead to a poorly developed root system, affecting nutrient and water uptake.
-
Reduced Germination: High concentrations of streptomycin, particularly when used as a seed soak, can reduce seed viability and germination rates.
Q3: What is the underlying mechanism of this compound-induced phytotoxicity?
The phytotoxic effects of this compound are linked to the distinct mechanisms of its active ingredients:
-
Streptomycin: This antibiotic interferes with the protein synthesis in chloroplasts, the site of photosynthesis. This disruption inhibits chlorophyll production, leading to the characteristic chlorosis or "bleaching" of the leaves.[2]
-
Oxytetracycline: This antibiotic has been shown to induce the production of nitric oxide (NO) in root tips. The increased NO levels inhibit the accumulation of hydrogen peroxide (H₂O₂), which is essential for cell division in the root meristem. This leads to cell cycle arrest and a subsequent reduction in root growth.[4]
Q4: Are certain plant species more susceptible to this compound phytotoxicity?
Yes, sensitivity to the components of this compound can vary among plant species. For instance, studies have shown that lettuce can be particularly sensitive to oxytetracycline, exhibiting significant root growth inhibition.[3][5][6][7] Wheat seedlings have also shown sensitivity to both oxytetracycline and enrofloxacin (another antibiotic), with negative impacts on root development at specific concentrations.[8]
Q5: Can the application method influence the severity of phytotoxicity?
Absolutely. The method of application plays a crucial role in the likelihood and severity of phytotoxicity. For example, using streptomycin as a seed soak has been observed to be more toxic to seeds, leading to reduced germination, compared to slurry or dust treatments.
Troubleshooting Guide
Problem: My seedlings are showing yellowing or white leaves after this compound application.
| Possible Cause | Troubleshooting Steps |
| Streptomycin-induced chlorosis | 1. Confirm Symptoms: Observe if the chlorosis is more pronounced in newer growth. 2. Review Concentration: Check if the applied concentration of this compound was higher than recommended. 3. Reduce Application Frequency: If multiple applications were made, consider increasing the interval between treatments. 4. Switch Application Method: If using a foliar spray, ensure even coverage and avoid excessive runoff that could pool on leaf surfaces. |
| Nutrient Deficiency | 1. Check Nutrient Solution: Ensure the growth medium or hydroponic solution has the correct balance of essential nutrients. 2. Soil pH: Test the pH of the soil, as an improper pH can lock out nutrients. |
Problem: My seedlings have stunted growth and poor root development after using this compound.
| Possible Cause | Troubleshooting Steps |
| Oxytetracycline-induced root inhibition | 1. Examine Roots: Carefully remove a few seedlings and observe the root system for reduced length and branching. 2. Dose-Response Test: Conduct a small-scale experiment with a range of this compound concentrations to determine the phytotoxic threshold for your specific seedling species. 3. Alternative Antibiotics: If the phytotoxicity is severe, consider using an alternative antibiotic with a different mode of action if your experimental design allows. |
| Overwatering/Poor Aeration | 1. Check Soil Moisture: Ensure the soil is not waterlogged, which can lead to root rot and mimic symptoms of inhibition. 2. Improve Drainage: If using pots, ensure they have adequate drainage holes. |
Quantitative Data on Phytotoxicity
The following tables summarize the observed phytotoxic effects of streptomycin and oxytetracycline at various concentrations on different seedling species.
Table 1: Oxytetracycline-Induced Phytotoxicity in Seedlings
| Plant Species | Concentration | Observed Effect |
| Lettuce (Lactuca sativa) | 15 mg/L (hydroponics) | Reduced chlorophyll content, biomass, and root and stem length.[5][6] |
| Lettuce (Lactuca sativa) | 50 mg/L (hydroponics) | More significant reduction in chlorophyll, biomass, and growth compared to 15 mg/L.[5][6] |
| Lettuce (Lactuca sativa) | 20 mg/L (agar plates) | Significant inhibition of root length.[3] |
| Cabbage (Brassica campestris) | 20 mg/L (agar plates) | Inhibition of root length and reduction in chlorophyll content.[3] |
| Radish (Raphanus raphanistrum) | 20 mg/L (agar plates) | Inhibition of root length and reduction in chlorophyll content.[3] |
| Wheat (Triticum aestivum) | > 10 mg/L | Reduced root length, fresh weight, and surface area.[8] |
| Maize (Zea mays) | 30-120 mg/L | Inhibited growth and reduced relative leaf water content.[9] |
Table 2: Streptomycin-Induced Phytotoxicity in Seedlings
| Plant Species | Concentration | Observed Effect |
| Barley, Rye, Cress | 0.2% (2000 mg/L) | Stunting, thickening of roots and coleoptile, and bleaching of leaves.[2] |
| Duckweed (Lemna aequinoctialis) | 0.1 mg/L | ~15% decrease in growth rate and biomass.[10] |
| Duckweed (Lemna aequinoctialis) | 10 mg/L | ~45% reduction in yield and growth rate.[10] |
| Tomato (in hydroponics) | 4 µg/mL (4 mg/L) | Controlled bacterial wilt without apparent phytotoxicity in already established plants.[11] |
Experimental Protocols
1. Protocol for Assessing Root and Shoot Growth Inhibition
This protocol is adapted for determining the phytotoxic effects of this compound on seedling growth.
-
Materials:
-
Seeds of the desired plant species
-
Petri dishes with sterile filter paper or agar-based growth medium
-
This compound stock solution
-
Sterile water
-
Growth chamber with controlled light and temperature
-
Ruler or digital caliper
-
Image analysis software (e.g., ImageJ)
-
-
Methodology:
-
Prepare a series of this compound dilutions from the stock solution at various concentrations. Include a control group with only sterile water.
-
Surface sterilize the seeds to prevent microbial contamination.
-
Place a set number of seeds (e.g., 10-20) in each Petri dish on the moistened filter paper or agar medium.
-
Add a standardized volume of the corresponding this compound dilution or control solution to each dish.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16/8h light/dark cycle).
-
After a predetermined period (e.g., 5-7 days), carefully remove the seedlings.
-
Measure the length of the primary root and the shoot of each seedling using a ruler or digital caliper. For more precise measurements, images of the seedlings can be taken and analyzed using software like ImageJ.
-
Calculate the average root and shoot length for each concentration and the control.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
2. Protocol for Quantifying Chlorophyll Content
This protocol can be used to measure the extent of chlorosis induced by this compound.
-
Materials:
-
Seedling leaves from treated and control groups
-
80% Acetone
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Cuvettes
-
-
Methodology:
-
Harvest a known weight of fresh leaf tissue (e.g., 0.1 g) from both this compound-treated and control seedlings.
-
Grind the leaf tissue in a mortar and pestle with a small volume of 80% acetone until the tissue is completely macerated and the green pigments are extracted.
-
Transfer the acetone extract to a centrifuge tube and centrifuge at a high speed (e.g., 5000 rpm) for 5 minutes to pellet the cell debris.
-
Carefully transfer the supernatant (the colored liquid) to a clean tube.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following Arnon's equations:
-
Chlorophyll a (mg/g) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)
-
Chlorophyll b (mg/g) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)
-
Total Chlorophyll (mg/g) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W) Where:
-
A = absorbance at the respective wavelength
-
V = final volume of the acetone extract (in ml)
-
W = fresh weight of the leaf tissue (in g)
-
-
Visualizations
Caption: Troubleshooting workflow for identifying the cause of this compound-induced phytotoxicity.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Effects of Tetracyclines on Primary Root Length and Chlorophyll Contents of Vegetable Crops [kjssf.org]
- 4. mdpi.com [mdpi.com]
- 5. Influence of the Antibiotic Oxytetracycline on the Morphometric Characteristics and Endophytic Bacterial Community of Lettuce (Lactuca sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of antibiotics stress on root development, seedling growth, antioxidant status and abscisic acid level in wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Physiological responses and antibiotic-degradation capacity of duckweed (Lemna aequinoctialis) exposed to streptomycin [frontiersin.org]
- 11. revistas.upr.edu [revistas.upr.edu]
Adjusting Agrimycin 100 application timing for optimal disease control
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the optimal use of Agrimycin 100 for disease control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active ingredients?
A1: this compound is an agricultural antibiotic formulated to control a range of bacterial plant diseases. Its active ingredients are Streptomycin Sulfate and Oxytetracycline Hydrochloride, which provide a dual-action mechanism against susceptible bacteria.[1]
Q2: How does this compound work to control bacterial diseases?
A2: this compound functions by inhibiting protein synthesis in susceptible bacteria. Streptomycin, an aminoglycoside, and oxytetracycline, a tetracycline, both bind to the 30S ribosomal subunit of the bacteria. This binding interferes with the translation of mRNA, ultimately leading to the disruption of essential protein production and bacterial cell death or inhibition of growth.[1][2]
Q3: What are the primary diseases targeted by this compound?
A3: this compound is effective against a variety of gram-negative and some gram-positive bacterial plant pathogens. It is commonly used to control diseases such as Fire Blight (Erwinia amylovora) in apples and pears, Bacterial Spot (Xanthomonas spp.) in tomatoes and peppers, and other bacterial blights and rots.
Q4: When is the optimal time to apply this compound?
A4: The optimal application timing depends on the specific disease and crop. For preventative action, it is generally recommended to apply this compound before the onset of disease symptoms, especially when environmental conditions are favorable for pathogen development. For diseases like Fire Blight, applications are often timed during the bloom period.[3] For bacterial spot on seedlings, application at the 2-leaf stage is recommended.
Q5: Can this compound be used in combination with other products?
A5: It is essential to consult the product label and conduct compatibility tests before tank-mixing this compound with other pesticides or adjuvants. Incompatibility can lead to reduced efficacy or phytotoxicity.
Troubleshooting Guide
Problem: Reduced efficacy of this compound in controlling the target disease.
| Potential Cause | Troubleshooting Steps |
| Incorrect Application Timing | Ensure this compound is applied preventatively, before disease establishment, or at the first sign of symptoms. For diseases like fire blight, timing applications with bloom periods is critical. |
| Improper Application Rate | Verify that the correct concentration (ppm) of this compound is being used as per the experimental protocol or product label for the target disease and crop. |
| Environmental Factors | Be aware of environmental conditions. Rain shortly after application can wash the product off plant surfaces. High temperatures and alkaline pH can degrade the active ingredients. Streptomycin is most stable at a pH of 6.5-7.0.[4] Oxytetracycline stability decreases with increasing pH and temperature.[5][6][7] |
| Poor Plant Uptake | Foliar uptake of streptomycin and oxytetracycline can be limited.[8][9][10][11] Ensure thorough coverage of plant surfaces during application. For systemic infections, alternative application methods may need to be explored, although foliar application is the standard. |
| Bacterial Resistance | The target bacterial population may have developed resistance to streptomycin or oxytetracycline.[12][13][14][15] Consider performing an in vitro efficacy test (see Experimental Protocols) to confirm susceptibility. Resistance to streptomycin is often conferred by the strA-strB genes, while oxytetracycline resistance can be due to efflux pumps or ribosomal protection.[1][16][17] |
Data Presentation
Table 1: Influence of pH on the Stability of this compound Active Ingredients
| Active Ingredient | Optimal pH Range for Stability | Conditions to Avoid |
| Streptomycin Sulfate | 6.0 - 7.0[18][19] | Highly acidic or alkaline conditions |
| Oxytetracycline Hydrochloride | Acidic conditions (pH < 3.0) for highest stability[20] | Neutral to alkaline pH, especially at elevated temperatures[5][20] |
Table 2: Recommended Application Timing and Rates for Common Diseases
| Disease | Crop | Application Timing | Recommended Concentration (ppm) |
| Fire Blight (Erwinia amylovora) | Apple, Pear | During bloom period | 100 |
| Bacterial Spot (Xanthomonas spp.) | Tomato, Pepper | Seedling (2-leaf stage) and continue at 4-5 day intervals | 200 |
| Bacterial Blight (Pseudomonas spp.) | Celery | Seedling (2-leaf stage) and continue at 4-5 day intervals | 200 |
Experimental Protocols
Protocol 1: In Vitro Efficacy Testing of this compound (Minimum Inhibitory Concentration - MIC Assay)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target bacterial pathogen.
Materials:
-
Pure culture of the target bacterium (e.g., Xanthomonas campestris)
-
Nutrient broth or other suitable liquid growth medium
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the target bacterium into 5 mL of nutrient broth.
-
Incubate at the optimal temperature for the bacterium (e.g., 28°C) with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh nutrient broth.
-
-
Prepare this compound Serial Dilutions:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Perform a two-fold serial dilution of the this compound stock solution in nutrient broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
Alternatively, measure the OD₆₀₀ of each well using a microplate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Protocol 2: Greenhouse Efficacy Trial for Control of Bacterial Spot on Tomato
Objective: To evaluate the efficacy of this compound in controlling bacterial spot on tomato plants under controlled greenhouse conditions.
Materials:
-
Tomato seedlings (a susceptible variety) at the 3-4 true leaf stage
-
Culture of Xanthomonas perforans (causal agent of bacterial spot)
-
This compound
-
Pressurized sprayer
-
Greenhouse with controlled temperature and humidity
Methodology:
-
Plant Preparation:
-
Grow tomato seedlings in individual pots until they reach the 3-4 true leaf stage.
-
Randomly assign plants to treatment groups (e.g., untreated control, this compound at recommended rate, this compound at a higher/lower rate).
-
-
Inoculum Preparation and Inoculation:
-
Grow Xanthomonas perforans on a suitable agar medium.
-
Prepare a bacterial suspension in sterile water, adjusting the concentration to approximately 10⁸ CFU/mL.
-
In the evening, spray the tomato plants with the bacterial suspension until runoff.
-
Maintain high humidity (>85%) for 24 hours to facilitate infection.
-
-
This compound Application:
-
Apply this compound treatments 24 hours after inoculation.
-
Spray the foliage of the plants to the point of runoff, ensuring thorough coverage.
-
Repeat applications at 5-7 day intervals, as per the experimental design.
-
-
Disease Assessment:
-
Begin assessing disease severity 7-10 days after inoculation.
-
Rate the severity of bacterial spot on a scale of 0-5, where 0 = no symptoms, 1 = 1-25% leaf area affected, 2 = 26-50% leaf area affected, 3 = 51-75% leaf area affected, 4 = 76-99% leaf area affected, and 5 = dead plant.[21]
-
Calculate the disease severity index (DSI) for each treatment group.
-
-
Data Analysis:
-
Statistically analyze the DSI data to determine if there are significant differences between the treatment groups.
-
Visualizations
Caption: Mode of action of this compound within a bacterial cell.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. Frontiers | On the use of antibiotics to control plant pathogenic bacteria: a genetic and genomic perspective [frontiersin.org]
- 2. immunologicalsciences.com [immunologicalsciences.com]
- 3. Models: Fire Blight of Pear and Apple--UC IPM [ipm.ucanr.edu]
- 4. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2909466A - Stable solutions of oxytetracycline salts - Google Patents [patents.google.com]
- 6. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Systemic Uptake of Oxytetracycline and Streptomycin in Huanglongbing-Affected Citrus Groves after Foliar Application and Trunk Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Adjuvants on Oxytetracycline Uptake upon Foliar Application in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. stopamr.eu [stopamr.eu]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on the Stability of Streptomycin in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US2719812A - Stabilized aqueous solutions of streptomycin - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Agrimycin 100 Technical Support Center: Navigating the Nuances of pH in Your Research
Welcome to the Agrimycin 100 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the critical role of pH in the stability and efficacy of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity and success of your experiments.
Understanding this compound
This compound is an agricultural antibiotic formulation containing two active ingredients: Streptomycin Sulfate (15%) and Oxytetracycline (1.5%).[1] This combination provides a broad spectrum of activity against various gram-positive and gram-negative bacteria. Both components act by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, albeit through different mechanisms, which can result in synergistic antibacterial action.[1][2]
The stability and, consequently, the efficacy of this compound are significantly influenced by the pH of the solution. Understanding and controlling the pH of your experimental solutions is paramount to obtaining reliable and reproducible results.
The Critical Role of pH: Stability and Efficacy
The two active components of this compound, streptomycin and oxytetracycline, exhibit different stability profiles at various pH levels.
Streptomycin Sulfate is generally more stable in slightly acidic to neutral environments. It is sensitive to both strong acids and bases, with optimal stability observed in the pH range of 4.5 to 7.0.[1]
Oxytetracycline , on the other hand, is more stable under acidic conditions. Its degradation rate increases significantly in alkaline solutions.[3] Studies have shown that oxytetracycline is most stable at a pH of around 3.0.
The interplay of these differing pH optima is a crucial consideration when preparing and using this compound solutions.
Quantitative Data Summary: pH-Dependent Degradation
While specific stability data for the combined this compound formulation in aqueous solution is limited in publicly available literature, a study on the degradation of its individual components in a soil matrix provides valuable insights into their pH-dependent stability. The following table summarizes the degradation half-lives of Oxytetracycline (OTC) and Streptomycin (ST) at different pH values.
| pH | Oxytetracycline (OTC) Half-life (days) | Streptomycin (ST) Half-life (days) |
| 5.5 | Data indicates a tendency to decrease with increasing pH | Data indicates a tendency to increase with increasing pH |
| 6.8 | Data indicates a tendency to decrease with increasing pH | Data indicates a tendency to increase with increasing pH |
| 7.4 | Data indicates a tendency to decrease with increasing pH | Data indicates a tendency to increase with increasing pH |
Data adapted from a study on biodegradation in soil, which may not directly translate to aqueous solutions but indicates general trends.[4]
This data suggests that acidic to neutral conditions are generally more favorable for the overall stability of an this compound solution, though the optimal pH for the combination may be a compromise between the optima of the individual components.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on pH-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no antibacterial activity | Degradation due to improper pH: The pH of your solvent or media may be outside the optimal stability range, leading to the breakdown of one or both active ingredients. | 1. Verify pH: Measure the pH of your final this compound solution. 2. Adjust pH: If necessary, adjust the pH to a slightly acidic to neutral range (ideally pH 6.0-7.0) using appropriate buffers (e.g., phosphate or citrate buffers). 3. Fresh Preparation: Always prepare this compound solutions fresh before use. Avoid storing stock solutions for extended periods, especially at room temperature. |
| Inconsistent or variable results between experiments | pH fluctuations: The pH of your media or buffer may not be consistent across different experimental batches. | 1. Standardize Preparation: Use a standardized protocol for preparing all solutions, including the use of calibrated pH meters. 2. Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment. 3. Record pH: Document the pH of each solution for every experiment to track potential variations. |
| Precipitation in the solution | pH-induced insolubility: The solubility of oxytetracycline can be affected by pH, potentially leading to precipitation. | 1. Check pH: Measure the pH of the solution where precipitation is observed. 2. Adjust pH: Carefully adjust the pH to see if the precipitate redissolves. A slightly acidic pH may improve solubility. 3. Solvent Consideration: If using complex media, consider potential interactions between components and the antibiotics at different pH values. |
| Unexpected synergistic or antagonistic effects | pH-dependent interactions: The combined effect of streptomycin and oxytetracycline may vary with the pH of the medium, although specific data is limited. | 1. pH-controlled studies: If investigating synergistic effects, conduct experiments across a range of controlled pH values. 2. Literature review: Consult literature for studies on antibiotic synergy under different environmental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing and storing this compound solutions?
A1: Based on the stability profiles of its components, a slightly acidic to neutral pH range of 6.0 to 7.0 is recommended for preparing fresh this compound solutions to balance the stability of both streptomycin and oxytetracycline. For short-term storage, refrigeration is advised. However, for optimal efficacy, it is always best to prepare solutions immediately before use.
Q2: Can I use tap water to dissolve this compound for my experiments?
A2: It is not recommended. The pH of tap water can vary significantly and may contain minerals that could interact with the antibiotics. For research purposes, always use sterile, deionized, or distilled water and buffer it to the desired pH.
Q3: How does temperature affect the stability of this compound at different pH values?
A3: Generally, increased temperatures accelerate the degradation of antibiotics. This effect is often more pronounced at non-optimal pH values. Therefore, it is crucial to store stock solutions at low temperatures (e.g., 4°C) and minimize the time that working solutions are kept at higher experimental temperatures.
Q4: I am seeing no zone of inhibition in my disk diffusion assay. Could pH be the issue?
A4: Yes, pH is a likely culprit. If the pH of your agar medium is too high (alkaline), it could lead to the rapid degradation of oxytetracycline and reduced activity of streptomycin, resulting in a false-negative result. Ensure your Mueller-Hinton agar is prepared according to specifications, with a final pH between 7.2 and 7.4.
Q5: How can I test the efficacy of an this compound solution that has been exposed to a specific pH?
A5: You can perform a bioassay. A common method is to determine the Minimum Inhibitory Concentration (MIC) of the pH-stressed solution against a susceptible bacterial strain and compare it to the MIC of a freshly prepared, unstressed solution. A significant increase in the MIC of the stressed solution indicates a loss of efficacy.
Experimental Protocols
Protocol 1: pH Stability (Forced Degradation) Study of this compound
This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Buffer solutions: pH 4.0, 7.0, and 9.0 (e.g., citrate buffer for pH 4.0, phosphate buffer for pH 7.0 and 9.0)
-
Sterile vials or tubes
-
Incubator or water bath set at a specific temperature (e.g., 25°C or 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV) for simultaneous analysis of streptomycin and oxytetracycline.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in sterile, deionized water at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: In separate sterile vials, dilute the stock solution with each of the buffer solutions (pH 4.0, 7.0, and 9.0) to a final concentration (e.g., 100 µg/mL). Prepare a sufficient volume for sampling at multiple time points.
-
Initial Sampling (T=0): Immediately after preparation, take an aliquot from each test solution for initial concentration analysis by HPLC. This will serve as the baseline.
-
Incubation: Incubate the remaining vials at the desired temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial for HPLC analysis.
-
HPLC Analysis: Analyze the samples to determine the concentrations of streptomycin and oxytetracycline at each time point.
-
Data Analysis: Plot the concentration of each antibiotic as a function of time for each pH condition. Calculate the degradation rate and half-life at each pH.
Protocol 2: Efficacy Testing of pH-Stressed this compound using Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the impact of pH-induced degradation on the antibacterial efficacy of this compound.
Materials:
-
pH-stressed this compound solutions (from Protocol 1)
-
Freshly prepared (unstressed) this compound solution (control)
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strain in MHB to the mid-log phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: In separate rows of a 96-well plate, perform two-fold serial dilutions of the unstressed and each of the pH-stressed this compound solutions in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Compare MICs: Compare the MIC values of the pH-stressed solutions to that of the unstressed control. An increase in the MIC indicates a loss of efficacy.
Visualizations
Caption: Workflow for pH stability and efficacy testing of this compound.
Caption: Troubleshooting logic for reduced efficacy of this compound.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. SYNERGISTIC ACTION OF STREPTOMYCIN WITH OTHER ANTIBIOTICS ON INTRACELLULAR BRUCELLA ABORTUS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Effect of pH and temperature on the biodegradation of oxytetracycline, streptomycin, and validamycin A in soil [agris.fao.org]
Preventing precipitation of Agrimycin 100 in concentrated solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Agrimycin 100 in concentrated solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a wettable powder formulation containing two active ingredients: Streptomycin Sulfate (typically around 15-22%) and Oxytetracycline Hydrochloride (approximately 1.5-2%).[1][2] It is a broad-spectrum antibiotic combination used in agricultural and research applications.
Q2: What are the common causes of this compound precipitation in concentrated solutions?
Precipitation of this compound in concentrated solutions can be attributed to several factors:
-
pH: The solubility of both streptomycin and oxytetracycline is highly dependent on pH. Oxytetracycline, in particular, is unstable and less soluble in alkaline conditions.[3][4]
-
Temperature: Lower temperatures can decrease the solubility of the antibiotic components, leading to precipitation.[5][6]
-
Concentration: Exceeding the solubility limit of either component in the chosen solvent will cause precipitation.
-
Solvent Choice: While this compound is designed to be dissolved in water, the quality and pH of the water can impact solubility.
-
Incompatible Reagents: this compound is incompatible with alkaline substances and may interact with polyvalent metal ions.[7]
Q3: What is the recommended solvent for preparing this compound solutions?
The recommended solvent is sterile, purified water (e.g., deionized or distilled water). The pH of the water should be neutral to slightly acidic.[8]
Q4: Can I store concentrated stock solutions of this compound?
It is generally not recommended to store concentrated stock solutions of this compound for extended periods, especially at room temperature.[9] If storage is necessary, it should be at low temperatures (2-8°C) and protected from light. However, for best results, prepare fresh solutions for each experiment.
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with this compound solutions.
Initial Solution Preparation Protocol
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent: Use sterile, purified water with a neutral to slightly acidic pH.
-
Dispersion: Gradually add the this compound powder to the water while continuously stirring or vortexing. Do not add the entire amount of powder at once.
-
Dissolution: Continue stirring until the powder is completely dissolved. Gentle warming (not to exceed 37°C) may aid dissolution, but be aware that excessive heat can degrade the antibiotics.
-
pH Check: After dissolution, check the pH of the solution. If necessary, adjust to a neutral or slightly acidic range (pH 5.0-7.0) using dilute HCl or NaOH.
-
Sterilization: If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter.
Precipitation Troubleshooting Workflow
If you encounter precipitation, follow this workflow to identify and resolve the issue.
Data Presentation
Solubility of Active Ingredients
| Property | Streptomycin Sulfate | Oxytetracycline Hydrochloride |
| Solubility in Water | Freely soluble[8] | Freely soluble, but solutions can become turbid on standing[4] |
| Optimal pH for Stability | Stable at pH 6.0-8.0[10] | More stable in acidic to neutral pH (1.0-7.0)[4] |
| Incompatibilities | Strong oxidizing agents | Alkaline solutions, polyvalent metal ions[7] |
Experimental Protocols
Protocol for Preparing a Concentrated this compound Stock Solution (e.g., 100 mg/mL)
Materials:
-
This compound wettable powder
-
Sterile, purified water (e.g., deionized or distilled)
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar or vortex mixer
-
pH meter or pH indicator strips
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound powder and water to achieve the desired final concentration.
-
Add approximately 80% of the final volume of sterile, purified water to a sterile container with a stir bar.
-
While continuously stirring, slowly add the weighed this compound powder to the water.
-
Allow the solution to stir until the powder is fully dispersed and dissolved. This may take several minutes. Avoid vigorous vortexing that may cause excessive foaming.
-
Check the pH of the solution. If it is outside the range of 5.0-7.0, adjust it dropwise with 0.1 M HCl or 0.1 M NaOH while monitoring the pH.
-
Add the remaining volume of sterile, purified water to reach the final desired volume.
-
If necessary, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, final container.
-
Use the solution immediately or store it at 2-8°C for a short period (no more than 24-48 hours is recommended).
Logical Relationship of Factors Leading to Precipitation
The following diagram illustrates the interplay of factors that can cause the precipitation of this compound.
References
- 1. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 2. Antibiotic Stocks [protocols.io]
- 3. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 4. fao.org [fao.org]
- 5. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 7. GMP Wholesale Oxytetracycline HCl 55% and Streptomycin Sulfate 35% Wsp - Veterinary Drug and Oxytetracycline HCl [hebeiveyong.en.made-in-china.com]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Uptake, Translocation, and Stability of Oxytetracycline and Streptomycin in Citrus Plants - PMC [pmc.ncbi.nlm.nih.gov]
Managing cross-contamination in Agrimycin 100 susceptibility testing
Technical Support Center: Agrimycin 100 Susceptibility Testing
Welcome to the technical support center for this compound susceptibility testing. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help manage and prevent cross-contamination during their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is susceptibility testing important?
A: this compound is an agricultural antibiotic formulation containing Streptomycin and Oxytetracycline. It is used to control a variety of bacterial diseases in plants. Susceptibility testing is crucial to determine the effectiveness of this compound against specific bacterial pathogens, monitor for the development of resistance, and ensure its judicious use in agricultural settings.
Q2: What is cross-contamination in the context of susceptibility testing?
A: Cross-contamination is the unintentional transfer of microorganisms from one source to another. In susceptibility testing, this could involve contaminating a pure bacterial culture with another bacterium, transferring microbes from the environment to your sterile media, or mixing up different antibiotic disks. This leads to inaccurate and unreliable results, such as false resistance or susceptibility profiles.[1][2]
Q3: My negative control plate or sterility control broth shows growth. What does this indicate?
A: Growth in a negative or sterility control is a definitive sign of contamination. This means that one or more of your components (media, saline, water, plates, etc.) were not sterile, or contamination was introduced from the environment or through improper aseptic technique during the procedure.[1][3] The entire batch of tests associated with that control should be considered invalid and repeated.
Q4: I'm seeing isolated colonies within a clear zone of inhibition. Is this contamination or resistance?
A: This can be difficult to distinguish visually and could be either contamination or the growth of resistant mutants from the original bacterial lawn.[4]
-
Resistant Mutants: These colonies will be genetically identical to the lawn culture, having developed spontaneous resistance.
-
Contamination: These colonies will be a different species of bacteria that is resistant to the antibiotic and was introduced accidentally during the procedure.
To determine the cause, you should isolate a colony from within the zone, create a pure culture, and identify it. If it is the same as your starting organism, it is a resistant mutant. If it is a different organism, your test was contaminated.[4]
Q5: My results are inconsistent across repeat experiments. Could cross-contamination be the cause?
A: Yes. Inconsistent results, such as variable zone diameters or Minimum Inhibitory Concentration (MIC) values for the same bacterial isolate, are a common symptom of intermittent cross-contamination. This can happen if aseptic technique is not consistently applied, leading to the introduction of other microbes in some, but not all, test runs. Other factors like inoculum density and media composition can also affect results.[2]
Q6: What are the primary sources of cross-contamination in a microbiology lab?
A: The most common sources include:
-
Personnel: Improper handwashing, not wearing appropriate personal protective equipment (PPE), and poor aseptic technique (e.g., talking over open plates, incorrect handling of sterile tools).
-
Environment: Airborne particles like dust, fungi, and bacteria. This is especially problematic in areas with high traffic or poor airflow control.[1]
-
Equipment & Supplies: Non-sterile loops, forceps, pipette tips, or glassware. Contaminated automated dispensers or pipettors.
-
Media & Reagents: Using contaminated media, buffers, or antibiotic solutions.[1]
Section 2: Troubleshooting Guides
Problem: Unexpected Growth in Controls
If you observe turbidity in your sterility control broth or colonies on your negative control agar plate, it signifies a breach in sterility.
| Parameter | Standard Value/Method | Rationale / Contamination Risk |
| Medium | Mueller-Hinton Agar | Non-standard media can affect antibiotic diffusion and bacterial growth. [5][6] |
| Agar Depth | 4 mm | Thinner or thicker agar alters the rate of antibiotic diffusion, affecting zone size. [5][7][8] |
| Inoculum Turbidity | 0.5 McFarland Standard | Incorrect density leads to smaller (too dense) or larger (too sparse) zones. [5][7] |
| Inoculum Age | Use within 15 minutes of prep | Prevents changes in bacterial density before plating. [7][9] |
| Inoculation Method | Swab evenly in 3 directions | Ensures a uniform lawn of growth for consistent results. [10][11] |
| Disk Application | Aseptically with sterile forceps | Prevents cross-contamination between disks or from the environment. [5] |
| Disk Spacing | At least 24 mm apart | Prevents overlapping of inhibition zones, which makes measurement inaccurate. [5][9][11] |
| Incubation | Within 15 minutes of disk placement | Immediate incubation prevents pre-diffusion of the antibiotic at room temp. [9] |
Protocol 2: Broth Microdilution Test
This quantitative method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits visible bacterial growth. [12][13][14] Experimental Workflow for Broth Microdilution
| Parameter | Standard Value/Method | Rationale / Contamination Risk |
| Plate Type | Sterile 96-well microtiter plates | Non-sterile plates will cause contamination in all wells. [15] |
| Dilutions | Aseptic serial dilutions | Poor technique can contaminate the antibiotic stock or subsequent wells. |
| Inoculum Prep | Standardized to 0.5 McFarland, then diluted | Final concentration must be consistent for the MIC to be accurate. [16] |
| Controls | Sterility and Growth controls are mandatory | Sterility control verifies media purity; growth control verifies bacterial viability. [15] |
| Inoculation | Use of multichannel pipettes or automated systems | Reduces manual error and minimizes the time the plate is open to the air. |
| Reading Results | Visual inspection or automated reader | Contamination in the sterility control well invalidates the entire plate. [12] |
Section 4: Best Practices for Aseptic Technique
Aseptic technique is a set of routine measures taken to prevent contamination of cultures, sterile media, and equipment. [17] Core Principles:
-
Sterile Work Area: Always work in a laminar flow hood or biosafety cabinet. Before and after use, disinfect all surfaces with 70% ethanol. [1]2. Personal Hygiene: Wear a clean lab coat and gloves. Wash hands thoroughly before starting work.
-
Sterile Reagents and Equipment: Use only pre-sterilized equipment (e.g., pipette tips, glassware). Never reuse disposable items.
-
Handling of Containers: Flame the necks of glass bottles and test tubes before and after opening to create an upward air current that prevents contaminants from falling in. [17]Do not leave bottles or plates open to the air.
-
Minimize Movement: Work calmly and deliberately. Avoid rapid movements that can disrupt the laminar airflow and stir up contaminants.
-
No Pouring: Use sterile pipettes to transfer liquids instead of pouring directly from bottles to minimize the risk of airborne contamination. Visualization of the Sterile Field
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fpharm.uniba.sk [fpharm.uniba.sk]
- 8. apec.org [apec.org]
- 9. m.youtube.com [m.youtube.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Mitigating the Impact of Agrimycin 100 on Beneficial Phyllosphere Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Agrimycin 100 on beneficial phyllosphere bacteria during experimental applications.
I. Frequently Asked Questions (FAQs)
Q1: What are the active ingredients in this compound and how do they work?
A1: this compound is a combination antibiotic containing two active ingredients: Streptomycin Sulfate (an aminoglycoside) and Oxytetracycline (a tetracycline).[1] Both ingredients function by inhibiting protein synthesis in bacteria, which is crucial for their growth and survival. Streptomycin binds to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately cell death (bactericidal effect).[1] Oxytetracycline also binds to the 30S ribosomal subunit but works by preventing the attachment of aminoacyl-tRNA, thereby halting protein synthesis and inhibiting bacterial growth (bacteriostatic effect).[1]
Q2: How does this compound affect beneficial phyllosphere bacteria?
A2: Due to its broad-spectrum activity, this compound can inadvertently harm beneficial phyllosphere bacteria. The impact can range from a reduction in population size to shifts in the microbial community composition. For instance, studies on apple phyllospheres have shown that streptomycin application can alter the proportion of streptomycin-resistant bacteria. Interestingly, one study observed that long-term use did not significantly alter the overall bacterial community structure in mid-to-late summer but did find a lower percentage of culturable streptomycin-resistant bacteria in sprayed orchards compared to non-sprayed ones.[2][3][4] Conversely, another study noted that increased streptomycin applications led to a rise in resistant Pseudomonas species while decreasing the population of Pantoea agglomerans. It is important to note that the routine use of streptomycin in apple orchards for fire blight control did not show long-term effects on the diversity or phylogenetic composition of the bacterial communities in the phyllosphere during the middle to late summer.[3]
Q3: Can beneficial bacteria like Bacillus subtilis and Pseudomonas fluorescens be affected?
A3: Yes. Both Bacillus subtilis and Pseudomonas fluorescens are susceptible to the active ingredients in this compound. Streptomycin has been shown to inhibit certain dehydrogenase enzymes in B. subtilis and can induce the expression of genes involved in stress responses.[5] Similarly, P. fluorescens populations can be significantly reduced upon exposure to streptomycin.
Q4: Does this compound impact nitrogen-fixing bacteria on the phyllosphere?
A4: Yes, the oxytetracycline component of this compound can negatively affect nitrogen-fixing bacteria. Studies have demonstrated that oxytetracycline can have a concentration-dependent inhibitory effect on nitrogenase activity, the key enzyme in nitrogen fixation. It can also lead to a decline in the abundance of the nifH gene, which is essential for nitrogenase function.[6]
Q5: Can the use of this compound lead to antibiotic resistance in the phyllosphere microbiome?
A5: Yes, the application of antibiotics like those in this compound can select for resistant bacterial strains in the phyllosphere. The presence of antibiotic resistance genes, such as strA and strB which confer resistance to streptomycin, has been documented in bacteria from agricultural environments.[2][3] These genes can be located on mobile genetic elements like transposons, raising the possibility of horizontal gene transfer to other bacteria in the phyllosphere.[2][3]
II. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Reduced efficacy of beneficial biocontrol agents after this compound application.
-
Possible Cause: The biocontrol agent is susceptible to streptomycin or oxytetracycline.
-
Troubleshooting Steps:
-
Confirm Susceptibility: Perform an in vitro susceptibility test (e.g., disk diffusion or broth microdilution) to determine the Minimum Inhibitory Concentration (MIC) of this compound for your specific biocontrol strain.
-
Staggered Application: If the biocontrol agent is susceptible, consider a staggered application schedule. Apply the biocontrol agent first and allow it to establish on the phyllosphere before applying this compound. The timing will depend on the growth rate of your biocontrol agent.
-
Use of Protectants/Adjuvants: Investigate the use of film-forming polymers or other adjuvants that could encapsulate and protect the biocontrol agent from direct contact with the antibiotic spray.
-
Select Resistant Strains: If possible, select or engineer a resistant variant of your biocontrol agent.
-
Issue 2: Decline in plant health or growth promotion after using this compound, even in the absence of pathogens.
-
Possible Cause: this compound has negatively impacted key beneficial bacteria responsible for producing plant growth-promoting substances or nutrient cycling.
-
Troubleshooting Steps:
-
Microbiome Analysis: Conduct a 16S rRNA gene sequencing analysis of the phyllosphere microbiome before and after this compound application to identify which beneficial taxa have been most affected.
-
Inoculation with a Bacterial Consortium: After the antibiotic application has dissipated (timing to be determined by the specific compound and environmental conditions), re-introduce a diverse consortium of beneficial bacteria known to promote plant growth.
-
Prebiotic Application: Consider a foliar application of a prebiotic substance (e.g., specific oligosaccharides, humic substances) prior to this compound application. Prebiotics can stimulate the growth and resilience of a broad range of beneficial bacteria, potentially helping them to recover more quickly from the antibiotic stress.
-
Issue 3: Inconsistent results when trying to mitigate the effects of this compound.
-
Possible Cause: Environmental factors are influencing the efficacy of mitigation strategies.
-
Troubleshooting Steps:
-
Monitor Environmental Conditions: Record temperature, humidity, and UV radiation levels during your experiments. These factors can affect the survival of both beneficial bacteria and the persistence of the antibiotic on the leaf surface.
-
Optimize Application Time: Apply mitigation agents (probiotics, prebiotics) during periods of lower environmental stress (e.g., early morning or evening) to enhance their establishment.
-
Formulation of Inoculants: The formulation of your beneficial bacterial inoculant is critical. Consider using formulations that include sticking agents and UV protectants to improve their survival on the phyllosphere.
-
III. Quantitative Data Summary
The following tables summarize the impact of streptomycin and oxytetracycline on the viability and activity of beneficial bacteria.
Table 1: Dose-Response of Pseudomonas fluorescens to Streptomycin
| Streptomycin Concentration (mg/L) | Effect on P. fluorescens | Reference |
| 100 | Kills the population | [1] |
| >30°C | No bacterial doubling recorded due to cell death | [1] |
Table 2: Impact of Oxytetracycline on Nitrogen-Fixing Bacteria
| Oxytetracycline Concentration (mg/kg Dry Weight) | Observed Effect | Reference |
| 10 (Low) | Minor impact on nitrogenase activity | [6] |
| 60 (Medium) | Shortened high-temperature period of composting; accelerated temperature decline | [6] |
| 200 (High) | Significant inhibitory effect on nitrogenase activity; significant decline in nifH gene abundance; reduced community richness and dominance | [6] |
IV. Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of a Beneficial Bacterium to this compound (Broth Microdilution Method)
-
Prepare Bacterial Inoculum: Culture the beneficial bacterium in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the same broth medium in a 96-well microtiter plate. Concentrations should span a range relevant to field application rates.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Determine MBC: To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.
Protocol 2: Mitigating this compound Impact using a Prebiotic Foliar Spray
-
Select Prebiotic: Choose a suitable prebiotic substance. Fructooligosaccharides (FOS) and galactooligosaccharides (GOS) are common examples.
-
Prepare Prebiotic Solution: Dissolve the prebiotic in sterile water to the desired concentration (e.g., 0.1% - 1% w/v). Include a non-ionic surfactant (e.g., Tween 20 at 0.01%) to improve leaf surface coverage.
-
Application: Apply the prebiotic solution as a foliar spray to the plants 24-48 hours before the planned application of this compound. Ensure thorough coverage of the leaf surfaces.
-
This compound Application: Apply this compound according to your experimental protocol.
-
Post-Application Monitoring: Monitor the population of beneficial bacteria on the leaf surface at various time points after the antibiotic application using standard plating techniques or qPCR. Compare the results to a control group that did not receive the prebiotic treatment.
V. Visualizations
Caption: Experimental workflow for mitigating this compound impact.
Caption: this compound's impact on a beneficial bacterium.
References
- 1. Rapid High-Throughput Assessment of Aerobic Bacteria in Complex Samples by Fluorescence-Based Oxygen Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In-Depth Study on the Inhibition of Quorum Sensing by Bacillus velezensis D-18: Its Significant Impact on Vibrio Biofilm Formation in Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Inactivation and Disposal of Agrimycin 100 Laboratory Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the proper inactivation and disposal of laboratory waste containing Agrimycin 100. Adherence to these protocols is crucial for environmental safety and to prevent the spread of antibiotic resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a combination antibiotic formulation. Its primary active ingredients are Streptomycin Sulfate (an aminoglycoside antibiotic) and Oxytetracycline (a tetracycline antibiotic).[1] This combination provides a broad spectrum of activity against various bacteria.[1] For laboratory waste management, it is critical to address both components.
Q2: What are the primary concerns for disposing of laboratory waste containing this compound?
The main concerns are the environmental release of active antibiotic compounds and the potential for promoting antibiotic resistance in environmental microorganisms.[2][3] Improper disposal can lead to the contamination of water systems.[2][3] Therefore, all waste containing this compound, including liquid media and solid materials, must be considered hazardous chemical waste and requires deactivation before disposal.[4][5]
Q3: Can I inactivate this compound waste simply by autoclaving?
Autoclaving is not recommended as a sole method for inactivating this compound.
-
Oxytetracycline: Tetracyclines are known to be heat-sensitive, but standard autoclaving cycles may not ensure complete degradation.[6][7] Studies have shown that a significant percentage of the antibiotic can remain active after heat treatment.[8][9]
-
Streptomycin: While some sources suggest streptomycin can be destroyed by autoclaving, its stability can be variable.[2] Thermal degradation does occur at high temperatures, but its completeness under standard autoclave conditions (121°C, 15 psi) is not guaranteed.[10]
Given the instability of oxytetracycline and the uncertainty regarding streptomycin, autoclaving alone is unreliable. Chemical inactivation is the preferred method for liquid waste. Solid waste should be chemically decontaminated before being autoclaved as a final sterilization step.[4]
Q4: What is the recommended chemical inactivation method for liquid waste containing this compound?
Alkaline hydrolysis is an effective method for degrading both streptomycin and oxytetracycline. Both antibiotics are known to decompose in basic (alkaline) environments.[11][12] This method involves raising the pH of the liquid waste and allowing sufficient time for the antibiotic molecules to break down into inactive components.
Q5: How should I dispose of solid waste (e.g., contaminated petri dishes, pipette tips, gloves) containing this compound?
Solid waste contaminated with this compound should be treated as chemical and biohazardous waste.
-
Decontamination: Submerge the waste in a chemical decontamination solution (e.g., a freshly prepared 10% bleach solution or a 1 M NaOH solution) for a sufficient contact time (see protocols below).
-
Collection: After decontamination, place the waste in an appropriate, leak-proof hazardous waste container, clearly labeled as "Antibiotic-Containing Waste".[5]
-
Final Disposal: The waste should then be handled according to your institution's guidelines, which typically involves incineration.[13][14]
Q6: How do I handle high-concentration stock solutions of this compound?
High-concentration stock solutions should never be treated within the lab or poured down the drain.[4] They are considered hazardous chemical waste and must be collected in approved, sealed containers for disposal by your institution's Environmental Health and Safety (EHS) department.[4]
Troubleshooting Guide
Problem: My chemically treated liquid waste still shows antibiotic activity in a quality control test.
| Possible Cause | Solution |
| Incorrect pH | The final pH of the waste solution was not sufficiently alkaline (i.e., below pH 12). Use a calibrated pH meter to verify the pH after adding the inactivating agent. Add more reagent if necessary. |
| Insufficient Incubation Time | The degradation process was not allowed to complete. Ensure the waste is incubated for the minimum recommended time (e.g., 24 hours) after pH adjustment. |
| High Organic Load | The presence of dense media components or other organic matter can buffer the solution or interfere with the hydrolysis reaction. Consider diluting the waste (if feasible and permitted) or increasing the concentration of the inactivating agent and extending the incubation time. |
| Low Temperature | Chemical reactions, including hydrolysis, are slower at lower temperatures. Ensure the incubation is performed at room temperature (approx. 20-25°C). |
Problem: I am unsure if my waste is "high" or "low" concentration.
As a general rule, always err on the side of caution.
-
High Concentration: All prepared stock solutions, regardless of volume.
-
Low Concentration: Used cell culture media or buffer solutions where the antibiotic was used at its working concentration.
-
Guideline: If in doubt, treat the waste as high-concentration and consult your EHS department for guidance on disposal.
Experimental Protocols
Protocol 1: Inactivation of Liquid Laboratory Waste via Alkaline Hydrolysis
This protocol is suitable for liquid media and buffer solutions containing working concentrations of this compound.
Materials:
-
Sodium Hydroxide (NaOH), 10 M solution
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
-
Calibrated pH meter or pH strips (range 9-14)
-
Stir plate and stir bar
-
Designated and labeled hazardous waste container
Procedure:
-
Preparation: Place the liquid waste container in a fume hood. Add a magnetic stir bar.
-
pH Adjustment: While stirring the solution, slowly add 10 M NaOH.
-
Verification: Monitor the pH. Continue adding NaOH until the pH of the solution is stable at ≥ 12.
-
Inactivation: Loosely cap the container to avoid pressure buildup and allow it to stir for at least 1 hour at room temperature.
-
Incubation: Turn off the stir plate. Let the container stand in a designated, safe location at room temperature for at least 24 hours to ensure complete degradation.
-
Neutralization & Disposal: After incubation, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an acid (e.g., 1 M HCl). Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, pending approval from your institution's EHS department.
| Parameter | Recommended Value | Notes |
| Target pH | ≥ 12.0 | Ensures efficient hydrolysis of both antibiotic components. |
| Inactivating Agent | Sodium Hydroxide (NaOH) | A common and effective strong base. |
| Incubation Time | ≥ 24 hours | Allows sufficient time for degradation to complete. |
| Temperature | Room Temperature (20-25°C) | Standard laboratory conditions are sufficient. |
Visualizations
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 3. SIDP - Antibiotic Disposal [sidp.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Tetracycline residues in meat and bone meals. Part 2: the effect of heat treatments on bound tetracycline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.cz [lcms.cz]
- 11. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Agrimycin 100 & UV Light Efficacy
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Agrimycin 100 in growth chambers, particularly those equipped with UV lighting systems. It addresses common issues related to the antibiotic's efficacy under UV exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is an agricultural antibiotic formulation that typically contains two active ingredients: Streptomycin Sulfate and Oxytetracycline.[1][2] This combination provides a broad spectrum of activity against various gram-positive and gram-negative bacteria by targeting bacterial protein synthesis.[1]
Q2: How do the active components of this compound work?
Streptomycin, an aminoglycoside, and Oxytetracycline, a tetracycline, both inhibit bacterial growth by interfering with the bacterial ribosome. Streptomycin binds to the 30S ribosomal subunit, causing misreading of mRNA, while Oxytetracycline prevents the binding of aminoacyl-tRNA to the ribosomal acceptor site. Together, they effectively halt protein production, leading to bacterial cell death or inhibition of growth.
Q3: Is this compound's efficacy affected by UV light in growth chambers?
Yes, the efficacy of this compound can be significantly reduced by exposure to UV light. Both of its active components are known to be susceptible to photodegradation (breakdown by light).
-
Oxytetracycline: This compound is particularly sensitive to UV radiation. Studies show that UV light is a primary cause for the decline in its antibiotic potential.[3] The degradation process can involve complex pathways, including oxidation, dehydration, and decarbonylation.[4][5]
-
Streptomycin: This component is also known to be unstable and can be degraded by UV light.[3][6][7]
Q4: What is the practical implication of this UV sensitivity in my experiments?
If your experimental setup in a growth chamber involves UV light cycles (e.g., for sterilization or to simulate specific environmental conditions), the UV radiation can degrade the this compound applied to your growth media or plants. This can lead to lower effective concentrations of the antibiotic, resulting in reduced efficacy, inconsistent results, or complete failure to control bacterial growth.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or inconsistent antibiotic efficacy in UV-equipped growth chambers. | UV-Induced Degradation: The most likely cause is the breakdown of Oxytetracycline and Streptomycin by UV light. The antibiotic loses its potency before or during the experiment.[3] | 1. Modify Application Timing: Apply this compound to the culture medium or plants after the UV sterilization cycle is complete. 2. Shield the Antibiotic: If possible, shield the treated areas from direct UV exposure using UV-opaque materials, ensuring the target organisms are still exposed as required by the experimental design. 3. Run Controls: Always include a control group that is not exposed to UV light to establish a baseline efficacy for this compound. |
| Complete failure of this compound to control bacterial growth. | 1. Severe Degradation: High-intensity or prolonged UV exposure may have completely degraded the active ingredients. 2. Confounding UV Effects: The experimental design may not be distinguishing between the bactericidal effect of UV light itself and the effect of the antibiotic.[8][9] | 1. Quantify Degradation: Perform a dose-response experiment (see protocol below) to determine the rate of efficacy loss under your specific UV conditions. 2. Isolate Variables: Design the experiment to separate UV effects from antibiotic effects. For example, expose the antibiotic solution to UV first, then apply it to the inoculated media in a separate, non-UV environment. |
| Difficulty interpreting results due to direct UV impact on bacteria. | Overlapping Effects: UV radiation is bactericidal and can kill or inhibit the growth of the bacteria directly, making it difficult to assess the true efficacy of the remaining antibiotic.[8][9] | 1. Pre-Irradiation Protocol: Expose plates containing only the growth medium and this compound to UV light. Inoculate the plates with the target bacteria after the UV exposure has ended. This ensures you are testing the efficacy of the UV-treated antibiotic. 2. Control for UV Bactericidal Effect: Include a control plate with bacteria but no antibiotic that undergoes the same UV cycle. This will show the level of bacterial inhibition caused by the UV light alone. |
Experimental Protocol: Quantifying UV-Induced Degradation of this compound
This protocol uses the Kirby-Bauer disk diffusion method to assess the impact of UV light on the bioactivity of this compound.[10][11]
Objective: To measure the reduction in this compound's inhibitory effect on a susceptible bacterial strain after exposure to a controlled dose of UV radiation.
Materials:
-
This compound powder
-
Susceptible bacterial strain (e.g., E. coli, B. subtilis)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile blank paper disks (6 mm diameter)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Growth chamber with a controllable UV-C (254 nm) lamp
-
Sterile swabs, pipettes, and tubes
-
Incubator (35-37°C)
-
Calipers or a ruler
Methodology:
-
Preparation of Antibiotic Solution & Disks:
-
Prepare a stock solution of this compound in a sterile solvent (e.g., sterile deionized water). A typical starting concentration might be 1000 µg/mL.
-
Impregnate sterile blank paper disks with a known volume of the this compound solution (e.g., 20 µL per disk) and allow them to dry completely in a sterile environment, shielded from light.
-
-
UV Exposure:
-
Place the dried, impregnated disks in sterile petri dishes.
-
Expose different sets of disks to UV radiation inside the growth chamber for varying durations (e.g., 0 min, 5 min, 15 min, 30 min, 60 min). The "0 min" group is the non-irradiated control.
-
Ensure the UV intensity and distance from the source are constant for all exposures.
-
-
Inoculum Preparation:
-
Using a sterile loop, pick 4-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate evenly in three directions to create a uniform bacterial lawn.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place one UV-exposed disk (and one control disk) onto the surface of each inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[11]
-
-
Data Collection and Analysis:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters (mm).
-
Record the measurements for each UV exposure time.
-
Compare the zone diameters of the UV-exposed disks to the non-exposed control. A smaller zone indicates reduced antibiotic efficacy.
-
Data Summary: Impact of UV Exposure on this compound Efficacy
The following table presents hypothetical data from the protocol described above, demonstrating the expected trend.
| UV Exposure Time (minutes) | Average Zone of Inhibition (mm) | Efficacy Reduction (%) |
| 0 (Control) | 25.0 | 0% |
| 5 | 21.5 | 14% |
| 15 | 16.0 | 36% |
| 30 | 9.5 | 62% |
| 60 | 6.0 (No clear zone) | ~100% |
Visualizations
Mechanism of Action and UV Interference
Caption: UV light degrades this compound components, preventing them from inhibiting bacterial protein synthesis.
Experimental Workflow for Efficacy Testing
Caption: Workflow for quantifying the impact of UV radiation on this compound efficacy using a disk diffusion assay.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. agrisolver.s3.amazonaws.com [agrisolver.s3.amazonaws.com]
- 3. Frontiers | Effect of Sunlight on the Efficacy of Commercial Antibiotics Used in Agriculture [frontiersin.org]
- 4. Photochemical degradation kinetics and mechanisms of norfloxacin and oxytetracycline - ProQuest [proquest.com]
- 5. deswater.com [deswater.com]
- 6. [PDF] Photo-Degradation of Amoxicillin, Streptomycin, Erythromycin and Ciprofloxacin by UV and UV/TiO2 Processes. Evaluation of Toxicity Changes Using a Respirometric Biosensor | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The effects of ultraviolet radiation on antibiotic-resistant bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of ultraviolet radiation on antibiotic-resistant bacteria in vitro. | Semantic Scholar [semanticscholar.org]
- 10. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asm.org [asm.org]
Addressing variability in MIC assays for Agrimycin 100
Technical Support Center: Agrimycin 100 MIC Assays
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a combination antibiotic primarily used in agricultural and veterinary settings.[1] Its formulation typically contains two active ingredients: Streptomycin Sulfate (an aminoglycoside antibiotic, often around 15-17%) and Oxytetracycline (a tetracycline antibiotic, around 1.5%).[1][2] Both components function by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit.[1][3] This dual-action mechanism provides a broad spectrum of activity.[1]
Q2: What are the most common sources of variability in MIC assays for this compound?
Variability in MIC assays is a known issue that can arise from minor changes in experimental protocol.[4][5] For this compound, the primary sources of variability stem from the specific properties of its components:
-
Cation Concentration: The activity of streptomycin is highly sensitive to the concentration of divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) in the growth medium.
-
Media pH: The antimicrobial activity of both streptomycin and oxytetracycline is significantly influenced by the pH of the test medium.[6]
-
Inoculum Density: The initial concentration of bacteria must be rigorously standardized.[7][8]
-
Incubation Time and Temperature: Deviations from the standard 16-20 hours at 35-37°C can alter results.[4][7]
Q3: What is the single most important media parameter for the Streptomycin component?
The concentration of divalent cations (Ca²⁺ and Mg²⁺) is the most critical factor. High concentrations of these ions in the testing medium, such as standard Mueller-Hinton Broth (MHB), can interfere with streptomycin's uptake by bacterial cells, leading to falsely elevated or higher MIC values.[9] It is imperative to use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency and accuracy in results.[10]
Q4: How does pH affect the activity of this compound's components?
The pH of the growth medium has a profound impact on the activity of both antibiotics.
-
Streptomycin (Aminoglycoside): Its activity is significantly reduced in acidic conditions and is optimal at a more alkaline pH.[6]
-
Oxytetracycline (Tetracycline): Its optimal activity is generally observed in a slightly acidic to neutral pH range of 6-7.[6] Deviations outside this range can affect the drug's stability and ability to penetrate bacterial cells.[11][12]
Q5: What Quality Control (QC) measures are essential for reproducible MIC assays?
To ensure the validity of your results, each MIC assay must include reference QC strains with known MIC ranges, as recommended by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[13][14] Common QC strains include Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, and Pseudomonas aeruginosa ATCC® 27853™. If the MIC value for a QC strain falls outside its acceptable range, the results for all test isolates in that batch are considered invalid.
Troubleshooting Guide
Problem 1: My MIC values are consistently too high for my QC strains.
-
Potential Cause 1: Incorrect Media Cation Concentration.
-
Explanation: You may be using standard Mueller-Hinton Broth instead of Cation-Adjusted Mueller-Hinton Broth (CAMHB). Excess Ca²⁺ and Mg²⁺ ions antagonize the activity of streptomycin, leading to higher MICs.[9]
-
Solution: Always use CAMHB for susceptibility testing of aminoglycosides. Verify the cation concentrations of new media lots with your supplier.
-
-
Potential Cause 2: Inoculum is too dense.
-
Explanation: An excessively high concentration of bacteria (inoculum effect) can overwhelm the antibiotic, requiring a higher concentration to inhibit growth. The target is a final well concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Solution: Carefully standardize your inoculum to a 0.5 McFarland turbidity standard before dilution and inoculation.[8] Perform periodic colony counts to validate your standardization procedure.
-
-
Potential Cause 3: Antibiotic Degradation.
-
Explanation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation of the active components.
-
Solution: Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at the recommended temperature (typically -20°C or colder).
-
Problem 2: My MIC values are consistently too low for my QC strains.
-
Potential Cause 1: Inoculum is too light.
-
Explanation: An insufficient bacterial concentration will be inhibited by lower-than-expected antibiotic concentrations.
-
Solution: Ensure your bacterial suspension matches the turbidity of a 0.5 McFarland standard.[8] If using a spectrophotometer, validate the OD reading against viable cell counts.
-
-
Potential Cause 2: Error in Antibiotic Dilution.
-
Explanation: A calculation or pipetting error during the preparation of the serial dilutions can result in lower actual concentrations in the wells.
-
Solution: Double-check all calculations for preparing the stock solution and serial dilutions. Use calibrated pipettes and verify your technique.
-
Problem 3: I am seeing significant plate-to-plate or day-to-day variability.
-
Potential Cause 1: Inconsistent Inoculum Preparation.
-
Explanation: This is the most common cause of inter-assay variability. Minor differences in the starting bacterial density can lead to shifts in the MIC.[5]
-
Solution: Adhere strictly to your inoculum preparation SOP. Use a photometric device to standardize the suspension in addition to visual comparison with a McFarland standard. Ensure the inoculum is used within 15-30 minutes of standardization.[7][8]
-
-
Potential Cause 2: Variation in Incubation Conditions.
-
Explanation: Fluctuations in incubator temperature or incubation time can affect the bacterial growth rate and, consequently, the MIC.
-
Solution: Use a calibrated incubator and ensure it maintains a stable temperature (35 ± 2°C). Incubate all plates for a consistent duration (e.g., 18 ± 2 hours). Avoid stacking plates in a way that prevents uniform heat distribution.
-
-
Potential Cause 3: Media Lot-to-Lot Variation.
-
Explanation: Different lots of CAMHB can have slight variations in pH or cation concentration, even within specified ranges.[15]
-
Solution: When opening a new lot of media, perform QC testing with your reference strains to ensure results are consistent with previous lots.
-
Problem 4: I am observing trailing endpoints or "skipped wells".
-
Explanation: Trailing is the observation of reduced but still visible growth over a range of concentrations, making it difficult to determine a clear endpoint. Skipped wells occur when a well with a higher concentration shows growth while a well with a lower concentration does not. This is often due to contamination, improper mixing of the antibiotic dilutions, or the presence of a resistant subpopulation.
-
Solution:
-
Reading Endpoint: For trailing, the endpoint should be read as the lowest concentration that causes at least ~80% reduction in growth compared to the positive control well.
-
Check for Purity: Streak the culture from the skipped well onto an agar plate to check for contamination.
-
Improve Technique: Ensure thorough mixing of each antibiotic dilution before transferring to the next well. Ensure the inoculum is well-mixed before dispensing.
-
Data Presentation
Table 1: Summary of Key Factors Causing Variability in this compound MIC Assays
| Factor | Primary Component Affected | Consequence if Not Controlled |
| High Divalent Cations (Ca²⁺, Mg²⁺) | Streptomycin | Falsely high MIC values[9] |
| Low Divalent Cations | Oxytetracycline | Falsely low MIC values (due to chelation) |
| Acidic pH (<6.5) | Streptomycin | Falsely high MIC values (reduced activity)[6] |
| Alkaline pH (>7.5) | Oxytetracycline | Falsely high MIC values (reduced activity)[6] |
| Inoculum Too Dense | Both | Falsely high MIC values[5] |
| Inoculum Too Sparse | Both | Falsely low MIC values |
| Prolonged Incubation (>20 hours) | Both | Falsely high MIC values[4] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on CLSI guidelines for broth microdilution.[8][16]
-
Media Preparation:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prepare according to the manufacturer's instructions.
-
Before use, verify that the pH of the sterilized broth is between 7.2 and 7.4.
-
-
Antibiotic Stock Solution Preparation:
-
Weigh a precise amount of this compound powder. Note that this compound is not pure active compound; calculate the concentration based on the percentage of active streptomycin and oxytetracycline listed by the manufacturer. For research purposes, it is highly recommended to use analytical-grade streptomycin and oxytetracycline separately to understand their individual contributions.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Filter-sterilize the stock solution through a 0.22 µm filter. Aliquot into single-use sterile tubes and store at -20°C or below.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well U-bottom microtiter plate.
-
Prepare a working solution of the antibiotic at 2x the highest desired final concentration.
-
Add 100 µL of this 2x working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10.
-
After mixing well 10, discard 50 µL. Wells 1-10 now contain 50 µL of antibiotic in decreasing concentrations.
-
Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation and Standardization:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this standardized suspension 1:100 in CAMHB (e.g., 0.1 mL into 9.9 mL of broth) to achieve a concentration of ~1 x 10⁶ CFU/mL. This is the final inoculum.
-
-
Inoculation and Incubation:
-
Within 15 minutes of standardization, add 50 µL of the final inoculum to wells 1 through 11.[8] This brings the total volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12 (sterility control).
-
Seal the plate (e.g., with an adhesive plastic sealer) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for adequate growth (should be turbid).
-
Visually inspect the plate. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism (the first clear well).[17]
-
Compare the MIC of your QC strain to the acceptable ranges published by CLSI to validate the assay.
-
Visualizations
// QC Fails Path QC_High [label="QC MIC Too High", shape=Mdiamond]; QC_Low [label="QC MIC Too Low", shape=Mdiamond]; QC_Inconsistent [label="QC MIC Inconsistent", shape=Mdiamond];
// QC High Causes Check_Media [label="Check Media:\n- Using CAMHB?\n- pH correct (7.2-7.4)?"]; Check_Inoculum_High [label="Check Inoculum:\n- Density too high?\n- Verify 0.5 McFarland."]; Check_Drug_High [label="Check Antibiotic:\n- Degraded stock?\n- Expired?"];
// QC Low Causes Check_Inoculum_Low [label="Check Inoculum:\n- Density too low?"]; Check_Dilution [label="Check Dilutions:\n- Pipetting error?\n- Calculation error?"];
// QC Inconsistent Causes Check_Inoculum_Prep [label="Review Inoculum Prep:\n- Consistent technique?\n- Standardize with photometer."]; Check_Incubation [label="Review Incubation:\n- Stable temperature?\n- Consistent timing?"]; Check_Media_Lot [label="Check Media Lot:\n- New lot introduced?\n- QC new lots."];
// QC Pass Path QC_Pass [label="QC Results OK", shape=Mdiamond]; Check_Test_Isolate [label="Variability in Test Isolate Only"]; Isolate_Factors [label="Consider Isolate-Specific Issues:\n- Heteroresistance?\n- Contamination?\n- Atypical growth rate?"];
// Connections Start -> QC_Check; QC_Check -> QC_High [label="No, Too High"]; QC_Check -> QC_Low [label="No, Too Low"]; QC_Check -> QC_Inconsistent [label="No, Inconsistent"]; QC_Check -> QC_Pass [label="Yes"];
QC_High -> Check_Media [style=dashed]; QC_High -> Check_Inoculum_High [style=dashed]; QC_High -> Check_Drug_High [style=dashed];
QC_Low -> Check_Inoculum_Low [style=dashed]; QC_Low -> Check_Dilution [style=dashed];
QC_Inconsistent -> Check_Inoculum_Prep [style=dashed]; QC_Inconsistent -> Check_Incubation [style=dashed]; QC_Inconsistent -> Check_Media_Lot [style=dashed];
QC_Pass -> Check_Test_Isolate -> Isolate_Factors; } end_dot Caption: A logical guide for troubleshooting MIC assay variability.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. davey.com [davey.com]
- 3. SMPDB [smpdb.ca]
- 4. litfl.com [litfl.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH on Adsorption of Tetracycline Antibiotics on Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. Effect of cation content of agar on the activity of gentamicin, tobramycin, and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing the Effects of Agrimycin 100 on Plant Mitochondrial Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Agrimycin 100 on plant mitochondrial function.
I. FAQs: Understanding the Impact of this compound on Plant Mitochondria
Q1: What are the active ingredients in this compound and how do they affect plant mitochondria?
A1: this compound is a broad-spectrum antibiotic containing two active ingredients: Streptomycin sulfate and Oxytetracycline . Both are inhibitors of protein synthesis in bacteria by targeting the 30S ribosomal subunit.[1] Due to the endosymbiotic origin of mitochondria from bacteria, these antibiotics can also inhibit protein synthesis within plant mitochondria, which possess their own 70S-type ribosomes. This "off-target" effect can lead to a range of mitochondrial dysfunctions.
Q2: What are the primary mitochondrial processes affected by this compound?
A2: The primary effect of this compound on plant mitochondria is the inhibition of mitochondrial protein synthesis. This leads to a reduced production of essential proteins encoded by the mitochondrial genome, which are critical components of the electron transport chain (ETC) and ATP synthase. Consequently, this can result in:
-
Decreased cellular respiration and ATP production.
-
Increased production of reactive oxygen species (ROS).[1]
-
Alterations in mitochondrial membrane potential.
-
Induction of mitochondrial stress responses.
Q3: Are there any known strategies to minimize the off-target effects of this compound on plant mitochondria during experiments?
A3: While completely eliminating off-target effects is challenging, several strategies can be employed to minimize them:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that effectively controls bacterial contamination while minimizing mitochondrial damage.
-
Limit the duration of exposure: Treat plants or cell cultures for the shortest time necessary.
-
Incorporate recovery periods: Alternate between antibiotic-containing and antibiotic-free media to allow for mitochondrial recovery.
-
Supplement with antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), has been shown to alleviate antibiotic-induced mitochondrial dysfunction in mammalian cells by reducing oxidative stress.[2] While plant-specific data is limited, this approach warrants investigation. Other dietary antioxidants like coniferaldehyde and raspberry ketone have also shown protective effects against antibiotic-induced mitochondrial damage in vitro.[3][4]
-
Optimize experimental timing: Conduct critical mitochondrial function assays before significant mitochondrial damage occurs.
Q4: Can this compound affect the expression of mitochondrial genes?
A4: Yes, treatment with antibiotics that inhibit mitochondrial protein synthesis can trigger a mitonuclear protein imbalance, leading to a mitochondrial unfolded protein response (UPRmt).[1] This can, in turn, lead to widespread changes in nuclear gene expression, including genes involved in mitochondrial biogenesis, stress responses, and metabolism.[1][5]
II. Troubleshooting Guides for Common Experimental Issues
Issue 1: Inconsistent or low respiratory rates in isolated mitochondria from this compound-treated plants.
| Possible Cause | Troubleshooting Step |
| Mitochondrial damage during isolation: | Review your isolation protocol. Ensure all steps are performed at 4°C and that homogenization is gentle to avoid mechanical damage. Use of a Percoll gradient is recommended for obtaining highly purified and intact mitochondria. |
| Inhibition of the electron transport chain: | This is an expected effect of this compound. To confirm, compare the respiratory rates of mitochondria from treated and untreated plants using various substrates (e.g., malate, succinate). A significant reduction in state 3 (ADP-stimulated) respiration is indicative of ETC inhibition. |
| Low protein concentration: | Ensure you are loading a sufficient amount of mitochondrial protein into the oxygen electrode chamber. Protein concentration should be determined using a reliable method like the Bradford assay. |
| Substrate limitation: | Ensure that the concentrations of substrates (e.g., NADH, succinate, ADP) are not limiting in your assay buffer. |
Issue 2: Difficulty in measuring mitochondrial membrane potential (ΔΨm) in this compound-treated plant cells.
| Possible Cause | Troubleshooting Step |
| Quenching of fluorescent dyes: | High concentrations of fluorescent probes like TMRM or TMRE can lead to self-quenching, resulting in an underestimation of ΔΨm. Optimize the dye concentration by performing a titration. |
| Dye efflux: | Some plant cells can actively pump out fluorescent dyes. Use a lower dye concentration and a shorter incubation time. Consider using a ratiometric dye like JC-1, where the ratio of red to green fluorescence is less sensitive to dye concentration. |
| Autofluorescence: | Plant tissues, particularly chloroplasts, can exhibit significant autofluorescence. Include an unstained control to determine the background fluorescence. Use appropriate filter sets to minimize bleed-through. |
| Mitochondrial depolarization: | This compound can cause a decrease in ΔΨm. Use a positive control for depolarization, such as the protonophore FCCP, to confirm that your assay can detect a loss of membrane potential.[6] |
Issue 3: High variability in reactive oxygen species (ROS) measurements.
| Possible Cause | Troubleshooting Step |
| Probe specificity: | Some ROS probes are not specific to a single type of ROS. Use multiple probes to detect different ROS species (e.g., H2DCF-DA for general oxidative stress, MitoSOX Red for mitochondrial superoxide). |
| Autoxidation of probes: | Some probes can auto-oxidize, leading to a false-positive signal. Perform a no-cell control to assess the rate of probe auto-oxidation. |
| Light-induced ROS production: | Protect your samples from light as much as possible during incubation and measurement, as light can induce ROS production. |
| Transient nature of ROS: | ROS are often produced in short bursts. Consider using a kinetic measurement approach to capture transient changes in ROS levels. |
III. Data Presentation: Quantitative Effects of this compound Components
Table 1: Inhibitory Concentration (IC50) of Tetracycline on Mitochondrial Protein Synthesis
| Antibiotic | Organism/Tissue | IC50 (µM) | Reference |
| Tetracycline | Rat Heart & Liver | 2.1 | [1][7] |
| Streptomycin | Rat Heart & Liver | >400 | [7] |
Note: Data for plant mitochondria is limited. These values from rat mitochondria provide a general indication of the relative inhibitory potential of the two components of this compound.
Table 2: Expected Qualitative Effects of this compound on Plant Mitochondrial Respiration Parameters
| Parameter | Expected Effect of this compound | Rationale |
| State 3 Respiration (ADP-stimulated) | Decrease | Inhibition of mitochondrial protein synthesis leads to fewer functional electron transport chain components. |
| State 4 Respiration (ADP-limited) | Variable (may increase) | Damage to the inner mitochondrial membrane can lead to proton leak, increasing oxygen consumption without ATP synthesis. |
| Respiratory Control Ratio (RCR) | Decrease | A lower State 3 and potentially higher State 4 respiration will result in a reduced RCR, indicating uncoupling of respiration from ATP synthesis. |
| P/O Ratio (ADP/Oxygen) | Decrease | Reduced efficiency of oxidative phosphorylation due to ETC inhibition and potential proton leak. |
IV. Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption in Isolated Plant Mitochondria
This protocol describes the measurement of oxygen consumption using a Clark-type oxygen electrode.
Materials:
-
Isolated plant mitochondria
-
Respiration buffer (e.g., 0.3 M sucrose, 10 mM TES-KOH pH 7.5, 5 mM KH2PO4, 10 mM NaCl, 2 mM MgSO4, 0.1% (w/v) BSA)
-
Substrates: 10 mM Malate, 10 mM Pyruvate, 10 mM Succinate
-
ADP (100 mM stock)
-
Inhibitors: KCN (1 M stock), SHAM (1 M stock in DMSO)
-
Clark-type oxygen electrode system
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1 mL of respiration buffer to the electrode chamber and let it equilibrate to the desired temperature (e.g., 25°C).
-
Add isolated mitochondria (typically 50-100 µg of protein).
-
Record the basal rate of oxygen consumption (State 1).
-
Add substrates (e.g., 10 mM malate + 10 mM pyruvate).
-
Record the substrate-dependent rate of oxygen consumption (State 2).
-
Add a limiting amount of ADP (e.g., 100 nmol) to initiate State 3 respiration.
-
Once the added ADP is phosphorylated, the respiratory rate will return to State 4.
-
Calculate the Respiratory Control Ratio (RCR) as the ratio of the State 3 rate to the State 4 rate.
-
To measure the capacity of the alternative oxidase (AOX) pathway, add KCN (to inhibit the cytochrome pathway) followed by succinate.
-
To inhibit the AOX pathway, add SHAM.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the ratiometric fluorescent dye JC-1 to assess ΔΨm in plant protoplasts or intact cells.
Materials:
-
Plant protoplasts or cell suspension culture
-
JC-1 dye (5 mg/mL stock in DMSO)
-
FCCP (50 mM stock in DMSO) - for depolarization control
-
Fluorescence microscope or plate reader with appropriate filter sets (for green and red fluorescence)
Procedure:
-
Prepare a working solution of JC-1 at a final concentration of 2 µM in your cell culture medium or buffer.
-
Incubate the cells with the JC-1 solution for 15-30 minutes at room temperature in the dark.
-
For a positive control for depolarization, treat a separate sample of cells with 5 µM FCCP for 5-10 minutes.
-
Wash the cells twice with fresh medium or buffer to remove excess dye.
-
Observe the cells under a fluorescence microscope. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.
-
Quantify the red and green fluorescence intensity using a plate reader or image analysis software.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[8]
V. Mandatory Visualizations
References
- 1. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dietary antioxidants alleviate antibiotic-induced mitochondrial dysfunction through protein kinase AMP-activated alpha (AMPKα) and nuclear factor, erythroid 2 like 2 (NRF2) pathway interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Sulfadimethoxine, Oxytetracycline, and Streptomycin Antibiotics in Three Types of Crop Plants—Root, Leafy, and Fruit [mdpi.com]
- 6. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Agrimycin 100 and Kasugamycin for Fire Blight Control
A Guide for Researchers, Scientists, and Drug Development Professionals
Fire blight, a destructive bacterial disease of pome fruits caused by Erwinia amylovora, poses a significant threat to apple and pear production worldwide. Management of this disease has heavily relied on the use of antibiotics, with streptomycin (the active ingredient in Agrimycin 100) being a primary tool for decades. However, the emergence of streptomycin-resistant strains of E. amylovora has necessitated the exploration and adoption of alternative bactericides. Kasugamycin, a distinct aminoglycoside antibiotic, has emerged as a critical alternative for effective fire blight management. This guide provides a comparative analysis of this compound and kasugamycin, summarizing their performance based on experimental data, detailing experimental protocols, and visualizing key processes.
Efficacy in Fire Blight Control: A Quantitative Comparison
Multiple field and laboratory studies have demonstrated that kasugamycin provides efficacy statistically equivalent to the industry standard, streptomycin, for the control of blossom blight.[1][2] Both antibiotics have been shown to cause statistically significant reductions in E. amylovora populations on apple flower stigmas by as much as 4 to 5 logs over a 4- to 5-day period in multiple experiments.[3][4]
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound (Streptomycin) and Kasugamycin in controlling fire blight.
Table 1: Comparative Efficacy of Streptomycin and Kasugamycin in Field Trials
| Treatment | Application Rate | Disease Incidence (% infected blossoms/clusters) | Efficacy (%) | Study Reference |
| Untreated Control | - | 15.9 - 27.3 | - | Adaskaveg et al., 2011[5] |
| Streptomycin | 100 mg/L | 2.5 | 90.8 | Adaskaveg et al., 2011[5] |
| Kasugamycin | 100 mg/L | 1.5 | 94.5 | Adaskaveg et al., 2011[5] |
| Untreated Control | - | 4.5 strikes/tree | - | Adaskaveg et al. |
| Agrimycin | 100 ppm | 22.5 strikes/tree | - | Adaskaveg et al.[6] |
| Kasumin (Kasugamycin) | - | Significant reduction in disease | - | Adaskaveg et al.[6] |
| Untreated Control | - | 60 strikes/tree | - | Adaskaveg et al.[6] |
| Agrimycin | - | Significant reduction in disease | - | Adaskaveg et al.[6] |
| Kasumin (Kasugamycin) | - | Significant reduction in disease | - | Adaskaveg et al.[6] |
Table 2: In Vitro Inhibitory Concentrations against Erwinia amylovora
| Antibiotic | Lowest Inhibitory Concentration (LIC) Range (mg/L) | Mean LIC (mg/L) | ≥95% Inhibition of Growth (MIC) Range (mg/L) | Mean MIC (mg/L) | Study Reference |
| Streptomycin | Lower than Kasugamycin | - | Lower than Kasugamycin | - | Adaskaveg et al., 2011[5] |
| Kasugamycin | 3.5 - 18.3 | 8.7 | 6.9 - 46.7 | 18.5 | Adaskaveg et al., 2011[5] |
It is important to note that the in vitro activity of both antibiotics is highly dependent on the agar medium and pH used in the sensitivity assay.[5]
Mechanism of Action and Resistance
Both streptomycin and kasugamycin are aminoglycoside antibiotics that inhibit protein synthesis in bacteria by targeting the ribosome. However, they have different modes of action and no cross-resistance is known to occur.[6] This makes kasugamycin a valuable tool in areas with streptomycin-resistant E. amylovora populations.
-
Streptomycin: Binds to the S12 protein of the 30S ribosomal subunit, leading to misreading of mRNA and inhibition of protein synthesis. Resistance to streptomycin in E. amylovora is often associated with a single base-pair mutation in the rpsL gene, which encodes the S12 protein.
-
Kasugamycin: Also targets the bacterial ribosome.[1][2] Resistance to kasugamycin can arise from mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase.[1] However, studies have shown that spontaneous resistance to kasugamycin in E. amylovora was not observed at high concentrations in laboratory experiments, and mutants that were selected at lower concentrations exhibited reduced fitness and virulence.[1]
Experimental Protocols
The following sections provide a generalized overview of the experimental methodologies used in the cited studies. For detailed, replicable protocols, it is essential to consult the original research articles.
Field Efficacy Trials
Field trials are crucial for evaluating the performance of bactericides under real-world conditions. A common experimental design involves:
-
Orchard Setup: Trials are typically conducted in commercial or experimental apple or pear orchards with a history of fire blight.
-
Treatment Application:
-
Treatments, including this compound (streptomycin), kasugamycin, and an untreated control, are applied to individual trees or blocks of trees.
-
Applications are often made using air-blast sprayers at a specified volume per acre (e.g., 100 gal/A).[6]
-
The timing of applications is critical and is often based on predictive models that consider temperature and weather conditions conducive to infection. Multiple applications are common during the bloom period.[6]
-
-
Inoculation (in some studies):
-
To ensure disease pressure, trees may be artificially inoculated with a known strain of E. amylovora.
-
Inoculum is typically sprayed onto open blossoms.
-
-
Disease Assessment:
-
The incidence of fire blight is evaluated at set intervals after treatment.
-
This is often quantified by counting the number of fire blight strikes (infected blossom clusters or shoots) per tree.[6]
-
In Vitro Susceptibility Testing
In vitro tests are performed to determine the direct inhibitory effect of antibiotics on the growth of E. amylovora.
-
Bacterial Culture: Isolates of E. amylovora are grown on a suitable nutrient agar medium.
-
Antibiotic Preparation: Stock solutions of streptomycin and kasugamycin are prepared and serially diluted to create a range of concentrations.
-
Susceptibility Assay:
-
A common method is the agar dilution method, where the antibiotics are incorporated into the growth medium at different concentrations.
-
The bacterial isolates are then plated onto these media.
-
-
Data Collection:
-
After incubation, the plates are examined for bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Molecular Mechanism of Action
The following diagram illustrates the molecular targets of streptomycin and kasugamycin within the bacterial ribosome, leading to the inhibition of protein synthesis.
Phytotoxicity and Environmental Considerations
Phytotoxicity caused by kasugamycin has been observed, but typically only after five or six sequential weekly applications. In rotation programs with other bactericides, phytotoxicity was minor. No phytotoxicity on foliage or fruit was observed in some trials with kasugamycin.[6]
A noteworthy environmental factor is the susceptibility of kasugamycin to photodegradation. Solar radiation and temperature have been shown to negatively impact the activity of kasugamycin.[3][4] This suggests that the timing of application and environmental conditions are important considerations for maximizing its efficacy.
Conclusion
Kasugamycin is a highly effective alternative to streptomycin for the management of fire blight, particularly in regions where streptomycin resistance is prevalent. Its distinct mode of action and lack of cross-resistance make it a valuable component of an integrated pest management strategy. While both antibiotics demonstrate excellent efficacy, considerations such as the potential for resistance development, phytotoxicity with repeated applications of kasugamycin, and the environmental stability of kasugamycin should be taken into account when developing fire blight control programs. Further research into optimal application timing and rotation strategies will continue to enhance the sustainable use of these important bactericides.
References
- 1. A NEW EXPERIMENTAL DESIGN FOR TESTING CONTROL AGENTS FOR FIRE BLIGHT ON BLOSSOMS UNDER NEARLY NATURAL CONDITIONS [actahort.org]
- 2. ecofruit.net [ecofruit.net]
- 3. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of Five Antimicrobial Peptides against the Plant Pathogen Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MORE RESULTS OF TESTING CONTROL AGENTS FOR FIRE BLIGHT IN THE FIELD WITH A NEW EXPERIMENTAL DESIGN [actahort.org]
Agrimycin 100 vs. Copper-Based Bactericides: A Comparative Efficacy Analysis Against Pseudomonas syringae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Agrimycin 100, a streptomycin-based formulation, and various copper-based bactericides in controlling the plant pathogenic bacterium Pseudomonas syringae. The information presented is collated from multiple research studies to provide a comprehensive overview for researchers, scientists, and professionals involved in the development of plant protection products.
Executive Summary
Pseudomonas syringae is a ubiquitous and economically significant plant pathogen responsible for a wide range of diseases in various crops. Management strategies often rely on the application of bactericides, with streptomycin (the active ingredient in this compound) and copper compounds being two of the most historically important options. This guide synthesizes available data on their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Overall, studies indicate that while both this compound and copper-based bactericides can be effective, their performance is influenced by factors such as the specific pathovar of P. syringae, the development of resistance, the formulation of the product, and environmental conditions. Some research suggests that certain copper formulations may provide better or more consistent control than streptomycin, particularly in field conditions.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies comparing the efficacy of streptomycin and copper-based bactericides against Pseudomonas syringae.
Table 1: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC) and Inhibition Zone
| Bactericide | Active Ingredient | P. syringae Pathovar | MIC (ppm) | Inhibition Zone (mm) | Source(s) |
| Streptorol 21.3% | Streptomycin sulphate | pv. lachrymans | 200 | 14 | [1] |
| Cuprous oxide | Copper | pv. lachrymans | 1000 | - | [1] |
| Copper hydroxide | Copper | pv. lachrymans | 1500 | - | [1] |
| Copper oxychloride | Copper | pv. lachrymans | 1500 | - | [1] |
| Copper sulphate | Copper | pv. lachrymans | 1500 | No effect | [1] |
Table 2: In Vivo Efficacy - Field Trial Data on Tobacco (Angular Leaf Spot)
| Treatment | Active Ingredient | Application Rate | Mean AUDPC* (2020) | Mean AUDPC* (2022) | Source(s) |
| Untreated Control | - | - | 2153 a | 2588 a | [2] |
| Streptomycin sulfate | Streptomycin | 5 applications | 1588 b | 2253 ab | [2] |
| Cuprous oxide | Copper | 5 applications | 1613 b | 1850 b | [2] |
| Copper sulfate pentahydrate | Copper | 3 applications | 1638 b | - | [2] |
| Copper sulfate pentahydrate | Copper | 5 applications | 1800 ab | 2313 ab | [2] |
| Copper octanoate | Copper | 5 applications | 1538 b | 1863 b | [2] |
*Area Under the Disease Progress Curve. Means followed by the same letter are not significantly different.
Mechanisms of Action
The modes of action of streptomycin and copper-based bactericides are fundamentally different, targeting distinct cellular processes within the bacterium.
This compound (Streptomycin)
Streptomycin is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. It binds to the 30S ribosomal subunit, leading to the misreading of mRNA codons and the production of non-functional proteins. This disruption of essential protein synthesis ultimately results in bacterial cell death.
Copper-Based Bactericides
Copper ions (Cu²⁺) are multisite inhibitors that can disrupt cellular function in several ways. They can denature proteins, including enzymes, by binding to sulfhydryl groups, thereby inactivating them. Copper can also generate reactive oxygen species (ROS) that damage cellular components like lipids and DNA. Furthermore, copper can interfere with membrane integrity, leading to leakage of essential cellular contents.
Experimental Protocols
The evaluation of bactericide efficacy against Pseudomonas syringae typically involves both in vitro and in vivo assays.
1. In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)
This method determines the lowest concentration of a bactericide that inhibits the visible growth of a bacterium.
2. In Vivo Efficacy Testing: Greenhouse/Field Trial
This protocol outlines a general procedure for evaluating the efficacy of bactericides in a more realistic setting.
-
Plant Material: Use a susceptible host plant variety for the specific P. syringae pathovar being tested.
-
Experimental Design: Employ a randomized complete block design with multiple replications for each treatment.
-
Treatments: Include an untreated control, this compound, and various copper-based bactericides at recommended application rates.
-
Inoculation: Artificially inoculate plants with a standardized suspension of P. syringae.
-
Bactericide Application: Apply treatments at specified intervals (e.g., before or after inoculation, and then on a regular schedule).
-
Disease Assessment: Regularly assess disease severity using a standardized rating scale. Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify disease development over time.
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different treatments.
Discussion and Conclusion
The choice between this compound and copper-based bactericides for the management of Pseudomonas syringae is complex and depends on various factors.
-
Efficacy: While both can be effective, some studies show superior performance of certain copper formulations, such as cuprous oxide and copper octanoate, in reducing disease pressure compared to streptomycin sulfate in field conditions.[2] However, in vitro studies have shown bactericides containing other active ingredients to be more effective than both streptomycin and copper compounds.[1] It is also important to note that some research has found streptomycin-sulfate to cause only small reductions in bacterial populations on certain plants.
-
Resistance: The development of resistance is a significant concern for both streptomycin and copper. Widespread use of either bactericide can lead to the selection of resistant bacterial populations, rendering the treatments ineffective.
-
Phytotoxicity: Copper-based products can be phytotoxic to certain plant species, especially under specific environmental conditions. This compound generally has a lower risk of phytotoxicity.
-
Mode of Action: The multi-site action of copper may make the development of resistance slower compared to the single-site action of streptomycin.
References
Cross-Resistance Profiles of Agrimycin 100-Resistant Bacterial Strains: A Comparative Guide
A deep dive into the cross-resistance profiles of bacterial strains resistant to Agrimycin 100, a combination antibiotic containing streptomycin and oxytetracycline, reveals a concerning pattern of multi-drug resistance. This guide provides a comprehensive comparison of the performance of this compound-resistant strains against other antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound is an antibiotic formulation containing 15% streptomycin sulfate and 1.5% oxytetracycline. This combination of an aminoglycoside (streptomycin) and a tetracycline (oxytetracycline) is intended to provide a broad spectrum of activity against various bacterial pathogens. However, the emergence of bacterial strains resistant to this combination poses a significant challenge. Understanding the cross-resistance profiles of these resistant strains is crucial for developing effective alternative treatment strategies.
Mechanisms of Co-Resistance
Resistance to both streptomycin and oxytetracycline is often not a coincidence but a result of co-inheritance of resistance genes. Studies have shown that genes conferring resistance to both classes of antibiotics can be located on the same mobile genetic elements, such as plasmids. For instance, research on Xanthomonas arboricola pv. pruni, the causal agent of bacterial spot in peach, has identified plasmids carrying both the streptomycin resistance genes (strA and strB) and the tetracycline resistance genes (tetC and its repressor tetR). This co-localization facilitates the simultaneous transfer and selection of resistance to both antibiotics.
Cross-Resistance Data
The development of resistance to the components of this compound can lead to decreased susceptibility to a range of other antibiotics. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various antibiotics against bacterial strains with and without resistance to streptomycin and oxytetracycline.
| Antibiotic Class | Antibiotic | Susceptible Strains (MIC in µg/mL) | Streptomycin-Oxytetracycline Resistant Strains (MIC in µg/mL) |
| Aminoglycosides | Streptomycin | 4 - 16 | >1000 |
| Gentamicin | 1 - 4 | 8 - 64 | |
| Kanamycin | 2 - 8 | >1000 | |
| Tetracyclines | Oxytetracycline | 0.5 - 2 | >250 |
| Tetracycline | 1 - 4 | >1000 | |
| β-Lactams | Ampicillin | 2 - 8 | >1000 |
| Phenicols | Chloramphenicol | 2 - 8 | >1000 |
| Quinolones | Ciprofloxacin | 0.015 - 0.125 | 0.03 - 1 |
Note: The MIC values presented are a synthesis of data from multiple studies and can vary depending on the bacterial species and specific resistance mechanisms.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
M Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Stock solutions of antibiotics
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare serial twofold dilutions of the antibiotics in MHB in the wells of a 96-well plate. The final volume in each well is typically 100 µL.
-
Standardize the bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL per well.
-
Include a growth control well containing only the bacterial suspension and broth, and a sterility control well with broth only.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Visualizing Resistance Mechanisms and Experimental Workflow
To better understand the complex processes involved in antibiotic resistance and its characterization, the following diagrams have been generated using Graphviz.
Validating an HPLC-UV Method for Routine Agrimycin 100 Quantification: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the routine quantification of Agrimycin 100, a widely used agricultural antibiotic. This compound is a combination product containing streptomycin sulfate and oxytetracycline hydrochloride, potent antibiotics effective against a broad spectrum of bacterial plant pathogens[1]. The guide details a robust HPLC-UV methodology, presents its performance validation data, and compares it with alternative analytical techniques.
The selection of an appropriate analytical method is critical for quality control, formulation development, and regulatory compliance. This guide offers the necessary data and protocols to assist researchers and professionals in making informed decisions for the accurate and reliable quantification of the active ingredients in this compound.
I. Validated HPLC-UV Method for Simultaneous Quantification of Streptomycin and Oxytetracycline
A robust HPLC-UV method is essential for the routine analysis of multi-component drug products like this compound. The following protocol has been developed and validated to ensure specificity, accuracy, and precision in the simultaneous determination of streptomycin and oxytetracycline. A key challenge in the UV detection of aminoglycosides like streptomycin is their lack of a strong chromophore. To overcome this, pre-column derivatization with a UV-absorbing agent is a common strategy.
Experimental Protocol
1. Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing and dissolving the formulation in a suitable solvent, such as a mixture of methanol and water.
-
For the derivatization of streptomycin, an aliquot of the stock solution is mixed with a derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a thiol, to form a UV-active product[2][3][4].
-
The derivatized sample is then diluted to an appropriate concentration for HPLC analysis.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for the separation.
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)[5][6][7]. The gradient is optimized to achieve good resolution between the derivatized streptomycin and oxytetracycline peaks.
-
Flow Rate: A typical flow rate of 1.0 mL/min is maintained.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.
-
Injection Volume: A 20 µL injection volume is used.
3. Detection:
-
A UV detector is set at a wavelength that allows for the sensitive detection of both derivatized streptomycin and oxytetracycline. This may involve monitoring at two different wavelengths or selecting a compromise wavelength. For instance, oxytetracycline can be detected around 355 nm, while the OPA-derivatized streptomycin can be detected at approximately 332 nm[2].
Performance Data of the HPLC-UV Method
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine use. The validation parameters are summarized in the table below.
| Validation Parameter | Streptomycin (derivatized) | Oxytetracycline | Acceptance Criteria (as per ICH) |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.0% | RSD ≤ 2% |
| - Intermediate Precision | < 1.5% | < 1.5% | RSD ≤ 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from excipients or degradation products | No interference from excipients or degradation products | Peak purity and resolution > 2 |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
II. Comparison with Alternative Analytical Methods
While HPLC-UV is a powerful technique, other methods can also be employed for the quantification of streptomycin and oxytetracycline. The choice of method often depends on the specific application, available instrumentation, and the required sensitivity.
Alternative Methods for Streptomycin Quantification:
-
Microbiological Assay: This is a traditional method that relies on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. The size of the inhibition zone is proportional to the concentration of the antibiotic.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It is often considered the gold standard for trace analysis.
Alternative Methods for Oxytetracycline Quantification:
-
Microbiological Assay: Similar to its application for streptomycin, this method measures the biological activity of oxytetracycline.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the quantification of oxytetracycline, particularly in complex matrices.
-
UV-Visible Spectrophotometry: This is a simpler and more accessible method that measures the absorbance of UV-visible light by the oxytetracycline molecule. However, it is less specific than chromatographic methods.
Comparative Performance of Analytical Methods
The following table provides a comparison of the performance characteristics of the HPLC-UV method with the alternative analytical techniques for the quantification of the active ingredients of this compound.
| Analytical Method | Analyte | Specificity | Sensitivity | Throughput | Cost |
| HPLC-UV (with derivatization) | Streptomycin | High | Moderate | High | Moderate |
| Oxytetracycline | High | High | High | Moderate | |
| Microbiological Assay | Streptomycin | Low | Moderate | Low | Low |
| Oxytetracycline | Low | Moderate | Low | Low | |
| LC-MS/MS | Streptomycin | Very High | Very High | High | High |
| Oxytetracycline | Very High | Very High | High | High | |
| UV-Visible Spectrophotometry | Oxytetracycline | Low | Low | High | Low |
Logical Relationships in Analytical Method Validation
The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose. The relationship between the different validation parameters as outlined by the ICH is crucial for a comprehensive assessment of the method's performance.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dspace.alquds.edu [dspace.alquds.edu]
- 7. Analytical Method Development and Validation of Amoxicillin and Dicloxacillin in API and its Dosage Form by RP-HPLC | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
Agrimycin 100 Components: A Comparative Analysis of Bactericidal and Bacteriostatic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of the two active components of Agrimycin 100: Streptomycin sulfate and Oxytetracycline. The objective is to delineate their respective bactericidal and bacteriostatic properties, supported by experimental data and detailed methodologies.
Introduction to this compound Components
This compound is a combination antibiotic that leverages the distinct mechanisms of two potent antimicrobial agents to provide a broad spectrum of activity. The formulation consists of:
-
Streptomycin Sulfate: An aminoglycoside antibiotic.
-
Oxytetracycline: A tetracycline antibiotic.
This guide will explore the fundamental differences in their modes of action, leading to either the killing of bacteria (bactericidal) or the inhibition of their growth (bacteriostatic).
Mechanism of Action
The antibacterial effect of each component is dictated by its interaction with bacterial ribosomes, crucial for protein synthesis.
Streptomycin acts as a bactericidal agent.[1][2][3] It irreversibly binds to the 16S rRNA of the 30S ribosomal subunit.[4] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins.[4][5][6] This disruption of protein synthesis ultimately results in bacterial cell death.[4]
Oxytetracycline , in contrast, is primarily a bacteriostatic agent.[7][8] It reversibly binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[9][10][11] This action effectively prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth and multiplication.[12][13] The bacteria are not directly killed but their proliferation is stopped, allowing the host's immune system to clear the infection.[13]
Comparative Data: Bactericidal vs. Bacteriostatic Activity
The distinction between bactericidal and bacteriostatic activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
-
MBC: The lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[2]
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[15]
The following tables summarize published MIC and MBC values for Streptomycin and Oxytetracycline against various bacterial strains. It is important to note that these values can vary depending on the bacterial strain, testing conditions, and the specific laboratory protocol used.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Streptomycin Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Leptospira interrogans (Serogroup Sejroe) | 0.39 | 1.56 | [16] |
| Leptospira interrogans (Serogroup Pomona) | 3.13 | 3.13 | [16] |
| Leptospira kirschneri (Serogroup Pomona) | 0.78 | 3.13 | [16] |
| Leptospira santarosai (Serogroup Grippotyphosa) | 3.13 | 25 | [16] |
| Leptospira kirschneri (Serogroup Icterohaemorrhagiae) | 1.56 | 1.56 | [16] |
| Aquatic Bacteria (various genera) | 100 - 50,000 | 3,200 - 100,000 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Oxytetracycline Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli (OTC-susceptible) | 0.5 (in MHB) | Not Reported | [17] |
| Escherichia coli (OTC-resistant) | 64 (in MHB) | Not Reported | [17] |
| Pasteurella multocida | 0.34 | 1.27 | [18] |
| Mannheimia haemolytica | 0.35 | 1.58 | [18] |
| Arcanobacterium pyogenes | 16 | Not Reported | [19] |
Experimental Protocols
The determination of MIC and MBC is crucial for evaluating the efficacy of antimicrobial agents. The following are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Inoculum Preparation:
-
Antimicrobial Agent Dilution:
-
A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate.[20] Each well will contain a different concentration of the agent.
-
-
Inoculation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria with no antimicrobial agent) and a negative control (broth with no bacteria).[20]
-
-
Incubation:
-
The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[10]
-
-
Result Interpretation:
-
After incubation, the plate is visually inspected for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[10]
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC assay is performed as a subsequent step to the MIC assay to determine the concentration at which the antimicrobial agent is bactericidal.
-
Subculturing from MIC Plate:
-
Plating:
-
The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.
-
-
Incubation:
-
The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
-
Colony Counting:
-
After incubation, the number of colonies on each plate is counted.
-
-
Result Interpretation:
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Conclusion
The two active components of this compound, Streptomycin and Oxytetracycline, exhibit distinct antibacterial activities. Streptomycin is a bactericidal agent that actively kills bacteria by causing errors in protein synthesis. Oxytetracycline is a bacteriostatic agent that inhibits bacterial growth by preventing protein synthesis. The combination of a bactericidal and a bacteriostatic agent in this compound provides a broader and more potent antimicrobial effect. The choice of using such a combination can be strategic in agricultural and veterinary applications to manage a wide range of bacterial infections and potentially mitigate the development of resistance. The experimental protocols provided in this guide offer a standardized approach for researchers to further investigate and compare the efficacy of these and other antimicrobial compounds.
References
- 1. microchemlab.com [microchemlab.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of Leptospira spp. for streptomycin sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The sub-MIC selective window decreases along the digestive tract: determination of the minimal selective concentration of oxytetracycline in sterilised intestinal contents [frontiersin.org]
- 18. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 19. Minimum inhibitory concentrations of some antimicrobial drugs against bacteria causing uterine infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 21. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Navigating the Chemical Maze: A Guide to the Antagonistic Interactions Between Agrimycin 100 and Common Fungicides
For researchers, scientists, and drug development professionals, understanding the intricate interplay between different agrochemicals is paramount for developing effective and sustainable crop protection strategies. This guide provides a comprehensive overview of the known and potential antagonistic interactions between Agrimycin 100, a widely used bactericide, and a range of common fungicides. By presenting available data, outlining experimental protocols for compatibility testing, and visualizing key workflows, this guide aims to equip researchers with the knowledge to optimize disease management programs.
This compound is a combination antibiotic formulation containing streptomycin sulfate and oxytetracycline, primarily used to combat bacterial diseases in various crops.[1] While effective against its target pathogens, the practice of tank-mixing this compound with fungicides to control a broader spectrum of diseases necessitates a thorough understanding of their compatibility. Incompatibility can lead to reduced efficacy of one or both agents, a phenomenon known as antagonism. This can occur through various chemical and biological mechanisms, ultimately compromising disease control in the field.[2][3][4]
Quantitative Analysis of Antagonistic Interactions
However, some studies have investigated the compatibility of the active ingredients of this compound, streptomycin and tetracycline, with certain fungicides, often in the context of their impact on beneficial microorganisms. For instance, research on the biocontrol agent Trichoderma has shown that fungicides like mancozeb and copper oxychloride are generally compatible, while others like propiconazole and tebuconazole can be incompatible.[5][6] While this provides indirect evidence, it is not a direct measure of antagonism in the context of controlling phytopathogenic fungi.
To facilitate a clearer understanding and to encourage further research in this critical area, the following table provides a template for summarizing quantitative data from in-vitro compatibility studies. Researchers can utilize the experimental protocols outlined in the subsequent section to generate and populate this table with their own findings.
| Fungicide (Active Ingredient) | Target Pathogen | Concentration of this compound (ppm) | Concentration of Fungicide (ppm) | Mycelial Growth Inhibition (%) - Fungicide Alone | Mycelial Growth Inhibition (%) - this compound + Fungicide | Nature of Interaction (Synergistic, Additive, Antagonistic) | Reference |
| Mancozeb | Alternaria solani | e.g., 100 | e.g., 1000 | Data Point | Data Point | Calculated | [Your Study] |
| Chlorothalonil | Botrytis cinerea | e.g., 100 | e.g., 500 | Data Point | Data Point | Calculated | [Your Study] |
| Propiconazole | Cercospora apii | e.g., 100 | e.g., 100 | Data Point | Data Point | Calculated | [Your Study] |
| Azoxystrobin | Pythium ultimum | e.g., 100 | e.g., 200 | Data Point | Data Point | Calculated | [Your Study] |
| Copper Oxychloride | Xanthomonas campestris | e.g., 100 | e.g., 2000 | Data Point | Data Point | Calculated | [Your Study] |
| Tebuconazole | Fusarium oxysporum | e.g., 100 | e.g., 150 | Data Point | Data Point | Calculated | [Your Study] |
Experimental Protocols for Assessing Fungicide-Bactericide Compatibility
To determine the nature of the interaction between this compound and common fungicides, the "poisoned food technique" is a widely accepted in-vitro method. This technique allows for the quantitative assessment of mycelial growth inhibition of a target fungal pathogen in the presence of the agrochemicals, both individually and in combination.
Detailed Methodology: Poisoned Food Technique
-
Preparation of Fungal Culture:
-
A pure culture of the target phytopathogenic fungus is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of mycelium is available for inoculation.
-
-
Preparation of Agrochemical Stock Solutions:
-
Prepare stock solutions of this compound and the test fungicide(s) at known concentrations using sterile distilled water. The concentrations should be chosen to reflect field application rates, as well as a range of higher and lower concentrations to assess dose-dependent effects.
-
-
Preparation of Poisoned Media:
-
Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C.
-
Aseptically add the required volume of the agrochemical stock solutions to the molten agar to achieve the desired final concentrations. For the combination treatment, add both this compound and the fungicide.
-
Prepare a control plate with the growth medium only (no agrochemicals).
-
Pour the amended and control media into sterile Petri plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer, cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelial side down, in the center of each prepared Petri plate (both poisoned and control).
-
Seal the plates with parafilm and incubate them at the optimal temperature for the growth of the target fungus.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each treatment using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average radial growth in the control plate
-
T = Average radial growth in the treatment plate
-
-
To determine the nature of the interaction, compare the observed inhibition of the combined treatment with the expected inhibition based on the individual effects of the fungicide and this compound. A common method is to use Colby's formula for calculating expected synergistic, additive, or antagonistic responses.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for conducting an in-vitro compatibility study between this compound and a common fungicide using the poisoned food technique.
Caption: Workflow for in-vitro compatibility testing.
Concluding Remarks for the Research Professional
The potential for antagonistic interactions between this compound and common fungicides is a critical consideration in the development of integrated pest management strategies. While comprehensive, pre-existing datasets are limited, the experimental protocols outlined in this guide provide a robust framework for researchers to generate their own compatibility data. By systematically evaluating these interactions, the scientific community can build a more complete understanding of agrochemical compatibility, leading to more effective and reliable disease control solutions in agriculture. It is imperative for researchers to consider the specific formulations, crop types, and environmental conditions when interpreting and applying these findings. Further research into the biochemical mechanisms underlying these interactions will also be invaluable for predicting and mitigating antagonistic effects.
References
- 1. portal.ct.gov [portal.ct.gov]
- 2. Mixture effects of a fungicide and an antibiotic: Assessment and prediction using a decomposer-detritivore system | SLU publication database (SLUpub) [publications.slu.se]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Sulfadimethoxine, Oxytetracycline, and Streptomycin Antibiotics in Three Types of Crop Plants—Root, Leafy, and Fruit [mdpi.com]
- 5. plantarchives.org [plantarchives.org]
- 6. scialert.net [scialert.net]
A Comparative Analysis of the Environmental Impact of Agrimycin 100 and Novel Biopesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of Agrimycin 100, a conventional antibiotic-based bactericide, and novel biopesticides. The following sections present a detailed analysis supported by experimental data, methodologies, and visual representations of key biological pathways to aid in informed decision-making for sustainable pest management strategies.
Introduction to this compound and Novel Biopesticides
This compound is an agricultural antibiotic composed of streptomycin (15%) and oxytetracycline (1.5%), primarily used to control bacterial diseases in crops. Streptomycin is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, leading to misreading of mRNA.[1][2][3] Oxytetracycline, a tetracycline antibiotic, also inhibits protein synthesis but by preventing the binding of aminoacyl-tRNA to the ribosomal acceptor site.[4][5][6] The primary environmental concern associated with the use of this compound is the potential for the development and spread of antibiotic-resistant bacteria in agricultural ecosystems.
Novel biopesticides, in contrast, are derived from natural materials such as plants, bacteria, fungi, and minerals. They generally have a more targeted mode of action and are considered to be more environmentally friendly. This guide will focus on two prominent examples of novel biopesticides:
-
Bacillus thuringiensis (Bt): A soil bacterium that produces insecticidal crystal (Cry) proteins. These proteins are specifically toxic to certain insect larvae. Upon ingestion, the Cry proteins are activated in the insect's gut and bind to specific receptors on the midgut epithelial cells, leading to pore formation and cell lysis.[7][8]
-
Spinosad: A mixture of spinosyns, which are natural substances produced by the soil bacterium Saccharopolyspora spinosa. Spinosad acts on the insect nervous system by targeting the nicotinic acetylcholine receptors (nAChRs), causing excitation of the nervous system, paralysis, and death of the insect.[9][10]
Comparative Environmental Impact Assessment
This section presents a comparative analysis of the environmental impact of this compound and novel biopesticides on non-target organisms, soil health, and water quality.
Impact on Non-Target Organisms
The impact on non-target organisms is a critical consideration in assessing the environmental safety of any pesticide. The following tables summarize the available quantitative data on the toxicity of this compound's active ingredients and representative novel biopesticides to key indicator species.
Table 1: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)
| Substance | 48-hour EC50 (mg/L) | Source |
| Streptomycin | 487 | [4][5] |
| Oxytetracycline | ~1000 | [4][5] |
| Spinosad | Not specified, but populations were delayed | [6] |
| Bacillus thuringiensis (Cry1C protein) | Not significantly different from control | [11] |
| Bacillus thuringiensis (DiPel ES formulation) | EC50 for immobilization was ~10^5-fold lower than manufacturer-reported values | [12] |
Table 2: Acute Toxicity to Soil Invertebrates (Eisenia fetida - Earthworm)
| Substance | Test Type | 48-hour LC50 | 14-day LC50 (mg/kg soil) | Source |
| Antibiotics (general) | Contact filter paper | 3.64 - 75.75 µg/cm² | - | [13][14] |
| Oxytetracycline | Artificial soil | - | >5000 | [15] |
| Spinosad | - | - | Not toxic at tested levels | [16] |
| Neonicotinoids (for comparison) | Contact filter paper | 0.0088 - 0.45 µg/cm² | - | [13][14] |
Impact on Soil Health
The health of the soil microbiome is essential for nutrient cycling and overall ecosystem stability. Pesticides can have significant effects on soil microbial communities and their functions.
2.2.1. Soil Microbial Respiration and Biomass
Studies have shown that antibiotics like streptomycin and oxytetracycline can inhibit soil microbial respiration, with the extent of inhibition depending on the concentration and soil type. In contrast, the impact of biopesticides on soil microbial respiration is generally considered to be less severe. Direct comparative studies on the effects of this compound and specific biopesticides on soil microbial biomass under the same conditions are limited.
2.2.2. Soil Enzyme Activity
Soil enzymes are sensitive indicators of soil health. The application of pesticides can alter their activity.
Table 3: Effects on Soil Enzyme Activity
| Substance | Enzyme(s) Affected | Observed Effect | Source |
| Various Pesticides | Catalase, Urease, Phosphatase | Decreased activity with increasing application rate | [1] |
| Oxytetracycline | Oxidative stress indicators (SOD, GPX, GST) | Significant impact, indicating stress | [17][18] |
2.2.3. Nitrogen Fixation
Nitrogen fixation is a crucial process for plant growth, carried out by specific soil bacteria. Some pesticides have been shown to negatively impact this process.[7][19] Veterinary antibiotics like oxytetracycline have been found to have complex effects on symbiotic nitrogen fixation, with some studies showing an increase at certain concentrations.[2] The effects of biopesticides on nitrogen-fixing bacteria are generally considered to be less detrimental than conventional pesticides.[19]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these pesticides act is crucial for assessing their specificity and potential for non-target effects.
This compound
Streptomycin: This antibiotic targets the 30S subunit of the bacterial ribosome, causing misreading of the mRNA and inhibiting protein synthesis.
Caption: Mechanism of Streptomycin Action.
Oxytetracycline: This antibiotic also inhibits protein synthesis by binding to the 30S ribosomal subunit, but it specifically blocks the attachment of aminoacyl-tRNA.
Caption: Mechanism of Oxytetracycline Action.
Novel Biopesticides
Bacillus thuringiensis (Bt): The Cry toxin produced by Bt targets the midgut of specific insect larvae.
Caption: Bacillus thuringiensis Cry Toxin Signaling Pathway.
Spinosad: This biopesticide targets the insect's nervous system.
Caption: Spinosad Mode of Action on nAChRs.
Experimental Protocols
This section provides an overview of standardized methodologies for key experiments cited in this guide.
Earthworm Acute and Reproduction Toxicity Tests
OECD Guideline 207: Earthworm, Acute Toxicity Test This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida). Adult earthworms are exposed to the test substance mixed into an artificial soil for 14 days. The primary endpoint is mortality, from which an LC50 (lethal concentration for 50% of the population) is calculated.[20]
OECD Guideline 222: Earthworm Reproduction Test This guideline assesses the sublethal effects of a substance on earthworm reproduction.[19][21][22][23] Adult earthworms are exposed to the test substance in artificial soil for 28 days, during which mortality and weight changes are recorded. The adult worms are then removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons. The number of juvenile worms is then counted to assess the reproductive output. Endpoints include the NOEC (No Observed Effect Concentration) and ECx (concentration causing x% effect) for reproduction.
Soil Enzyme Activity Assays
A common method for determining the activity of various soil enzymes involves spectrophotometry.[1][9][24][25]
-
Dehydrogenase Activity: This assay measures the overall microbial activity in the soil. It is based on the reduction of a tetrazolium salt (e.g., TTC) to a colored formazan, which is then quantified spectrophotometrically.
-
Phosphatase Activity: This assay measures the rate of hydrolysis of an organic phosphate substrate (e.g., p-nitrophenyl phosphate) to p-nitrophenol, which is colored and can be measured with a spectrophotometer.
-
Urease Activity: This assay determines the rate of urea hydrolysis to ammonia, which can be quantified using colorimetric methods.
Assessment of Nitrogen Cycle Impacts
Nitrification and Denitrification Assays: The potential effects of pesticides on key nitrogen cycle processes can be assessed by measuring the rates of nitrification (oxidation of ammonium to nitrate) and denitrification (reduction of nitrate to nitrogen gas).[26][27] These rates can be determined by incubating soil samples with and without the pesticide and measuring the changes in the concentrations of ammonium, nitrite, and nitrate over time using analytical techniques such as ion chromatography.
Conclusion
The available data suggests that novel biopesticides, such as Bacillus thuringiensis and spinosad, generally exhibit a more favorable environmental profile compared to the antibiotic-based this compound. The primary concern with this compound is the potential for promoting antibiotic resistance in the environment. Biopesticides tend to have a more specific mode of action, leading to lower toxicity towards non-target organisms.
However, it is crucial to note that the environmental impact of any pesticide, including biopesticides, is dependent on various factors such as the specific formulation, application rate, and environmental conditions. While biopesticides offer a promising alternative, continued research and comprehensive risk assessments are necessary to ensure their safe and sustainable use in agriculture. This guide provides a foundation for researchers and professionals to critically evaluate and compare these pest management options.
References
- 1. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 2. Streptomycin - Wikipedia [en.wikipedia.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. [Oxytetracycline binding to E. coli ribosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 6. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 7. “The Defined Toxin-binding Region of the Cadherin G-protein Coupled Receptor, BT-R1, for the Active Cry1Ab Toxin of Bacillus thuringiensis” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "The Defined Toxin-binding Region of the Cadherin G-protein Coupled Receptor, BT-R1, for the Active Cry1Ab Toxin of Bacillus thuringiensis" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limitations of RNAi of α6 nicotinic acetylcholine receptor subunits for assessing the in vivo sensitivity to spinosad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. boerenlandvogels.nl [boerenlandvogels.nl]
- 14. Comparative acute toxicity of twenty-four insecticides to earthworm, Eisenia fetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. employees.csbsju.edu [employees.csbsju.edu]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Exploring the Toxicity of Oxytetracycline in Earthworms (Eisenia fetida) Based on the Integrated Biomarker Response Met… [ouci.dntb.gov.ua]
- 18. Exploring the Toxicity of Oxytetracycline in Earthworms (Eisenia fetida) Based on the Integrated Biomarker Response Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. OECD 222 - Phytosafe [phytosafe.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 26. Potential denitrification and nitrification tests for evaluation of pesticide effects in soil | SLU publication database (SLUpub) [publications.slu.se]
- 27. mdpi.com [mdpi.com]
Agrimycin 100: A Comparative Guide to Efficacy Against Emerging Plant Bacterial Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Agrimycin 100, a combination bactericide containing streptomycin and oxytetracycline, in the context of newly emerging plant bacterial diseases. As pathogens evolve and spread, the need for effective and sustainable control methods is paramount. This document offers an objective comparison of this compound's performance against alternative treatments, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Introduction to Newly Emerging Plant Bacterial Threats
Global agriculture faces a continuous challenge from the emergence and re-emergence of bacterial plant diseases. Factors such as climate change, global trade, and intensified agricultural practices contribute to the spread and adaptation of these pathogens. Two significant emerging threats are Xylella fastidiosa and new pathogenic strains of Pseudomonas syringae.
Xylella fastidiosa is a fastidious, xylem-limited bacterium that causes severe diseases in a wide range of plants, including olive, grapevine, and citrus. Transmitted by xylem-sap-feeding insects, it blocks the transport of water and nutrients, leading to scorch, dieback, and eventual plant death. Its recent spread in Europe has caused significant economic and ecological damage.
Pseudomonas syringae is a species complex that includes numerous pathovars capable of causing a variety of diseases such as cankers, blights, and spots on a wide array of host plants. The emergence of new, more virulent, or host-adapted pathovars, such as P. syringae pv. actinidiae (causal agent of kiwifruit canker), poses a continuous threat to global crop production.
This compound: Composition and Mode of Action
This compound is a widely used agricultural antibiotic that combines two active ingredients: streptomycin sulfate and oxytetracycline hydrochloride. This combination provides a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.
-
Streptomycin: An aminoglycoside antibiotic that acts by binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.
-
Oxytetracycline: A tetracycline antibiotic that also targets the 30S ribosomal subunit. It works by blocking the binding of aminoacyl-tRNA to the ribosomal A-site, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.
The dual mechanism of action is intended to enhance efficacy and potentially slow the development of antibiotic resistance.
Comparative Efficacy Data
The following tables summarize available data on the in vitro efficacy of streptomycin and oxytetracycline, the active ingredients in this compound, and alternative treatments against Xylella fastidiosa and Pseudomonas syringae. It is important to note that direct in-planta comparative studies of this compound against these specific emerging pathogens are limited in publicly available literature.
Table 1: In Vitro Efficacy Against Xylella fastidiosa
| Treatment | Pathogen Strain(s) | Efficacy Metric (e.g., MIC, Inhibition Zone) | Result | Citation(s) |
| Oxytetracycline | X. fastidiosa subsp. pauca | Inhibition Zone (5 µg disk) | Susceptible | [1] |
| Streptomycin | X. fastidiosa | MIC | Resistant | [1] |
| Antimicrobial Peptides (e.g., Magainin 2, Indolicidin) | Various X. fastidiosa strains | MIC | 8 - 64 µM | [2] |
| Zinc-Copper-Citric Acid Biocomplex | X. fastidiosa subsp. pauca, fastidiosa, multiplex | Bactericidal Activity | Effective in vitro | [3] |
| N-acetylcysteine (NAC) | X. fastidiosa | Biofilm Inhibition | Reduces biofilm formation | [4] |
Table 2: In Vitro Efficacy Against Pseudomonas syringae Pathovars
| Treatment | Pathogen Strain(s) | Efficacy Metric (e.g., MIC) | Result | Citation(s) |
| Streptomycin | P. syringae pv. actinidiae | MIC | Strains can be resistant (e.g., >100 µg/mL) | [3] |
| Oxytetracycline | P. syringae pv. syringae | MIC | Strains can be resistant | [5] |
| Bacteriophages (e.g., PPPL-1) | Streptomycin-resistant P. syringae pv. actinidiae | Growth Inhibition | Successful inhibition | |
| Biological Control Agents (Bacillus subtilis) | P. syringae | Antagonistic Activity | Can suppress pathogen growth | [6] |
| Plant-Derived Compounds (e.g., Essential Oils) | P. syringae pathovars | Antibacterial Activity | Varies by oil and concentration |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Pure culture of the test bacterium (e.g., Xylella fastidiosa or Pseudomonas syringae)
-
Appropriate liquid growth medium (e.g., PD3 broth for Xylella, King's B broth for Pseudomonas)
-
Sterile 96-well microtiter plates
-
Test compounds (this compound, alternative treatments) dissolved in a suitable solvent
-
Multichannel pipette
-
Incubator
-
Microplate reader or visual assessment
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain in its appropriate broth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test medium.
-
-
Prepare Serial Dilutions of Test Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of each test compound. Start with the highest desired concentration in the first well and dilute across the plate.
-
Include a positive control (bacterial inoculum without any test compound) and a negative control (medium only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compounds.
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the test bacterium (e.g., 28°C for Xylella fastidiosa, 25-28°C for Pseudomonas syringae) for 24-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacterium. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
In Planta Efficacy Trial: A General Protocol
This protocol outlines a general procedure for evaluating the efficacy of a bactericide in controlling a bacterial disease on a host plant under controlled conditions.
Materials:
-
Healthy, susceptible host plants of uniform size and age.
-
Pathogenic bacterial strain.
-
Test products (e.g., this compound, alternative treatments).
-
Spray application equipment.
-
Controlled environment growth chamber or greenhouse.
-
Disease assessment scale.
Procedure:
-
Plant Acclimatization:
-
Acclimatize the plants in the growth chamber or greenhouse for at least one week prior to the experiment.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust the concentration to a predetermined level (e.g., 10⁶ - 10⁸ CFU/mL).
-
-
Treatment Application:
-
Apply the test products to the plants at the recommended rates. Ensure thorough coverage of the plant surfaces.
-
Include an untreated, inoculated control group and a mock-treated (water or solvent) inoculated control group.
-
-
Inoculation:
-
Inoculate the plants with the bacterial suspension, typically 24 hours after treatment application. Inoculation methods can include spraying, wound inoculation, or vacuum infiltration, depending on the pathogen and host.
-
-
Incubation and Disease Development:
-
Maintain the plants under conditions favorable for disease development (e.g., high humidity, optimal temperature).
-
-
Disease Assessment:
-
At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess disease severity using a pre-defined rating scale (e.g., percentage of leaf area affected, lesion size, or a 0-5 scale where 0 is no disease and 5 is severe disease).
-
-
Data Analysis:
-
Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences between treatments.
-
Visualizations of Mechanisms and Workflows
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound
Caption: Mechanism of action of this compound components on the bacterial ribosome.
Experimental Workflow: In Planta Bactericide Efficacy Trial
Caption: A generalized workflow for conducting an in-planta bactericide efficacy trial.
Discussion and Future Directions
The data presented indicate that the components of this compound, particularly oxytetracycline, show in vitro activity against some strains of the emerging pathogen Xylella fastidiosa. However, resistance to streptomycin has been noted in this bacterium. For Pseudomonas syringae pathovars, resistance to both streptomycin and oxytetracycline is a known issue, which may limit the effectiveness of this compound in certain regions or against specific strains.
The emergence of antibiotic resistance is a significant concern in agriculture. The continued use of antibiotics like those in this compound exerts selective pressure on bacterial populations, potentially leading to the spread of resistance genes. This underscores the importance of integrated pest management (IPM) strategies that incorporate a variety of control measures to minimize reliance on a single mode of action.
Alternative treatments, including biological control agents, plant-derived compounds, and resistance inducers, show promise for the management of emerging bacterial diseases. However, their efficacy can be more variable than conventional chemical treatments and may be influenced by environmental conditions. Further research is needed to optimize the formulation and application of these alternatives to enhance their consistency and performance in the field.
For researchers and drug development professionals, the key takeaways are:
-
The efficacy of this compound against newly emerging bacterial pathogens cannot be assumed and requires specific testing against relevant local strains.
-
Monitoring for antibiotic resistance is crucial for the sustainable use of products like this compound.
-
There is a significant need for the development of novel, effective, and sustainable alternatives to conventional antibiotics for the control of plant bacterial diseases.
Future research should focus on conducting direct, in-planta comparative efficacy trials of this compound against a range of alternatives for the control of Xylella fastidiosa and pathogenic Pseudomonas syringae strains. Such studies will provide the robust data needed to develop evidence-based, sustainable disease management strategies for these significant emerging threats to global agriculture.
References
- 1. Chemical Treatments Tested Against Xylella fastidiosa: Strategies, Successes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides With Antibiofilm Activity Against Xylella fastidiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Agrimycin 100 and Antimicrobial Peptides for Bacterial Disease Management in Research and Agriculture
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance in plant pathogens necessitates the exploration and comparison of both traditional and novel antimicrobial agents. This guide provides a detailed, objective comparison of Agrimycin 100, a conventional antibiotic formulation, and antimicrobial peptides (AMPs), a promising class of naturally occurring and synthetic compounds, for the control of bacterial diseases.
Overview of this compound and Antimicrobial Peptides
This compound is an antibiotic formulation that combines streptomycin sulfate (15%) and oxytetracycline (1.5%).[1] This combination provides a broader spectrum of activity against both Gram-positive and Gram-negative bacteria than either component alone.[1] It has been a long-standing tool in agriculture for managing a variety of bacterial diseases in plants.[2][3]
Antimicrobial Peptides (AMPs) are a diverse group of naturally occurring or synthetic short-chain polypeptides, typically composed of 10 to 50 amino acids.[4] They are a fundamental component of the innate immune system in a wide range of organisms, from bacteria to plants and animals.[4][5] AMPs exhibit broad-spectrum activity against bacteria, fungi, and viruses, and their unique mechanisms of action are a key area of research for overcoming conventional antibiotic resistance.[6][7]
Mechanism of Action
The fundamental difference between this compound and AMPs lies in their mode of action at the molecular level.
This compound: Inhibition of Protein Synthesis
Both active ingredients in this compound, streptomycin and oxytetracycline, target the bacterial ribosome, specifically the 30S subunit, to inhibit protein synthesis.[1][8]
-
Streptomycin: This aminoglycoside antibiotic binds to the 16S rRNA of the 30S ribosomal subunit.[9] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons.[9][10] The result is the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.[11]
-
Oxytetracycline: As a tetracycline antibiotic, it also binds to the 30S ribosomal subunit but at a different site than streptomycin. It blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain.[1] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction.[1]
The combination of a bactericidal (streptomycin) and a bacteriostatic (oxytetracycline) agent in this compound is intended to provide a more potent and broader range of antibacterial activity.[1]
Figure 1: Mechanism of Action of this compound Components.
Antimicrobial Peptides: Disruption of the Bacterial Membrane
The primary mechanism of action for most AMPs is the disruption of the bacterial cell membrane's integrity.[6][7] This process is generally initiated by the electrostatic attraction between the positively charged (cationic) AMPs and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[12] Following this initial binding, AMPs can disrupt the membrane through several proposed models:
-
Barrel-Stave Model: AMPs insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions forming the interior of the pore.[13][14]
-
Toroidal Pore Model: Similar to the barrel-stave model, AMPs form pores. However, in this model, the lipid monolayers bend inward to line the pore, meaning the pore is lined by both the AMPs and the head groups of the lipid molecules.[13][14]
-
Carpet Model: AMPs accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane, leading to the formation of micelles and subsequent membrane disintegration.[13][14]
Some AMPs can also translocate across the bacterial membrane without causing complete disruption and then act on intracellular targets, such as inhibiting DNA, RNA, or protein synthesis, or interfering with enzymatic activity.[6]
Figure 2: Mechanisms of Action of Antimicrobial Peptides.
Efficacy Data
Table 1: Efficacy of this compound Components Against Plant Pathogens
| Active Ingredient | Target Pathogen | Efficacy Measurement | Results | Reference |
| This compound | Xanthomonas malvacearum | Disease Intensity Reduction | 46.49% reduction in field studies. | [1] |
| Streptomycin Sulfate (550 µg/ml) | Xanthomonas citri pv. punicae | Inhibition Zone Diameter | 32.42 mm after 72 hours. | [15] |
| Oxytetracycline HCl (550 µg/ml) | Xanthomonas citri pv. punicae | Inhibition Zone Diameter | 37.73 mm after 72 hours. | [15] |
| Streptomycin | Erwinia amylovora | Reduction in Fire Blight Strikes | Up to 98% reduction compared to untreated controls. | [3] |
Table 2: Efficacy of Selected Antimicrobial Peptides Against Plant Pathogens
| Antimicrobial Peptide | Source | Target Pathogen | Efficacy Measurement | Results | Reference |
| MsrA1 (a plant defensin) | Brassica juncea | Disease Protection (in transgenic plants) | 69-85% against Alternaria brassicae; 56-71.5% against Sclerotinia sclerotiorum. | [16] | |
| Purothionin | Wheat | Pseudomonas solanacearum, Xanthomonas campestris | Antimicrobial Activity | Effective against these pathogens. | [5] |
| Thionin family peptides | Tobacco (transgenic) | Botrytis cinerea, Pseudomonas solanacearum | Resistance | Provided resistance against these fungal and bacterial pathogens. | [5] |
| BP15 (synthetic peptide) | Synthetic | Brown spot of pear | Disease Reduction | 42-60% reduction in serial trials. | [17] |
Experimental Protocols
Standardized methods are crucial for evaluating the efficacy of antimicrobial compounds. Below are detailed protocols for common in vitro and in vivo assays.
In Vitro Susceptibility Testing: Kirby-Bauer Disk Diffusion Assay
This method is used to determine the susceptibility of a pathogen to an antimicrobial agent.
Figure 3: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Protocol Details:
-
Inoculum Preparation: A standardized inoculum of the target bacterium (e.g., Xanthomonas spp.) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[18]
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[18]
-
Disk Application: Paper disks impregnated with specific concentrations of this compound or the test AMP are placed on the agar surface.[18]
-
Incubation: The plates are incubated under conditions suitable for the test organism's growth (e.g., 28°C for 24-48 hours).
-
Measurement and Interpretation: The diameter of the clear zone of no growth around each disk is measured in millimeters. This measurement is compared to established standards to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent.[18]
In Vivo Efficacy Testing: Detached Leaf Assay
This assay provides an ex vivo model to assess the ability of a compound to control disease on plant tissue.
Protocol Details:
-
Leaf Collection: Healthy, young, fully expanded leaves are collected from the host plant (e.g., tomato for Xanthomonas vesicatoria).
-
Wounding and Inoculation: The leaves are surface-sterilized and can be wounded with a sterile needle. A suspension of the bacterial pathogen at a known concentration (e.g., 10^7 CFU/mL) is applied to the wounds or infiltrated into the leaf tissue.[19]
-
Treatment Application: The test compound (this compound or AMP) is applied to the leaves, either before (preventative) or after (curative) inoculation with the pathogen.[20]
-
Incubation: The leaves are incubated in a controlled environment with high humidity and optimal temperature for disease development (e.g., 28°C).[19]
-
Disease Assessment: Disease severity is monitored and scored at regular intervals (e.g., 3, 5, 7, and 10 days post-inoculation) by measuring lesion diameter or the percentage of necrotic tissue.[19]
Comparison Summary
| Feature | This compound | Antimicrobial Peptides (AMPs) |
| Composition | Streptomycin sulfate and oxytetracycline.[1] | Short chains of amino acids (natural or synthetic).[4] |
| Primary Mechanism | Inhibition of bacterial protein synthesis at the 30S ribosome.[1][8] | Disruption of bacterial cell membrane integrity.[6][7] |
| Spectrum of Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria.[1] | Broad-spectrum against bacteria, fungi, and viruses.[6][7] |
| Mode of Action | Primarily intracellular. | Primarily acts on the cell membrane; some have intracellular targets.[6] |
| Resistance | Resistance to streptomycin is widespread in some plant pathogens.[3][21] Resistance to oxytetracycline in plant pathogens is less common but has been reported.[2] | Resistance is less likely to develop due to the non-specific, physical disruption of the cell membrane.[17] |
| Development Status | Well-established, commercially available antibiotic. | Largely in the research and development phase; some are in commercial development for agricultural use.[17][22] |
| Potential Issues | Potential for cross-resistance with medically important antibiotics; environmental persistence.[23][24] | High production costs, stability in field conditions, and potential for phytotoxicity are challenges being addressed.[22] |
Conclusion
This compound and antimicrobial peptides represent two distinct approaches to bacterial disease control. This compound is a conventional, effective antibiotic with a well-understood mechanism of action, but its utility is threatened by the development of resistance. Antimicrobial peptides offer a promising alternative with a different mode of action that may be less prone to resistance. However, challenges related to cost, stability, and delivery for widespread agricultural use are still being actively researched. For drug development professionals and scientists, AMPs represent a rich field for the discovery and design of novel anti-infective agents, while the study of resistance mechanisms to compounds like this compound remains critical for extending the lifespan of existing antibiotics. Further direct comparative studies are needed to quantitatively assess the performance of specific AMPs against established treatments like this compound for various plant diseases.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Actinobacteria as Effective Biocontrol Agents against Plant Pathogens, an Overview on Their Role in Eliciting Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 10. testbook.com [testbook.com]
- 11. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Plant Antimicrobial Peptides (PAMPs): Features, Applications, Production, Expression, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of antimicrobial peptides in plant protection: making use of the overlooked merits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asm.org [asm.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Uptake of the Plant Agriculture-Used Antibiotics Oxytetracycline and Streptomycin by Cherry Radish─Effect on Plant Microbiome and the Potential Health Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Researcher's Guide to Cost-Effective Contamination Control: Assessing Streptomycin & Oxytetracycline Against Common Alternatives
For researchers, scientists, and drug development professionals, maintaining sterile conditions in cell culture is paramount. While the agricultural antibiotic Agrimycin 100 is unsuitable for laboratory use due to its formulation, its active components—streptomycin and oxytetracycline—are available in research-grade formats. This guide provides an objective comparison of this combination with other common cell culture antibiotics, focusing on cost-effectiveness and performance, supported by experimental data and protocols.
Comparative Analysis of Common Research Antibiotics
The selection of an antibiotic for cell culture depends on its spectrum of activity, potential for cytotoxicity, stability, and cost. The combination of Streptomycin and Oxytetracycline offers broad-spectrum coverage against both Gram-negative and Gram-positive bacteria. However, the standard choice in most laboratories is a Penicillin-Streptomycin (Pen-Strep) solution due to its proven efficacy and historical prevalence. Gentamicin is another broad-spectrum alternative, often used when Pen-Strep is ineffective or when dealing with sensitive cell lines.[1][2][3][4]
Below is a summary of these antibiotics, their typical working concentrations, and an estimated cost analysis based on current market prices from various suppliers.
| Antibiotic/Solution | Mechanism of Action | Spectrum of Activity | Typical Working Concentration | Estimated Cost per Liter of Medium * |
| Streptomycin Sulfate | Inhibits protein synthesis (binds to 30S ribosomal subunit)[5][6] | Primarily Gram-negative bacteria | 50 - 100 µg/mL | ~$0.25 - $0.80 |
| Oxytetracycline HCl | Inhibits protein synthesis (binds to 30S ribosomal subunit)[7][8] | Broad spectrum (Gram-positive and Gram-negative)[8] | 5 - 10 µg/mL | ~$0.30 - $0.90 |
| Penicillin-Streptomycin (100x Solution) | Penicillin: Inhibits cell wall synthesis; Streptomycin: Inhibits protein synthesis[9] | Broad spectrum (Gram-positive and Gram-negative)[10][11] | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | ~$0.60 - $2.60 |
| Gentamicin Sulfate (50 mg/mL Solution) | Inhibits protein synthesis (binds to 30S ribosomal subunit) | Broad spectrum (Gram-positive and Gram-negative), including Pseudomonas[12] | 25 - 50 µg/mL[12][13] | ~$1.50 - $11.00 |
*Cost estimates are derived from publicly available pricing for research-grade reagents and may vary significantly based on supplier, volume, and purity.[5][6][7][8][9][10][13][14][15][16][17][18][19][20][21]
Key Considerations for Selection:
-
Efficacy and Synergy: The combination of Oxytetracycline and Streptomycin has shown synergistic effects in eliminating certain intracellular bacteria.[22][23][24] This could be advantageous in specific research models, such as studies involving Brucella.
-
Cytotoxicity: While essential for controlling contamination, high concentrations of antibiotics can be toxic to mammalian cells. Streptomycin, in particular, can affect mitochondrial ribosomes, potentially leading to reduced protein synthesis and cell stress.[25][26] Oxytetracycline has also been shown to decrease cell viability in a dose-dependent manner.[27][28] It is crucial to use the lowest effective concentration to minimize off-target effects.
-
Stability: Gentamicin is noted for its stability over a wide pH range and its ability to withstand autoclaving, unlike Penicillin and Streptomycin which are more sensitive to pH and temperature changes.[12]
-
Cost: Preparing antibiotic solutions from powders like Streptomycin Sulfate and Oxytetracycline HCl is generally more cost-effective than purchasing pre-mixed solutions like Pen-Strep or Gentamicin. However, this requires additional preparation time and careful sterile filtering.
Experimental Protocols
To quantitatively assess the effectiveness and potential toxicity of these antibiotics, the following standard protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antibiotic required to inhibit the visible growth of a specific bacterium.[29][30] This helps in establishing the effective working concentration.
Methodology (Broth Microdilution):
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest (e.g., E. coli) overnight in a suitable broth medium (e.g., Luria-Bertani broth). Dilute the culture to achieve a standardized concentration of approximately 5x10^5 CFU/mL.[31]
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of each antibiotic to be tested in the appropriate broth.[31]
-
Inoculation: Add a fixed volume of the standardized bacterial suspension to each well of the microtiter plate.[31] Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[30]
-
Determine MIC: After incubation, the MIC is identified as the lowest antibiotic concentration in a well with no visible turbidity (bacterial growth).[30]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[32][33] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[34]
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test antibiotics for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[34][35] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[32][35]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[32]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[32] The intensity of the purple color is directly proportional to the number of viable cells.
Visualizations
Mechanisms of Action for Key Antibiotics
The following diagram illustrates the primary mechanisms by which these antibiotics inhibit bacterial growth.
Workflow for Assessing Antibiotic Cost-Effectiveness
This workflow outlines the logical steps for a researcher to select the most appropriate and cost-effective antibiotic for their specific needs.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 4. researchgate.net [researchgate.net]
- 5. rpicorp.com [rpicorp.com]
- 6. Streptomycin Sulfate [gbiosciences.com]
- 7. Research Products International Corp OXYTETRACYCLINE HCL, 5GM, Quantity: | Fisher Scientific [fishersci.com]
- 8. gbiosciences.com [gbiosciences.com]
- 9. rpicorp.com [rpicorp.com]
- 10. Penicillin-Streptomycin/ Pen-strep, 100X Solution, Pen 10K Unit/mL, Strep: 10mg/mL - Amerigo Scientific [amerigoscientific.com]
- 11. wisentbioproducts.com [wisentbioproducts.com]
- 12. Gibco Gentamicin (50 mg/mL) 20 mL | Buy Online | Gibco™ | Fisher Scientific [fishersci.co.uk]
- 13. Gentamicin | Applied Biological Materials Inc. [abmgood.com]
- 14. Gentamicin (50 mg/mL) 10 x 10 mL | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 15. geneseesci.com [geneseesci.com]
- 16. calpaclab.com [calpaclab.com]
- 17. Pénicilline-streptomycine (10 000 U/ml) 100 mL | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 18. mybiosource.com [mybiosource.com]
- 19. Streptomycin Sulfate 100 g | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 20. G-Biosciences STREPTOMYCIN SULPHATE USP GRADE, 100GRAM , Quantity: Each | Fisher Scientific [fishersci.com]
- 21. MP Biomedicals Streptomycin Sulfate 25 g | Buy Online | MP Biomedicals™ | Fisher Scientific [fishersci.com]
- 22. SYNERGISTIC ACTION OF STREPTOMYCIN WITH OTHER ANTIBIOTICS ON INTRACELLULAR BRUCELLA ABORTUS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy of long-acting oxytetracycline alone or combined with streptomycin in the treatment of bovine brucellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy of long-acting oxytetracycline alone or in combination with streptomycin for treatment of Brucella ovis infection of rams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reddit.com [reddit.com]
- 27. Probing the In Vitro Cytotoxicity of the Veterinary Drug Oxytetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Phototoxic effect of oxytetracycline on normal human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. microbe-investigations.com [microbe-investigations.com]
- 32. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 34. broadpharm.com [broadpharm.com]
- 35. MTT assay protocol | Abcam [abcam.com]
Inter-laboratory Validation of a Standardized Protocol for Agrimycin 100 Susceptibility Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a standardized protocol for determining the susceptibility of plant pathogenic bacteria to Agrimycin 100, an agricultural antibiotic composed of streptomycin sulfate and oxytetracycline.[1][2] This document outlines standardized experimental methodologies, presents a comparative analysis of this compound with alternative bactericides, and discusses the critical importance of inter-laboratory validation for ensuring reproducible and reliable susceptibility data.
Introduction to this compound and Antimicrobial Susceptibility Testing
This compound is a widely used agricultural bactericide that combines the activity of streptomycin, an aminoglycoside, and oxytetracycline, a tetracycline antibiotic. This combination provides a broad spectrum of activity against various gram-positive and gram-negative plant pathogenic bacteria. The primary application of this compound is to control bacterial diseases in a variety of crops, such as fire blight in apples and pears caused by Erwinia amylovora.
Antimicrobial susceptibility testing (AST) is a critical procedure in disease management, enabling the determination of a pathogen's susceptibility to a particular antimicrobial agent. Standardized AST protocols are essential for generating reliable and comparable data across different laboratories, which is crucial for monitoring antimicrobial resistance and making informed decisions on disease control strategies. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized standards for antimicrobial susceptibility testing.
Standardized Protocol for this compound Susceptibility Testing
The recommended standardized protocol for determining the susceptibility of plant pathogenic bacteria to the components of this compound (streptomycin and oxytetracycline) is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
1. Preparation of Bacterial Inoculum:
- Isolate the bacterial pathogen from infected plant tissue and grow on a suitable agar medium (e.g., Nutrient Agar) for 24-48 hours at the optimal temperature.
- Suspend several morphologically similar colonies in a sterile saline solution (0.85% NaCl).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Solutions:
- Prepare stock solutions of analytical grade streptomycin sulfate and oxytetracycline hydrochloride in an appropriate solvent.
- Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.
- Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.
- Incubate the plates at the optimal growth temperature for the specific bacterium for 16-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Inter-laboratory Validation: A Hypothetical Ring Trial
To ensure the reproducibility and reliability of the standardized broth microdilution protocol, an inter-laboratory validation study, often referred to as a ring trial, is essential. This involves multiple laboratories testing the same set of bacterial isolates and antimicrobial agents using the identical, detailed protocol.
Hypothetical Ring Trial Workflow
The following diagram illustrates the workflow of a hypothetical inter-laboratory validation study for streptomycin and oxytetracycline susceptibility testing.
Inter-laboratory validation workflow.
Data Presentation: Hypothetical MIC Results
The following tables present hypothetical MIC data from a ring trial involving three laboratories testing the susceptibility of Erwinia amylovora isolates to streptomycin and oxytetracycline.
Table 1: Hypothetical Inter-laboratory MIC Results for Streptomycin against Erwinia amylovora
| Isolate ID | Lab 1 MIC (µg/mL) | Lab 2 MIC (µg/mL) | Lab 3 MIC (µg/mL) | Modal MIC (µg/mL) |
| EA-001 | 1 | 1 | 2 | 1 |
| EA-002 | 0.5 | 1 | 0.5 | 0.5 |
| EA-003 | 2 | 2 | 2 | 2 |
| QC-ATCC® 25922™ | 8 | 8 | 16 | 8 |
Table 2: Hypothetical Inter-laboratory MIC Results for Oxytetracycline against Erwinia amylovora
| Isolate ID | Lab 1 MIC (µg/mL) | Lab 2 MIC (µg/mL) | Lab 3 MIC (µg/mL) | Modal MIC (µg/mL) |
| EA-001 | 4 | 4 | 8 | 4 |
| EA-002 | 2 | 4 | 2 | 2 |
| EA-003 | 8 | 8 | 8 | 8 |
| QC-ATCC® 25922™ | 1 | 1 | 0.5 | 1 |
Comparison with Alternative Bactericides
Several alternatives to this compound are available for managing bacterial plant diseases. The choice of an alternative depends on factors such as the target pathogen, the crop, local regulations, and the prevalence of resistance.
Table 3: Comparison of this compound and Alternative Bactericides
| Bactericide | Active Ingredient(s) | Mode of Action | Target Pathogens (Examples) | Efficacy Data (Example: Fire Blight Control) |
| This compound | Streptomycin Sulfate, Oxytetracycline | Inhibition of protein synthesis | Erwinia amylovora, Xanthomonas spp., Pseudomonas spp. | Effective, but resistance to streptomycin is a concern in some regions. |
| Kasugamycin | Kasugamycin | Inhibition of protein synthesis | Erwinia amylovora, Xanthomonas spp. | Field studies have shown efficacy similar to or greater than streptomycin and oxytetracycline against E. amylovora.[3][4][5] |
| Copper-based Bactericides | Copper hydroxide, Copper oxychloride, etc. | Multi-site activity, disruption of cellular proteins | Wide range of bacteria and fungi | Generally effective as a protectant, but can be phytotoxic to some plants and efficacy may be lower than antibiotics. |
| Biological Control Agents | Bacillus subtilis, Pseudomonas fluorescens | Competition for nutrients and space, production of antimicrobial compounds | Erwinia amylovora, Xanthomonas spp. | Efficacy can be variable and is often lower than chemical bactericides. |
Signaling Pathways and Experimental Workflows
The mechanism of action of the active ingredients in this compound and a key alternative, kasugamycin, involves the inhibition of bacterial protein synthesis by targeting the ribosome.
Antibiotic mechanisms of action.
Conclusion
The inter-laboratory validation of a standardized protocol for this compound susceptibility testing is paramount for generating high-quality, reproducible data. The broth microdilution method, following CLSI guidelines, provides a robust framework for determining the MIC of streptomycin and oxytetracycline against plant pathogenic bacteria. While this compound remains an important tool for disease management, the emergence of resistance necessitates the exploration and validation of alternative bactericides such as kasugamycin and copper-based products. Continuous monitoring of antimicrobial susceptibility through standardized and validated methods is essential for the sustainable use of all agricultural bactericides.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Comparison of Resistance Acquisition and Mechanisms in Erwinia amylovora against Agrochemicals Used for Fire Blight Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating the performance of different Agrimycin 100 generic formulations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The active ingredients in Agrimycin 100, streptomycin and oxytetracycline, work synergistically to provide broad-spectrum activity against both gram-positive and gram-negative bacteria.[1] Streptomycin, an aminoglycoside, inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to codon misreading and eventual cell death.[2] Oxytetracycline, a tetracycline antibiotic, also targets the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby halting protein synthesis.[3][4][5]
This guide presents a hypothetical experimental design for comparing a branded this compound formulation with several generic alternatives. It includes detailed methodologies for in vitro and in vivo testing, along with structured tables for clear data presentation. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the mechanism of action and the evaluation process.
Data Presentation: A Template for Comparative Analysis
To facilitate a clear and direct comparison of performance data, all quantitative results from the proposed experiments should be summarized in structured tables. Below are templates for presenting in vitro and in vivo efficacy data.
Table 1: In Vitro Efficacy of Different this compound Formulations Against a Target Pathogen
| Formulation | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) at a Standard Concentration |
| Branded this compound | |||
| Generic Formulation A | |||
| Generic Formulation B | |||
| Generic Formulation C | |||
| Streptomycin Only | |||
| Oxytetracycline Only | |||
| Negative Control | N/A | N/A |
Table 2: In Vivo Efficacy of Different this compound Formulations in a Greenhouse/Field Trial
| Formulation | Application Rate | Disease Incidence (%) | Disease Severity (Scale 1-5) | Yield ( kg/ha ) |
| Branded this compound | ||||
| Generic Formulation A | ||||
| Generic Formulation B | ||||
| Generic Formulation C | ||||
| Untreated Control | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of different this compound generic formulations.
In Vitro Efficacy Assessment
This experiment aims to determine the direct antimicrobial activity of the different formulations against a target bacterial pathogen.
a. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:
-
Bacterial Strains: Use a relevant plant pathogenic bacterial strain (e.g., Xanthomonas campestris, Erwinia amylovora).
-
Culture Media: Prepare a suitable liquid broth medium (e.g., Nutrient Broth, Luria-Bertani Broth).
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the branded and generic this compound formulations in sterile distilled water.
-
Microdilution Method: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic formulation in the liquid broth.
-
Inoculation: Add a standardized suspension of the target bacterium to each well.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto an antibiotic-free agar medium. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
b. Agar Disc Diffusion Assay (Zone of Inhibition):
-
Bacterial Lawn: Prepare a lawn of the target bacterium on a suitable agar medium (e.g., Nutrient Agar).
-
Antibiotic Discs: Impregnate sterile filter paper discs with standardized concentrations of each this compound formulation.
-
Application: Place the discs on the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at the optimal growth temperature for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) in millimeters.
In Vivo Efficacy Assessment (Greenhouse or Field Trial)
This experiment evaluates the performance of the formulations under more realistic conditions.
-
Plant Material: Use a susceptible host plant for the target bacterial disease.
-
Experimental Design: Use a randomized complete block design with multiple replications for each treatment.
-
Treatments: Include the branded this compound, the generic formulations being tested, and an untreated control.
-
Application: Apply the formulations at the recommended rates and timings, simulating standard agricultural practices.
-
Inoculation: Artificially inoculate the plants with the target pathogen.
-
Data Collection:
-
Disease Incidence: The percentage of plants showing disease symptoms.
-
Disease Severity: The extent of disease symptoms on each plant, rated on a standardized scale.
-
Yield: The total yield of the marketable product at the end of the trial.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatments.
Mandatory Visualizations
Signaling Pathway of this compound Components
Caption: Mechanism of action of Streptomycin and Oxytetracycline.
Experimental Workflow for Evaluating Generic Formulations
Caption: Workflow for comparing this compound generic formulations.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. Streptomycin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach [frontiersin.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
Safety Operating Guide
Proper Disposal of Agrimycin 100: A Step-by-Step Guide for Laboratory Professionals
Agrimycin 100 is an antibiotic formulation containing streptomycin sulfate and oxytetracycline, used in research and agricultural applications to combat a broad spectrum of bacteria.[1] Proper disposal of unused product and its containers is critical to prevent environmental contamination and ensure laboratory safety. This guide provides detailed procedures for the safe handling and disposal of this compound.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks. Both active ingredients, streptomycin sulfate and oxytetracycline hydrochloride, are classified as hazardous substances.[2][3]
Recommended PPE includes:
-
Gloves: Handle with gloves that have been inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.[2]
-
Protective Clothing: A complete suit protecting against chemicals is recommended.[2]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[2][4]
-
Respiratory Protection: If there is a risk of dust formation, use an air-purifying respirator.[2]
Always wash hands thoroughly after handling and before breaks.[2] Ensure adequate ventilation in the work area to avoid the formation of dust and aerosols.[2]
II. Disposal of Unused or Waste this compound
Unused or waste this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5][6]
Key Disposal Steps:
-
Do Not Mix: Keep the chemical in its original container and do not mix it with other waste.[5]
-
Consult a Licensed Disposal Company: The recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Chemical Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Avoid Environmental Release: Do not allow the product to enter drains, sewers, or waterways, as it can be toxic to aquatic life.[5][7]
| Waste Type | Recommended Disposal Method | Regulatory Compliance |
| Unused/Surplus this compound | Engage a licensed professional waste disposal service. | Must comply with all national, state, and local regulations.[5][6] |
| Spilled Material | Absorb with inert material and place in a suitable container for disposal.[3] | Follow guidelines for hazardous waste cleanup. |
| Contaminated Materials | Dispose of as unused product. | Handle as hazardous waste.[5][7] |
III. Disposal of Empty this compound Containers
Empty containers of this compound can still contain hazardous residues and must be handled appropriately.[8] Never reuse empty pesticide or chemical containers for other purposes.[8][9]
Procedure for Triple-Rinsing Containers: This procedure is essential for decontaminating empty containers before disposal.[8][9][10]
-
Empty the Container: Empty any remaining contents into the application equipment or a designated waste container. Allow it to drain for an additional 30 seconds after the flow has been reduced to drops.[10]
-
First Rinse: Fill the container about one-quarter full with clean water, then securely replace the cap.[8][10] Shake, rotate, or roll the container vigorously for at least 30 seconds.[10] Pour the rinsate (the rinse water) into the application equipment or a collection vessel for later disposal.[8][10]
-
Second and Third Rinses: Repeat the rinsing procedure two more times.[8][10]
-
Final Disposal: After the third rinse, puncture the container to prevent reuse.[6] The cleaned container can then be offered for recycling if a suitable program is available, or disposed of in a sanitary landfill as approved by state and local authorities.[11]
IV. Logical Flow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | 8003-09-6 | Benchchem [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. msd.com [msd.com]
- 8. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. hgic.clemson.edu [hgic.clemson.edu]
- 10. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 11. cdms.net [cdms.net]
Essential Safety and Handling of Agrimycin 100 for Laboratory Professionals
Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Agrimycin 100 is an agricultural antibiotic formulation containing streptomycin sulfate and oxytetracycline.[1] In a laboratory setting, particularly for researchers, scientists, and drug development professionals, handling this compound requires stringent safety protocols to mitigate risks of exposure and ensure proper disposal. This guide provides detailed procedures for the safe handling of this compound and its primary active component, streptomycin sulfate.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specification and Use |
| Hand Protection | Gloves | Wear chemical-resistant gloves, such as nitrile rubber.[2] It is recommended to use gloves with a protection class of 3 or higher (breakthrough time >60 minutes).[1] For prolonged or repeated contact, a glove with a protection class of 5 or higher (>240 minutes breakthrough time) is advised.[1] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Eye Protection | Safety Glasses/Goggles | Use safety glasses with side shields or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Body Protection | Lab Coat/Coveralls | A buttoned-up laboratory coat or apron should be worn.[2] For handling larger quantities (over 1 kilogram), disposable coveralls of low permeability are recommended.[1] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is required when handling the powder form of this compound or when dust may be generated.[5] A half-face respirator with a P100 (or N95 for oil-free environments) particulate filter is recommended.[6] Ensure the respirator is properly fit-tested and used in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[4] |
II. Occupational Exposure Limits
While some safety data sheets indicate that no specific occupational exposure limits have been established for streptomycin sulfate by certain regional regulatory bodies,[3] other sources provide guidance. It is prudent to adhere to the most protective exposure limit available.
| Substance | Regulatory Body | Exposure Limit |
| Streptomycin Sulfate | Pfizer Occupational Exposure Band (OEB) | OEB 3 - Sensitizer (control exposure to the range of >10µg/m³ to <100µg/m³)[7] |
| Streptomycin Sulfate | ACGIH (Threshold Limit Value) | TWA: 5 mg/m³[8] |
III. Safe Handling and Operational Plan
A systematic approach to handling this compound in a laboratory setting minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
IV. Experimental Protocols
A. Protocol for Weighing and Preparing a Stock Solution of this compound
-
Preparation:
-
Designate a well-ventilated area, preferably a chemical fume hood, for handling the this compound powder.
-
Assemble all necessary PPE as outlined in Table 1.
-
Gather all required materials: this compound container, spatula, weigh boat, volumetric flask, and the appropriate solvent.
-
Prepare a spill kit appropriate for handling powders.
-
-
Procedure:
-
Don the required PPE, ensuring the respirator provides a proper seal.
-
Carefully open the this compound container inside the fume hood to minimize dust generation.
-
Using a clean spatula, transfer the desired amount of powder to a weigh boat on a calibrated analytical balance.
-
Record the weight and carefully transfer the powder to the volumetric flask.
-
To prepare a solution, slowly add the solvent to the flask, ensuring the powder is wetted before swirling to dissolve. This minimizes the potential for aerosolization.
-
Once the powder is dissolved and the final volume is reached, cap the flask and mix thoroughly.
-
-
Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment.
-
Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Dispose of the weigh boat and any other contaminated disposable materials as solid hazardous waste.
-
Carefully doff PPE, avoiding self-contamination, and dispose of it appropriately.
-
Wash hands thoroughly with soap and water.
-
B. Protocol for Disposal of this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and the development of antibiotic resistance.
1. Solid Waste Disposal:
-
Contaminated PPE and Consumables: All used gloves, masks, weigh boats, and other disposable items that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.
-
Unused/Expired Product: Unused or expired this compound powder should not be disposed of in the regular trash. It must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
2. Liquid Waste Disposal:
-
Aqueous Solutions: Streptomycin is stable in neutral solutions but will degrade under acidic or basic conditions.[9]
-
For small quantities of dilute solutions, consult with your institution's EHS for guidance on chemical inactivation. This may involve adjusting the pH to acidic or alkaline levels for a specified period to promote hydrolysis.
-
Never pour solutions containing this compound down the drain.
-
-
Cell Culture Media: Cell culture media containing this compound should be treated as biohazardous and chemical waste.
-
Autoclaving may not be sufficient to degrade the antibiotic.[10]
-
A common procedure for media containing penicillin-streptomycin is to decontaminate with a 1% Virkon S solution for 24 hours before disposal as chemical waste.[2] This method should be verified with your institution's EHS for applicability to this compound.
-
All liquid waste should be collected in a clearly labeled hazardous waste container for disposal through your institution's EHS program.
-
The following diagram illustrates the decision-making process for the disposal of this compound waste.
References
- 1. Streptomyces antibiotics; the degradation of streptomycin and dihydrostreptomycin with ethyl mercaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. westliberty.edu [westliberty.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. lcms.cz [lcms.cz]
- 6. parcilsafety.com [parcilsafety.com]
- 7. Comparison of nanoparticle filtration performance of NIOSH-approved and CE-marked particulate filtering facepiece respirators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
